AAPH
Description
Properties
IUPAC Name |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEKPEMOWBOYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13217-66-8 (Parent) | |
| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3049756 | |
| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2997-92-4 | |
| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-azobis[2-methylpropionamidine] dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7381JDR72F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2′-Azobis(2-amidinopropane) Dihydrochloride (AAPH) and Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction to AAPH
2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (this compound) is a water-soluble azo compound widely utilized in biomedical research as a consistent and controllable source of free radicals.[1] Its primary application is to induce oxidative stress in in vitro and in vivo models, thereby providing a valuable tool for studying the pathophysiology of diseases associated with oxidative damage and for evaluating the efficacy of antioxidant compounds.[1][2] this compound's predictable thermal decomposition at physiological temperatures allows for a constant and reproducible rate of free radical generation, making it a preferred tool for mimicking the oxidative stress state in a controlled laboratory setting.[1]
Chemically, this compound is a crystalline solid with the molecular formula C₈H₁₈N₆ · 2HCl.[3] It is soluble in phosphate-buffered saline (PBS) at a concentration of approximately 10 mg/ml.[4] For long-term storage, it is recommended to keep this compound at -20°C, where it remains stable for at least a year.[4]
Mechanism of Action: Free Radical Generation
The utility of this compound as an oxidative stress inducer stems from its thermal decomposition. At physiological temperature (37°C) and neutral pH, this compound undergoes unimolecular decomposition to generate molecular nitrogen and two carbon-centered radicals.[3] In an aerobic environment, these carbon radicals rapidly react with molecular oxygen to form peroxyl radicals (ROO•).[1][5] These peroxyl radicals are the primary reactive species responsible for initiating oxidative damage to biological macromolecules.[6]
The half-life of this compound at 37°C and neutral pH is approximately 175 hours, which ensures a steady and constant rate of free radical generation over the course of most experimental protocols.[3] This predictable rate of decomposition allows researchers to precisely control the level of oxidative stress induced in their experimental models.
The generation of peroxyl radicals by this compound initiates a cascade of oxidative events, including:
-
Lipid Peroxidation: Peroxyl radicals can abstract hydrogen atoms from polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This process can lead to the formation of lipid hydroperoxides and reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further propagate cellular damage.[1][7]
-
Protein Oxidation: Amino acid residues within proteins, particularly tryptophan, methionine, cysteine, and histidine, are susceptible to oxidation by this compound-derived radicals.[2][8] This can lead to the formation of protein carbonyls and other modifications that can alter protein structure and function.[6][7]
-
DNA Damage: While less commonly the primary focus of this compound studies, the generated free radicals can also induce oxidative damage to DNA, leading to strand breaks and base modifications.
Signaling Pathways Modulated by this compound-Induced Oxidative Stress
This compound-induced oxidative stress triggers a complex network of intracellular signaling pathways as cells attempt to counteract the damage and restore homeostasis. Understanding these pathways is crucial for elucidating the mechanisms of oxidative damage and for identifying potential therapeutic targets.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by this compound, reactive cysteines in Keap1 are modified, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo | PLOS One [journals.plos.org]
- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 6. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and this compound-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
AAPH: A Versatile Free Radical Initiator for Oxidative Stress Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized in biomedical research as a reliable and controllable source of free radicals. Its thermal decomposition at physiological temperatures generates peroxyl and alkoxyl radicals at a constant rate, making it an invaluable tool for inducing oxidative stress in a variety of experimental models. This guide provides a comprehensive overview of this compound's properties, its applications in research, detailed experimental protocols, and the key signaling pathways it modulates.
Core Concepts: Chemical Properties and Mechanism of Action
This compound is a hydrophilic molecule that undergoes spontaneous thermal decomposition, particularly at temperatures around 37°C, to produce nitrogen gas and two carbon-centered radicals. In the presence of oxygen, these carbon radicals rapidly convert to peroxyl radicals (ROO•), which are the primary initiators of oxidative damage. The rate of radical generation is temperature-dependent and follows first-order kinetics, allowing for a consistent and reproducible induction of oxidative stress over several hours.[1]
The key advantages of using this compound include its water solubility, enabling its use in aqueous biological systems, and its ability to generate radicals at a constant, known rate without the need for enzymatic activation or co-factors.[1] This contrasts with other oxidants like hydrogen peroxide, whose effects can be influenced by the enzymatic antioxidant capacity of the tissue.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₂₀Cl₂N₆ | [2] |
| Molar Mass | 271.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water, methanol, ethanol, DMSO | [4] |
| Decomposition Half-life (t½) | ~175 hours at 37°C, neutral pH | [1] |
| Melting Point | 175-177 °C (decomposes) | [4] |
| Primary Radicals Generated | Peroxyl (ROO•) and Alkoxyl (RO•) radicals | [5][6] |
Mechanism of this compound-Induced Radical Generation
The thermal decomposition of this compound initiates a cascade of radical reactions. The process can be summarized in the following workflow:
Key Research Applications and Experimental Protocols
This compound is extensively used to model oxidative stress in various biological systems. Below are detailed protocols for some of its most common applications.
Induction of Red Blood Cell (RBC) Hemolysis
The this compound-induced hemolysis assay is a classic method to evaluate the antioxidant capacity of compounds in protecting biological membranes from oxidative damage.
Table 2: Typical Conditions for this compound-Induced RBC Hemolysis Assay
| Parameter | Value | Reference |
| This compound Concentration | 50 - 200 mM | [7][8] |
| RBC Suspension | 2-5% hematocrit in PBS | [9] |
| Temperature | 37°C | [9] |
| Incubation Time | 1 - 4 hours (or until significant hemolysis) | [8] |
| Measurement Wavelength | 523 nm (isosbestic point for oxyhemoglobin and methemoglobin) | [10] |
-
RBC Preparation:
-
Obtain fresh whole blood (e.g., human or rat) with an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the RBCs.
-
Aspirate the plasma and buffy coat.
-
Wash the RBC pellet three times with 5 volumes of ice-cold phosphate-buffered saline (PBS), pH 7.4, centrifuging at 1,500 x g for 5 minutes after each wash.
-
After the final wash, resuspend the RBCs in PBS to the desired hematocrit (e.g., 5%).
-
-
Assay Procedure:
-
Prepare a fresh solution of this compound in PBS.
-
In a microcentrifuge tube or a 96-well plate, combine the RBC suspension with the this compound solution to achieve the final desired concentrations. Include a negative control (RBCs in PBS without this compound) and a positive control for 100% hemolysis (RBCs in distilled water).
-
If testing an antioxidant, pre-incubate the RBCs with the compound for a specified time before adding this compound.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., every 30 minutes), take an aliquot of the reaction mixture.
-
Centrifuge the aliquot at 10,000 x g for 2 minutes to pellet the intact RBCs.
-
Transfer the supernatant to a new microplate or cuvette.
-
Measure the absorbance of the supernatant at 523 nm.[10]
-
-
Calculation of Hemolysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Induction of Lipid Peroxidation
This compound is an effective initiator of lipid peroxidation in cell membranes, liposomes, and isolated lipids. The extent of lipid peroxidation is commonly quantified by measuring thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
Table 3: Typical Conditions for this compound-Induced Lipid Peroxidation Assay
| Parameter | Value | Reference |
| This compound Concentration | 1 - 10 mM | [11][12] |
| Substrate | Cell homogenates, isolated membranes, liposomes, or linoleic acid | [13] |
| Temperature | 37°C | [11] |
| Incubation Time | 1 - 24 hours | [11] |
| Detection Method | TBARS assay (measuring MDA) | [14] |
-
Sample Preparation and Oxidation:
-
Prepare the biological sample (e.g., tissue homogenate, cell lysate) in a suitable buffer (e.g., PBS).
-
Incubate the sample with the desired concentration of this compound at 37°C for a specified duration.
-
-
TBARS Reaction:
-
To 100 µL of the oxidized sample, add 100 µL of 8.1% sodium dodecyl sulfate (B86663) (SDS), 750 µL of 20% acetic acid solution (pH 3.5), and 750 µL of 0.8% thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes.
-
Add 500 µL of n-butanol and 250 µL of distilled water, and vortex vigorously.
-
Centrifuge at 4,000 x g for 10 minutes.
-
-
Measurement:
-
Collect the upper butanol layer.
-
Measure the absorbance of the butanol layer at 532 nm.
-
Use a standard curve of malondialdehyde (MDA) to quantify the TBARS concentration.
-
Oxidative Stress Models in Cell Culture
This compound is used to induce oxidative stress in various cell lines to study cellular responses, screen for protective compounds, and investigate signaling pathways.
Table 4: this compound Concentrations and Incubation Times for Cell Culture Models
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| THP-1 (human monocytic) | 10 mM | Up to 24 hours | Necrosis, GSH depletion | [3] |
| HUH-7 (human hepatoma) | 0.002 - 200 mM | 24 hours | Cell death (concentration-dependent) | [15] |
| Human Dermal Fibroblasts | 0 - 10 mM | Not specified | Lipid peroxidation | [12] |
| L1210 (mouse leukemia) | 2 mM | 30 min - 24 hours | Apoptosis, increased ROS | [16] |
-
Cell Seeding:
-
Seed the cells of interest in a suitable culture plate (e.g., 96-well plate for viability assays, larger plates for protein or RNA extraction).
-
Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
-
This compound Treatment:
-
Prepare a fresh stock solution of this compound in serum-free medium or PBS.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the this compound solution (diluted to the final concentration in the appropriate medium) to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired time period.
-
-
Downstream Analysis:
-
After incubation, the cells can be analyzed for various endpoints, including:
-
Cell Viability: Using assays such as MTT, MTS, or AlamarBlue.
-
Apoptosis: Using flow cytometry for Annexin V/Propidium Iodide staining or caspase activity assays.
-
ROS Production: Using fluorescent probes like DCFH-DA.
-
Gene and Protein Expression: Using qPCR, Western blotting, or ELISA to analyze markers of oxidative stress and signaling pathways.
-
-
In Vivo Models of Oxidative Stress
This compound can be administered to animal models to induce systemic or organ-specific oxidative stress.
Table 5: In Vivo Administration of this compound
| Animal Model | Route of Administration | This compound Dose | Observed Effects | Reference |
| Rats | Intraperitoneal | 25 - 200 mg/kg | Lung inflammation and damage | [7] |
| Zebrafish Embryos | Immersion | Varies | Increased ROS, cell death | [17] |
| Rats | Intraperitoneal | >70 mg/kg (lethal) | Lipid peroxidation in liver, kidney, heart | Not in search results |
Signaling Pathways Modulated by this compound-Induced Oxidative Stress
This compound-induced oxidative stress triggers a complex network of cellular signaling pathways involved in cell survival, inflammation, and cell death.
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress, as induced by this compound, leads to the modification of cysteine residues on Keap1, causing the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
Inflammatory Signaling Pathways
This compound-induced oxidative stress can activate pro-inflammatory signaling pathways, such as the NF-κB pathway. ROS can lead to the degradation of IκB, the inhibitor of NF-κB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]
Apoptosis Signaling Pathways
High levels of this compound-induced oxidative stress can overwhelm cellular defense mechanisms and lead to programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS can cause mitochondrial damage, leading to the release of cytochrome c and the activation of caspases.
Conclusion
This compound is a powerful and versatile tool for researchers studying the multifaceted effects of oxidative stress. Its predictable and constant rate of free radical generation in aqueous environments makes it suitable for a wide range of in vitro and in vivo applications. By understanding the underlying mechanisms and utilizing standardized protocols, scientists can effectively employ this compound to investigate the pathophysiology of oxidative stress-related diseases and to screen for novel therapeutic agents. This guide provides a foundational framework for the effective use of this compound in the laboratory, empowering researchers to conduct robust and reproducible studies in the field of free radical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]
- 10. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. plant-stress.weebly.com [plant-stress.weebly.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Thermal Decomposition of AAPH: A Technical Guide to Radical Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized as a reliable source of free radicals. Its thermal decomposition at physiological temperatures provides a controlled and sustained flux of peroxyl radicals, making it an invaluable tool in the study of oxidative stress, antioxidant efficacy, and the mechanisms of radical-induced damage to biological molecules. This technical guide provides an in-depth overview of the core principles of this compound thermal decomposition, including its mechanism, kinetics, and influencing factors. Detailed experimental protocols for its application in common assays are presented, alongside a compilation of quantitative data to aid in experimental design and interpretation.
Introduction
The study of free radical-mediated processes is central to understanding a vast array of biological phenomena, from cellular signaling to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This compound has emerged as a preferred radical initiator in many in vitro models due to its water solubility, predictable decomposition kinetics, and the generation of biologically relevant peroxyl radicals. Upon heating, this compound undergoes homolytic cleavage of the central azo bond to produce two carbon-centered radicals, which in the presence of oxygen, are rapidly converted to peroxyl radicals. This controlled generation of radicals allows for the systematic investigation of oxidative damage to lipids, proteins, and nucleic acids, as well as the evaluation of the protective effects of antioxidant compounds.
Mechanism of Thermal Decomposition
The thermal decomposition of this compound is a first-order reaction that proceeds via a well-defined mechanism. The process is initiated by the thermolysis of the azo group (-N=N-), leading to the liberation of nitrogen gas and the formation of two carbon-centered radicals.[1][2] In an aerobic environment, these alkyl radicals react swiftly with molecular oxygen to generate peroxyl radicals (ROO•).[3][4] These peroxyl radicals are the primary reactive species responsible for initiating oxidative damage in most biological systems.
The decomposition can be summarized by the following reactions:
-
Initiation: this compound → 2 R• + N₂
-
Propagation: R• + O₂ → ROO•
Where R• represents the 2-amidinopropane radical. The subsequent reactions of the peroxyl radicals with substrate molecules (e.g., lipids, proteins) lead to the propagation of oxidative chain reactions.
Kinetics of this compound Decomposition
The rate of this compound decomposition is primarily dependent on temperature. The reaction follows first-order kinetics, and the rate of radical generation is relatively constant over several hours, which is a significant advantage for many experimental designs.[1]
Quantitative Data
The following tables summarize key quantitative data related to the thermal decomposition of this compound.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | ~175 hours | 37°C, neutral pH | [1] |
| Activation Energy (Ea) | 137 kJ/mol | Aqueous media | [5] |
| Decomposition Rate Constant (k_d) | 2.1 x 10⁻⁶ s⁻¹ | 40°C, aqueous solution | [6][7] |
| Temperature (°C) | Decomposition Rate Constant (k_d) (s⁻¹) | Half-life (t½) (hours) |
| 30 | - | - |
| 37 | 1.1 x 10⁻⁶ (calculated) | ~175 |
| 40 | 2.1 x 10⁻⁶ | - |
| 50 | - | - |
| 60 | 3.6 x 10⁻⁵ | - |
Note: Some values are extrapolated or calculated based on available data. The decomposition rate is largely independent of pH.[6][7]
Factors Influencing this compound Decomposition
-
Temperature: This is the most critical factor. The rate of decomposition increases significantly with increasing temperature.[8]
-
pH: The thermal decomposition rate of this compound to form radical species does not vary significantly with pH. However, the hydrolysis rate of this compound increases exponentially with pH.[6][7]
-
Solvent: While this compound is water-soluble, the solvent environment can have a minor effect on the decomposition rate.
Experimental Protocols
Protocol for this compound-Induced Erythrocyte Hemolysis Assay
This assay is a common method to assess the antioxidant activity of compounds by measuring their ability to protect red blood cells from this compound-induced oxidative damage.
Materials:
-
Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., heparin or sodium citrate).
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4.
-
This compound solution (prepare fresh in PBS).
-
Test antioxidant compound solution.
-
Positive control (e.g., Triton X-100 for 100% hemolysis).
-
Negative control (PBS).
-
96-well microplate.
-
Spectrophotometer (plate reader).
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge whole blood at 1700 x g for 5 minutes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet with PBS (pH 7.4) and centrifuge again. Repeat this washing step three times or until the supernatant is clear.
-
Prepare a 1% (v/v) erythrocyte suspension in PBS.[9]
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the 1% erythrocyte suspension to each well.
-
Add 50 µL of the test compound at various concentrations to the respective wells.
-
For the positive control, add a detergent like Triton X-100 to induce complete hemolysis. For the negative control, add PBS.
-
-
Initiation of Hemolysis:
-
Add 50 µL of a freshly prepared this compound solution in PBS to all wells except the negative and positive controls.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Measurement:
-
Centrifuge the plate at 1700 x g for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (or 405 nm) to quantify the amount of hemoglobin released. It has been noted that measuring at an isosbestic point of 523 nm can be more accurate as this compound can oxidize hemoglobin.[3]
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol for Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by this compound, using fluorescein (B123965) as a fluorescent probe.
Materials:
-
Fluorescein sodium salt stock solution.
-
This compound solution (prepare fresh).
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard.
-
Test antioxidant compound solution.
-
Phosphate buffer (75 mM, pH 7.4).
-
Black 96-well microplate.
-
Fluorescence microplate reader with temperature control.
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 70 nmol/L) in phosphate buffer.
-
Prepare a fresh this compound solution (e.g., 12 mmol/L) in phosphate buffer.
-
Prepare a series of Trolox standards of known concentrations.
-
-
Assay Setup:
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test sample, Trolox standard, or blank (phosphate buffer) to the appropriate wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for at least 10 minutes in the plate reader.
-
-
Initiation of Reaction:
-
Rapidly add 25 µL of the this compound solution to all wells to initiate the reaction.
-
-
Fluorescence Monitoring:
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Take readings every 2 minutes for a total of 90 minutes.
-
-
Data Analysis:
-
Calculate the net area under the curve (AUC) for each sample, standard, and blank.
-
The antioxidant capacity is determined by comparing the net AUC of the sample to that of the Trolox standard.
-
Results are typically expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.
-
Detection of this compound-Derived Radicals by Electron Spin Resonance (ESR) Spectroscopy
ESR (or EPR) spectroscopy, in conjunction with a spin trapping agent like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), can be used to detect and identify the short-lived radicals generated from this compound decomposition.
Materials:
-
This compound solution.
-
DMPO (spin trap).
-
Phosphate buffer (pH 7.4).
-
ESR spectrometer.
-
Capillary tubes.
Procedure:
-
Sample Preparation:
-
Prepare a reaction mixture containing this compound (e.g., 1 mM) and DMPO (e.g., 10 mM) in phosphate buffer.
-
-
Radical Generation:
-
Incubate the mixture at the desired temperature (e.g., 37°C) to initiate the thermal decomposition of this compound.
-
-
ESR Measurement:
-
Transfer an aliquot of the reaction mixture into a capillary tube.
-
Place the capillary tube into the ESR spectrometer's cavity.
-
Record the ESR spectrum. The resulting spectrum will be a composite of the DMPO adducts of the radicals formed. The hyperfine splitting constants of the spectrum can be used to identify the trapped radicals (e.g., alkyl, alkoxyl, or peroxyl radicals).
-
Conclusion
The thermal decomposition of this compound provides a versatile and reproducible method for generating free radicals in aqueous environments. Its well-characterized kinetics and mechanism make it a valuable tool for researchers in various fields, including biochemistry, pharmacology, and drug development. By understanding the principles outlined in this guide and utilizing the provided protocols, scientists can effectively employ this compound to investigate the complex roles of oxidative stress in biological systems and to screen for novel antioxidant therapies. The continued application of this compound in these research areas will undoubtedly contribute to a deeper understanding of redox biology and the development of new strategies to combat oxidative damage-related diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hemolysis Assay [protocols.io]
- 3. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haemoscan.com [haemoscan.com]
- 5. Isolation, Characterization, and Antioxidant Activity of Peptides Derived from Bangia fuscopurpurea [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]
A Technical Guide to AAPH-Induced Oxidative Stress Models In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) to establish in vitro models of oxidative stress. This compound is a versatile tool for researchers seeking to understand the mechanisms of oxidative damage and to evaluate the efficacy of antioxidant compounds. This document details the core mechanism of this compound, provides standardized experimental protocols, presents quantitative data from various studies, and illustrates key signaling pathways involved in the cellular response to this compound-induced stress.
Introduction to this compound-Induced Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] In vitro models are indispensable for studying the cellular and molecular mechanisms underlying oxidative stress and for the preclinical screening of therapeutic agents.
This compound is a water-soluble azo compound that serves as a reliable and controllable source of free radicals.[2][3] Its thermal decomposition at physiological temperatures (e.g., 37°C) generates peroxyl radicals at a constant and reproducible rate, making it an excellent tool for mimicking oxidative stress in a laboratory setting.[2][4] Unlike other inducers that might generate hydrogen peroxide (H₂O₂), this compound's effects are independent of the enzymatic antioxidants present in the tissue.[2]
Mechanism of this compound Action
This compound undergoes spontaneous thermal decomposition to produce two carbon-centered radicals and a molecule of nitrogen gas. In the presence of oxygen, these carbon radicals rapidly convert to peroxyl radicals.[5][6] These highly reactive peroxyl radicals can then initiate a cascade of oxidative damage by abstracting hydrogen atoms from cellular macromolecules, most notably lipids, leading to lipid peroxidation.[1][2][5]
The half-life of this compound at 37°C and neutral pH is approximately 175 hours, ensuring a constant rate of free radical generation over the course of typical cell culture experiments.[2][3][4] This predictable kinetic profile allows for precise control over the level of oxidative insult.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and this compound-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Compass of AAPH: A Technical Guide to a Potent Free Radical Initiator
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely employed in biomedical research as a consistent and controllable source of free radicals.[1][2] Its thermal decomposition at physiological temperatures generates peroxyl and alkoxyl radicals, making it an invaluable tool for inducing oxidative stress in cellular and acellular systems. This guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of its impact on key cellular signaling pathways, serving as a comprehensive resource for researchers in drug development and the broader scientific community.
Chemical and Physical Properties
This compound, with the chemical formula C₈H₁₈N₆·2HCl, is a white to off-white crystalline powder that is highly soluble in water.[3] This hydrophilicity allows for its direct application in aqueous biological systems. The defining characteristic of this compound is its thermal lability; it undergoes unimolecular decomposition to generate free radicals at a rate that is highly dependent on temperature.[1][4]
Decomposition and Radical Formation
The thermal decomposition of this compound proceeds via the cleavage of the central azo group (-N=N-) to yield two carbon-centered radicals and nitrogen gas.[5][6] In the presence of oxygen, these carbon-centered radicals rapidly react to form peroxyl radicals (ROO•).[1][5] These peroxyl radicals can further react to produce alkoxyl radicals (RO•).[7][8] It has been suggested that at low concentrations of target molecules, the primary oxidizing species are alkoxyl radicals, while at higher concentrations, a mixture of peroxyl and alkoxyl radicals is involved.[4][9][10]
The controlled, temperature-dependent generation of these radicals makes this compound a preferred initiator for studying oxidative damage to lipids, proteins, and nucleic acids.[11][12]
Quantitative Data on this compound Decomposition
The rate of this compound decomposition is a critical parameter for designing experiments that require a specific and constant flux of free radicals. This rate is typically characterized by the first-order rate constant (k) and the half-life (t½).
Temperature Dependence of this compound Half-Life
The half-life of this compound is inversely proportional to the temperature.[13][14] The relationship between the rate constant and temperature is described by the Arrhenius equation, which can be used to predict the half-life at various temperatures.[13][15][16][17][18][19]
| Temperature (°C) | Half-Life (hours) | Rate Constant (k) (s⁻¹) |
| 30 | ~345 | - |
| 37 | ~175 | 1.1 x 10⁻⁶ |
| 40 | - | 2.1 x 10⁻⁶ |
| 45 | ~40 | - |
| 56 | 10 | - |
| 60 | ~4.2 | - |
| 70 | ~1.3 | - |
Note: The data presented is a compilation from various sources and may vary slightly depending on experimental conditions such as pH and solvent.
Arrhenius Equation Parameters
An Arrhenius model for the decay rate constant (kd) of this compound has been constructed based on experimental measurements, with a calculated activation energy of 137 kJ/mol.[20] This allows for the extrapolation of the rate of peroxyl radical formation across a range of biologically relevant temperatures.
Experimental Protocols
This compound is a versatile tool for inducing oxidative stress in a variety of experimental models. Below are detailed protocols for key assays.
This compound-Induced Hemolysis Assay
This assay measures the ability of an antioxidant to protect red blood cells from hemolysis induced by this compound-generated radicals.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solution (freshly prepared in PBS)
-
Test antioxidant compound
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash freshly collected RBCs three times with PBS by centrifugation and resuspend to the desired concentration (e.g., 2% v/v) in PBS.
-
Incubation: In a 96-well plate, mix the RBC suspension with the test antioxidant at various concentrations and pre-incubate at 37°C for a specified time (e.g., 30 minutes).
-
Induction of Hemolysis: Add this compound solution to each well to a final concentration that induces significant hemolysis within a reasonable timeframe (e.g., 100-200 mM).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at a wavelength sensitive to hemoglobin release (e.g., 540 nm) at regular intervals for several hours.
-
Data Analysis: Calculate the percentage of hemolysis relative to a positive control (RBCs with this compound and no antioxidant) and a negative control (RBCs in PBS only). Plot the percentage of hemolysis against time to determine the protective effect of the antioxidant.
Lipid Peroxidation Assay (TBARS Method)
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).[21]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate, plasma)
-
This compound solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Prepare the biological sample and treat with this compound to induce lipid peroxidation.
-
Protein Precipitation: Add TCA to the sample to precipitate proteins, then centrifuge to collect the supernatant.
-
TBA Reaction: Mix the supernatant with TBA solution and heat at 95-100°C for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm or fluorescence at an excitation of 530 nm and emission of 550 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance/fluorescence to a standard curve prepared with TMP.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells.[1][3][5][20][22]
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
96-well black, clear-bottom microplate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound solution
-
Quercetin (B1663063) (as a standard antioxidant)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Probe and Compound Loading: Wash the cells with PBS and then incubate with DCFH-DA and the test compound (or quercetin standard) for 1 hour at 37°C.
-
Washing: Wash the cells again with PBS to remove any extracellular probe and compound.
-
Oxidative Stress Induction: Add this compound solution to the wells to initiate the generation of peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) at an excitation of ~485 nm and an emission of ~538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.
Impact on Cellular Signaling Pathways
This compound-induced oxidative stress can modulate several key signaling pathways involved in cellular defense, inflammation, and apoptosis.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[2][6][11][23] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[2] Oxidative stress induced by this compound can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytoprotective effects of a tripeptide from Chinese Baijiu against this compound-induced oxidative stress in HepG2 cells via Nrf2 signaling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01162A [pubs.rsc.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Oxidation of free, peptide and protein tryptophan residues mediated by this compound-derived free radicals: role of alkoxyl and peroxyl radicals [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of free, peptide and protein tryptophan residues mediated by this compound-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Oxidation of free, peptide and protein tryptophan residues mediated by this compound-derived free radicals: role of alkoxyl and peroxyl radicals | CiNii Research [cir.nii.ac.jp]
- 11. Cytoprotective effects of a tripeptide from Chinese Baijiu against this compound-induced oxidative stress in HepG2 cells via Nrf2 signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Oxidative stress activates transcription factor NF-kB-mediated protective signaling in primary rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 16. Khan Academy [khanacademy.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. etomica.org [etomica.org]
- 19. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 20. benchchem.com [benchchem.com]
- 21. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
AAPH as a Tool for Studying Lipid Peroxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a reliable and controllable tool for inducing lipid peroxidation in biological systems. This document details the mechanism of this compound action, provides established experimental protocols for quantifying lipid peroxidation, presents quantitative data from various experimental models, and elucidates the key signaling pathways activated in response to this compound-induced oxidative stress.
Introduction to this compound and its Mechanism of Action
2,2'-Azobis(2-amidinopropane) dihydrochloride (this compound) is a water-soluble azo compound widely utilized to initiate lipid peroxidation and mimic oxidative stress in both in vitro and in vivo models.[1][2] Its utility stems from its predictable and consistent generation of free radicals through thermal decomposition.
At physiological temperatures (e.g., 37°C), this compound undergoes unimolecular decomposition to yield two carbon-centered radicals and a molecule of nitrogen gas.[3] In the presence of oxygen, these carbon-centered radicals rapidly convert to peroxyl radicals (ROO•).[1][4] These highly reactive peroxyl radicals are the primary initiators of the lipid peroxidation chain reaction, attacking polyunsaturated fatty acids in cell membranes and lipoproteins.[5]
One of the key advantages of this compound is its constant and reproducible rate of radical generation.[6] It has a long half-life of approximately 175 hours at 37°C and neutral pH, which ensures a steady flux of peroxyl radicals over several hours of an experiment.[1][5] This characteristic makes this compound a preferred tool for quantitative studies of antioxidant efficacy and the mechanisms of oxidative damage.[1]
Caption: Mechanism of this compound-induced lipid peroxidation.
Quantitative Data on this compound-Induced Lipid Peroxidation
The following tables summarize the concentrations of this compound used and the effects observed in various experimental models. These values can serve as a starting point for designing new experiments.
Table 1: this compound-Induced Lipid Peroxidation in In Vitro Models
| Model System | This compound Concentration | Incubation Time | Measured Parameter | Observed Effect | Citation(s) |
| Human Erythrocytes | 50 mM | 1 hour | Intracellular ROS | Significant increase in ROS levels. | [7] |
| Human Erythrocytes | 200 mM | 2 hours | Cell Morphology | Spiny configuration on the cell surface due to membrane damage. | [4] |
| HepG2 Cells | 600 µM | 1 hour | DCFH Oxidation | Increased fluorescence, proportional to the degree of oxidation. | [4] |
| PC12 Cells | 150 mM | 2 hours | MDA Levels | Approximately 2.5-fold increase in MDA levels compared to control. | [8] |
| Human Dermal Fibroblasts | 0 - 10 mM | Not specified | Lipid Peroxidation (BODIPY) | Dose-dependent increase in lipid peroxidation. | [9] |
| Arachin (Peanut Protein) | 0.04 - 10 mmol/L | 24 hours | Carbonyl Content | Dose-dependent increase in carbonyl content. | [10] |
Table 2: this compound-Induced Lipid Peroxidation in In Vivo Models
| Animal Model | This compound Dose | Route of Administration | Tissue/Organ | Measured Parameter | Observed Effect | Citation(s) |
| Rats | ≥ 70 mg/kg | Intraperitoneal | - | Mortality | Fatal within a few hours. | [11] |
| Rats | Non-lethal doses | Intraperitoneal | Liver, Kidney, Heart | TBARS | Increased lipid peroxidation. | [11] |
| Rats | 25, 50, 100, 200 mg/kg | Intranasal | Lungs | MDA and Carbonyl Groups | Significant increase in lipid peroxidation and protein oxidation at the highest dose. | [1] |
| Mice | Not specified | Intraperitoneal | - | Oxidative Stress | Induces systemic oxidative stress. | [12] |
| Chicken Embryo | 10 µmol/egg | Not specified | Heart | MDA Levels | Significant increase in MDA levels. | [13] |
| Zebrafish | Not specified | Not specified | Whole Body | ROS Production | Dose-dependent increase in ROS. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced lipid peroxidation and oxidative stress.
General Protocol for Inducing Lipid Peroxidation in Cultured Cells
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a fresh stock solution of this compound in a suitable buffer (e.g., PBS or serum-free media).
-
Induction of Oxidative Stress: Remove the culture medium and wash the cells with PBS. Add the this compound solution at the desired final concentration to the cells.
-
Incubation: Incubate the cells at 37°C for the desired period (e.g., 1-24 hours).
-
Cell Lysis and Sample Collection: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate for downstream analysis.
Caption: General experimental workflow for this compound studies.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation: Prepare cell or tissue lysates as described in the general protocol.
-
Acid Precipitation: To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.[15]
-
Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 minutes at 4°C.[15]
-
Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).[15]
-
Heating: Incubate the mixture in a boiling water bath for 10 minutes.[15]
-
Measurement: Cool the samples to room temperature. Measure the absorbance of the resulting pink-colored adduct at 532 nm.[15]
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
Conjugated Diene Assay
This method quantifies the primary products of lipid peroxidation by measuring the absorbance of conjugated dienes.
-
Lipid Extraction: Extract lipids from the sample (e.g., cell lysate, plasma) using a suitable solvent system like chloroform/methanol.
-
Solubilization: Evaporate the solvent and redissolve the lipid extract in a solvent suitable for UV spectroscopy, such as 2-propanol or heptane (B126788).[16][17]
-
Spectrophotometry: Record the UV spectrum of the solubilized lipids.
-
Measurement: Measure the absorbance at 233 nm, which corresponds to the peak absorbance of conjugated dienes.[16]
-
Quantification: Convert the absorbance to molar concentration using the molar extinction coefficient of conjugated dienes. It is recommended to use a non-oxidized blank sample for correction.[16] Second derivative spectroscopy can be used for more precise quantification.[17][18]
Protein Carbonyl Assay
This assay measures the extent of protein oxidation by detecting carbonyl groups.
-
Sample Preparation: Prepare protein samples from cell or tissue lysates.
-
Derivatization with DNPH: To a protein sample (e.g., 250 µL of 1-10 mg/mL protein), add 1.0 mL of 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution. A blank for each sample should be prepared by adding the DNPH diluent without DNPH.[19]
-
Incubation: Incubate in the dark at room temperature for 45-60 minutes with occasional mixing.[19]
-
Protein Precipitation: Add 1.25 mL of 20% TCA and incubate on ice for 5-10 minutes. Centrifuge to pellet the protein.[19]
-
Washing: Discard the supernatant and wash the protein pellet multiple times with an ethanol/ethyl acetate (B1210297) mixture to remove free DNPH.[19]
-
Solubilization: Resuspend the final protein pellet in a protein solubilization solution (e.g., 6 M guanidine (B92328) hydrochloride).[8]
-
Measurement: Measure the absorbance of the protein-hydrazone adduct at 360-385 nm.[19]
-
Quantification: Calculate the protein carbonyl content, often expressed as nmol of carbonyls per mg of protein.
Cellular Signaling Pathways Activated by this compound-Induced Lipid Peroxidation
This compound-induced oxidative stress triggers a cascade of cellular signaling events aimed at mitigating damage and determining cell fate. The following diagrams illustrate the key pathways involved.
The Nrf2/ARE Antioxidant Response Pathway
Caption: this compound-induced activation of the Nrf2/ARE pathway.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: this compound-induced activation of the MAPK/JNK pathway.
The Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
Conclusion
This compound is a versatile and valuable tool for researchers studying lipid peroxidation and oxidative stress. Its predictable generation of peroxyl radicals allows for controlled and reproducible experiments in a wide range of biological systems. By utilizing the protocols and understanding the cellular responses outlined in this guide, scientists can effectively employ this compound to investigate the mechanisms of oxidative damage and to screen for potential therapeutic interventions.
References
- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative insult to human red blood cells induced by free radical initiator this compound and its inhibition by a commercial antioxidant mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of 2,2'-azobis (2-amidinopropane) hydrochloride in vivo and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of conjugated diene lipids by derivative spectroscopy in heptane extracts of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conjugated dienes detected in tissue lipid extracts by second derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. researchgate.net [researchgate.net]
The Role of 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) in Antioxidant Research: A Technical Guide
Introduction
2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized in biomedical research as a consistent and controllable source of free radicals.[1] Its thermal decomposition at a physiologically relevant temperature (37°C) generates peroxyl radicals at a constant rate, making it an invaluable tool for mimicking oxidative stress in vitro and in cellular models.[1][2] This guide provides an in-depth technical overview of this compound's mechanism, its core applications in standardized antioxidant assays, and its use in elucidating the cellular response to oxidative damage.
Mechanism of this compound-Induced Radical Generation
This compound serves as a free radical initiator through its unimolecular thermal decomposition.[1] The process begins with the heat-induced cleavage of the azo group (N=N), releasing a molecule of nitrogen gas and two carbon-centered radicals.[2][3] In an aerobic environment, these highly reactive carbon radicals rapidly react with molecular oxygen (O₂) to form peroxyl radicals (ROO•).[1][4] These peroxyl radicals are the primary species responsible for initiating oxidative damage to biomolecules such as lipids, proteins, and DNA.[1] The rate of radical generation is dependent on temperature, increasing as the temperature rises.[3][5] At 37°C and neutral pH, this compound has a long half-life of approximately 175 hours, ensuring a steady and reproducible rate of free radical generation over the course of typical experiments.[1]
References
- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (this compound). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Modification of Guanine Bases Initiated by Oxyl Radicals Derived From Photolysis of Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Technical Guide to Water-Soluble and Lipid-Soluble Azo Initiators for Researchers and Drug Development Professionals
Introduction
Azo compounds, characterized by the R-N=N-R' functional group, are a cornerstone of polymer chemistry, serving as highly effective thermal initiators for free-radical polymerization.[1][2] Their predictable, first-order decomposition kinetics and the clean generation of nitrogen gas upon decomposition make them a preferred choice over peroxide initiators in many applications, as they typically yield polymers with enhanced color stability and are less prone to induced decomposition.[2][3] These initiators are broadly classified based on their solubility into two primary categories: water-soluble and lipid-soluble (or oil-soluble).[1][4]
This distinction is critical as the choice of initiator dictates the type of polymerization process that can be employed, influencing everything from reaction kinetics to the final polymer's properties and potential applications.[5] For researchers, scientists, and drug development professionals, a thorough understanding of the differences between these two classes of initiators is paramount for designing successful polymerization strategies, synthesizing novel materials, and developing advanced drug delivery systems.[6][7] This technical guide provides an in-depth comparison of water-soluble and lipid-soluble azo initiators, covering their core properties, quantitative performance data, and detailed experimental protocols for their characterization.
Core Concepts in Azo Initiator Performance
The efficacy of an azo initiator is primarily defined by its decomposition, which generates the free radicals necessary to initiate polymerization.[4] This process is governed by several key parameters:
-
Decomposition Mechanism : Azo initiators decompose upon heating or irradiation, breaking the C-N bonds and liberating a molecule of nitrogen gas to produce two carbon-centered radicals.[4][8] The release of highly stable N₂ gas is a significant thermodynamic driving force for this process.[8]
-
Decomposition Rate Constant (kd) : This value quantifies the speed of the initiator's decomposition at a specific temperature. The decomposition generally follows first-order kinetics.[3][4]
-
10-Hour Half-Life Temperature (T1/2) : A practical and widely used industry standard, this is the temperature at which 50% of the initiator will decompose over a 10-hour period.[9][10] It provides a convenient way to compare the relative thermal stability of different initiators and select one appropriate for a desired reaction temperature.[10]
-
Initiator Efficiency (f) : This represents the fraction of radicals generated that successfully initiate a polymer chain, as opposed to being wasted through side reactions like recombination (the "cage effect").[3][11] The efficiency of common azo initiators typically ranges from 0.5 to 0.7.[11][12]
General Decomposition Pathway of Azo Initiators
The fundamental process of radical generation is the same for both water-soluble and lipid-soluble azo initiators. The molecule undergoes homolytic cleavage upon absorption of thermal or light energy, resulting in the formation of two radical species and the evolution of nitrogen gas.
References
- 1. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azo polymeric hydrogels for colon targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 9. 2997-92-4・V-50, Azo Initiator・LB-V50-25GS・LB-V50-500GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Azo polymerization initiator | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
A Comprehensive Technical Guide to the Stability and Half-Life of AAPH in Solution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the stability and half-life of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a widely utilized free radical generator in various scientific disciplines. This document offers quantitative data on this compound's decomposition kinetics, detailed experimental protocols for its stability assessment, and an exploration of the key signaling pathways it modulates, making it an essential resource for professionals in research and drug development.
Introduction to this compound
This compound is a water-soluble azo compound that undergoes thermal decomposition to generate a consistent and reproducible flux of peroxyl radicals. This property makes it an invaluable tool for inducing oxidative stress in a controlled manner in aqueous environments, including cell culture media and buffered solutions. Understanding the stability and half-life of this compound under various experimental conditions is paramount for the accurate design, execution, and interpretation of studies involving this compound.
This compound Decomposition and Radical Generation
The thermal decomposition of this compound is a first-order reaction that yields two carbon-centered radicals and a molecule of nitrogen gas. In the presence of oxygen, these carbon radicals rapidly react to form peroxyl radicals, which are the primary reactive species responsible for initiating oxidative damage. The rate of this decomposition is predominantly influenced by temperature.
The overall decomposition process can be summarized as follows:
-
Thermal Decomposition: this compound → 2 x Carbon Radicals + N₂
-
Reaction with Oxygen: Carbon Radical + O₂ → Peroxyl Radical
The rate of free radical generation at 37°C can be calculated using the equation: Rᵢ = 1.36 × 10⁻⁶ [this compound], where Rᵢ is the rate of initiation in mol/L/sec and [this compound] is the molar concentration of this compound.[1]
Quantitative Data on this compound Stability and Half-Life
The stability of this compound is most significantly affected by temperature. While pH has a minimal effect on the rate of thermal decomposition to form radicals, it plays a substantial role in the hydrolytic degradation of this compound.
Effect of Temperature on this compound Half-Life
The half-life of this compound decreases as the temperature increases. The following table summarizes the half-life of this compound at various temperatures in neutral pH solutions.
| Temperature (°C) | Half-Life (t½) in hours | Decomposition Rate Constant (k) in s⁻¹ |
| 30 | ~462 | 4.17 x 10⁻⁷ |
| 37 | ~175[2][3][4][5] | 1.10 x 10⁻⁶ |
| 40 | ~91 | 2.1 x 10⁻⁶[6] |
| 50 | ~20 | 9.63 x 10⁻⁶ |
Note: The decomposition rate constant (k) is calculated from the half-life using the formula k = 0.693 / t½. The values at 30°C and 50°C are estimated based on the Arrhenius equation with a calculated activation energy of 137 kJ/mol.
Effect of pH on this compound Stability
The thermal decomposition rate of this compound to generate free radicals is largely independent of pH. However, this compound can also undergo hydrolysis, and this process is significantly influenced by pH, with the rate of hydrolysis increasing exponentially with higher pH, indicating a dependence on the hydroxide (B78521) ion concentration.[6]
| pH | Effect on Thermal Decomposition (Radical Formation) | Effect on Hydrolysis |
| Acidic (e.g., pH 4-6) | Minimal effect on rate | Slower rate of hydrolysis |
| Neutral (e.g., pH 7) | Stable decomposition rate | Moderate rate of hydrolysis |
| Alkaline (e.g., pH 8-10) | Minimal effect on rate | Significantly increased rate of hydrolysis[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of this compound stability.
Protocol for Determining this compound Half-Life using UV-Vis Spectrophotometry
This protocol outlines a method for determining the thermal decomposition rate and half-life of this compound by monitoring the decrease in its absorbance over time.
Materials:
-
This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a fresh stock solution of this compound in PBS (e.g., 10 mg/mL). Ensure complete dissolution.
-
Preparation of Working Solution: Dilute the stock solution with PBS to a final concentration that gives an initial absorbance in the range of 0.8 - 1.2 at the wavelength of maximum absorbance (λmax) for this compound (approximately 365 nm).
-
Spectrophotometer Setup: Set the spectrophotometer to the λmax of this compound and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).
-
Blank Measurement: Use PBS as a blank to zero the spectrophotometer.
-
Initiation of the Experiment: Transfer the this compound working solution to a quartz cuvette, place it in the temperature-controlled holder, and immediately begin recording the absorbance at regular intervals (e.g., every 30 minutes for the first few hours, then less frequently).
-
Data Collection: Continue to record the absorbance over a period that allows for a significant decrease in absorbance (ideally for at least two half-lives).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The data should yield a straight line, confirming first-order kinetics.
-
The slope of this line is equal to the negative of the decomposition rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol for Inducing Oxidative Stress in Cell Culture
This protocol describes the use of this compound to induce a controlled level of oxidative stress in a cell culture system.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS) or serum-free medium for this compound solution preparation
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Solution: Shortly before use, prepare a concentrated stock solution of this compound in PBS or serum-free medium. Sterilize the solution by passing it through a 0.22 µm filter.
-
Treatment of Cells:
-
Remove the existing culture medium from the cells.
-
Add fresh complete culture medium containing the desired final concentration of this compound. A typical concentration range for inducing oxidative stress without causing immediate cell death is 1-10 mM, but this should be optimized for each cell type.
-
Incubate the cells for the desired period (e.g., 2, 4, 6, or 24 hours).
-
-
Post-Treatment Analysis: After the incubation period, the cells can be harvested and analyzed for various markers of oxidative stress, such as:
-
Measurement of intracellular reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
-
Assessment of lipid peroxidation (e.g., malondialdehyde assay).
-
Evaluation of protein oxidation (e.g., carbonyl assay).
-
Analysis of cell viability (e.g., MTT or LDH assay).
-
Western blotting or qPCR to assess the activation of stress-responsive signaling pathways.
-
Visualization of this compound-Related Pathways
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.
Caption: Thermal decomposition pathway of this compound leading to the generation of peroxyl radicals.
Caption: Experimental workflow for determining the half-life of this compound using UV-Vis spectrophotometry.
Caption: Major signaling pathways activated by this compound-induced oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress activates transcription factor NF-kB-mediated protective signaling in primary rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Nrf2 in Oxidative Stress and Toxicity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Role of nrf2 in oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AAPH-Induced Hemolysis in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) to induce hemolysis in erythrocytes. This in vitro assay is a robust and widely used model to study oxidative damage to cell membranes and to evaluate the efficacy of antioxidant compounds.
This compound is a water-soluble azo compound that, upon thermal decomposition at physiological temperatures (37°C), generates peroxyl radicals at a constant rate.[1][2] These radicals initiate a cascade of events leading to oxidative damage of erythrocyte membranes, primarily through lipid peroxidation and protein oxidation, ultimately resulting in hemolysis.[3][4] The kinetics of hemolysis can be monitored over time, providing a valuable tool for assessing antioxidant activity.
Data Presentation
The following tables summarize typical experimental parameters and findings from various studies utilizing the this compound-induced hemolysis assay.
Table 1: Experimental Conditions for this compound-Induced Hemolysis
| Parameter | Typical Range/Value | Source |
| Erythrocyte Source | Human, Horse, Sheep, Mouse | [5][6][7][8] |
| This compound Concentration | 50 - 100 mM | [1][3][6] |
| Erythrocyte Suspension | 2% - 5% (v/v) in PBS | [6] |
| Incubation Temperature | 37°C | [1][2][3] |
| Incubation Time | 1 - 4 hours | [1][8][9] |
| Quantification Wavelength | 523 nm or 540 nm | [2][3][5] |
Table 2: Quantitative Assessment of this compound-Induced Oxidative Stress Markers
| Marker | Effect of this compound Treatment | Method of Detection | Source |
| Lactate Dehydrogenase (LDH) Release | ~1.8-fold increase | Spectrophotometric Assay | [1] |
| Acanthocyte Formation | 23% of cells | Scanning Electron Microscopy | [1] |
| Band 3 Tyrosine Phosphorylation | Increased | Western Blot | [1][9] |
| Catalase (CAT) Activity | Increased | Spectrophotometric Assay | [1] |
| Reduced Glutathione (GSH) | Depleted | Biochemical Assays | [9] |
| Lipid Peroxidation (MDA) | Increased | TBARS Assay | [10] |
Experimental Protocols
Preparation of Erythrocyte Suspension
-
Blood Collection: Collect whole blood from the chosen species (e.g., human, horse) in tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifugation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma and buffy coat from the red blood cells (RBCs).
-
Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Wash the pelleted RBCs three to five times with 10 volumes of cold phosphate-buffered saline (PBS, pH 7.4).[8] Centrifuge at 1,500 x g for 5 minutes at 4°C after each wash.
-
Final Suspension: After the final wash, resuspend the RBC pellet in PBS to the desired concentration (e.g., a 5% hematocrit).
This compound-Induced Hemolysis Assay
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, mix the prepared erythrocyte suspension with the test compound (e.g., antioxidant) or vehicle control.
-
Pre-incubation (Optional): Incubate the mixture for a specific period (e.g., 30-60 minutes) at 37°C if evaluating the protective effect of a compound.
-
Initiation of Hemolysis: Add this compound solution to a final concentration of 50 mM to initiate the oxidative reaction.
-
Time-Course Monitoring: At predetermined time intervals (e.g., every 30 minutes for 4 hours), take aliquots of the reaction mixture.
-
Centrifugation: Centrifuge the aliquots at 2,000 x g for 5 minutes to pellet the intact erythrocytes.
-
Quantification of Hemolysis:
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 523 nm using a microplate reader.[3][5] The absorbance at 523 nm is recommended as it is an isosbestic point for oxyhemoglobin and methemoglobin, providing a more accurate measure of total hemoglobin release as this compound can oxidize hemoglobin.[3][5]
-
A positive control for 100% hemolysis is prepared by lysing an equivalent amount of erythrocytes in distilled water.[2][8]
-
A negative control (spontaneous hemolysis) consists of erythrocytes incubated in PBS without this compound.
-
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound-induced hemolysis assay.
Signaling Pathway of this compound-Induced Hemolysis
Caption: Signaling pathway of this compound-induced erythrocyte hemolysis.
References
- 1. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of free radical-induced erythrocyte hemolysis by 2-O-substituted ascorbic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Antioxidant Capacity using AAPH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the antioxidant capacity of various substances using the 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) assay. This method, often referred to as the Oxygen Radical Absorbance Capacity (ORAC) assay, is a widely used technique to determine the free radical scavenging ability of compounds.[1][2][3]
This compound is a water-soluble azo compound that, upon thermal decomposition, generates peroxyl radicals at a constant rate.[4][5][6] These radicals induce oxidative damage to a fluorescent probe (commonly fluorescein), leading to a decrease in its fluorescence intensity over time.[7][8][9] In the presence of an antioxidant, the oxidative damage to the fluorescent probe is inhibited or delayed, and the antioxidant capacity is quantified by measuring the protection of the fluorescent signal.[1][3]
Principle of the this compound Assay
The this compound assay is a hydrogen atom transfer (HAT) based assay.[10] The fundamental principle involves the following steps:
-
Radical Generation : this compound, when incubated at 37°C, thermally decomposes to produce carbon-centered radicals. These radicals then react with oxygen to form peroxyl radicals (ROO•).[4][5][11]
-
Oxidative Damage : The generated peroxyl radicals attack a fluorescent probe, typically fluorescein (B123965), causing a loss of its fluorescence.[7][8]
-
Antioxidant Intervention : Antioxidants present in the sample compete with the fluorescent probe for the peroxyl radicals, thereby neutralizing the radicals and protecting the probe from oxidative damage.
-
Quantification : The antioxidant capacity is determined by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates a higher antioxidant capacity.[1][7] The results are typically expressed as Trolox equivalents (TE), a water-soluble analog of Vitamin E, which is used as a standard.[7][9]
Experimental Protocols
This protocol is adapted for a 96-well microplate format, which is suitable for higher throughput screening.[1][2]
Materials and Reagents
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (this compound)[1]
-
Fluorescein sodium salt[1]
-
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)[1]
-
Phosphate buffer saline (PBS), 75 mM, pH 7.4[1]
-
96-well black microplates
-
Fluorescence microplate reader with temperature control and injectors[1]
-
Test compounds (antioxidants)
Preparation of Solutions
-
This compound Solution (75 mM) : Dissolve 203.4 mg of this compound in 10 mL of 75 mM PBS (pH 7.4). This solution should be prepared fresh daily.[1]
-
Fluorescein Stock Solution (4 µM) : Prepare a stock solution of fluorescein in 75 mM PBS (pH 7.4). Store this solution wrapped in foil at 4°C.[1]
-
Fluorescein Working Solution : Immediately before use, dilute the fluorescein stock solution 1:500 with 75 mM PBS (pH 7.4). Prepare this solution fresh daily.[1]
-
Trolox Standards : Prepare a stock solution of Trolox. From this stock, create a series of dilutions in 75 mM PBS (pH 7.4) to generate a standard curve (e.g., 0, 12.5, 25, 50, 100 µM).[1][7]
-
Sample Solutions : Dissolve the test compounds in an appropriate solvent and then dilute with 75 mM PBS (pH 7.4) to the desired concentrations.
Assay Procedure
-
Plate Setup :
-
Incubation : Incubate the plate at 37°C for at least 30 minutes in the microplate reader to allow the solutions to reach thermal equilibrium.[8][9]
-
Initiation of Reaction :
-
Fluorescence Measurement :
Data Presentation and Analysis
Calculation of Area Under the Curve (AUC)
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The AUC can be calculated using the following equation:
AUC = 1 + (f1/f0) + (f2/f0) + ... + (fn/f0)
where f0 is the initial fluorescence reading and fn is the fluorescence reading at time n.[1]
The Net AUC is then calculated by subtracting the AUC of the blank from the AUC of the sample or standard:
Net AUC = AUCsample - AUCblank[1]
Standard Curve and Quantification
A standard curve is generated by plotting the Net AUC of the Trolox standards against their respective concentrations.[1] The antioxidant capacity of the test samples is then determined by interpolating their Net AUC values against the Trolox standard curve and is expressed as micromoles of Trolox Equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).[1]
Data Summary Table
| Sample/Standard | Concentration | Net AUC (Mean ± SD) | Antioxidant Capacity (µmol TE/g) |
| Blank | - | 0 | - |
| Trolox | 12.5 µM | Value | - |
| Trolox | 25 µM | Value | - |
| Trolox | 50 µM | Value | - |
| Trolox | 100 µM | Value | - |
| Sample A | 1 mg/mL | Value | Calculated Value |
| Sample B | 1 mg/mL | Value | Calculated Value |
Visualizations
This compound Assay Workflow
Caption: Workflow of the this compound-based antioxidant capacity assay.
Chemical Mechanism of this compound Assay
Caption: Reaction mechanism of the this compound assay with an antioxidant.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. saibou.jp [saibou.jp]
- 8. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for AAPH-Induced Oxidative Stress in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize them, is a key factor in the pathology of numerous diseases. The compound 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a valuable tool for mimicking this state in vitro. As a water-soluble azo compound, this compound thermally decomposes at a constant rate at 37°C to generate peroxyl radicals.[1] These radicals initiate a cascade of oxidative damage to cellular components, including lipids, proteins, and nucleic acids, making this compound a reliable and controllable means to induce oxidative stress for experimental studies.[2]
These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including effective concentrations, detailed experimental protocols for key assays, and an overview of the primary signaling pathways involved.
Mechanism of Action
At physiological temperature (37°C), this compound undergoes spontaneous thermal decomposition, breaking down into two carbon-centered radicals. In an aerobic environment, such as cell culture, these radicals rapidly react with oxygen to form peroxyl radicals (ROO•).[1][2] These highly reactive peroxyl radicals are the primary instigators of oxidative damage, attacking polyunsaturated fatty acids in cell membranes to initiate lipid peroxidation, and oxidizing proteins and DNA.[1] This process leads to a depletion of endogenous antioxidants and triggers cellular stress response pathways.
Data Presentation: Effective this compound Concentrations
The optimal concentration of this compound to induce oxidative stress is highly dependent on the cell type and the desired experimental outcome (e.g., mild stress vs. significant cytotoxicity). It is crucial to perform a dose-response curve to determine the ideal concentration for each specific cell line and experimental setup. The following table summarizes this compound concentrations used in various published studies.
| Cell Line | This compound Concentration | Incubation Time | Key Findings / Assay |
| HepG2 (Human Liver Carcinoma) | 600 µM | 1 hour | Increased ROS production (DCFH-DA assay) |
| HaCaT (Human Keratinocytes) | 25 mM | 24 hours | Increased mitochondrial superoxide, intracellular ROS, and membrane lipid peroxidation.[3] |
| PC12 (Rat Pheochromocytoma) | 150 mM | 2 hours | Dose-dependent reduction in cell viability (MTT assay); determined IC50 at 155.16 mM. |
| L1210 (Mouse Lymphocytic Leukemia) | 2 mM | 30 min - 24 hours | Rapid accumulation of intracellular peroxides and induction of apoptosis.[1] |
| HUH-7 (Human Hepatoma) | 0.002 - 200 mM | 24 hours | Dose-dependent decrease in cell viability (Alamar blue assay).[4] |
| Human Red Blood Cells (RBCs) | 50 mM | 1 hour | Induced morphological changes, lipid peroxidation, and protein oxidation.[5] |
| Primary Cortical Neurons (Rat) | LC50 = 1.23 mM | Not specified | Cytotoxicity measured by MTT assay. |
| V79 (Chinese Hamster Lung Fibroblasts) | 50 mM | Up to 3 hours | Not cytotoxic at 37°C but sensitized cells to hyperthermia.[6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of mitochondrial dehydrogenases in viable cells, providing an indication of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution, freshly prepared in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7][8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: Remove the culture medium and expose the cells to various concentrations of freshly prepared this compound in fresh medium. Include untreated and vehicle-only controls. Incubate for the desired duration (e.g., 2, 4, 12, or 24 hours).
-
MTT Addition: Carefully aspirate the this compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[9]
-
Data Analysis: Express cell viability as a percentage of the untreated control cells.
Intracellular ROS Detection (DCFH-DA Assay)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound DCF.[3][10]
Materials:
-
Cells cultured in a 24-well or 96-well plate (black, clear-bottom for microscopy/plate reader)
-
This compound solution, freshly prepared
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)[11]
-
Serum-free culture medium (e.g., DMEM) or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol.
-
Probe Loading: After this compound treatment, wash the cells once with warm serum-free medium or PBS.[11]
-
Prepare a DCFH-DA working solution (typically 10-25 µM) in pre-warmed serum-free medium immediately before use.[3][10]
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS or serum-free medium to remove any excess probe that has not entered the cells.[11]
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm / Emission ~535 nm), flow cytometer, or visualize using a fluorescence microscope.[2]
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Normalize the data to a control group (untreated cells) and express as a fold change or percentage increase.
Lipid Peroxidation Assay (MDA Assay)
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, as an indicator of oxidative damage to lipids.
Materials:
-
Cell pellets (e.g., 1-2 x 10⁶ cells)[12]
-
MDA Lysis Buffer (often provided in commercial kits) with an antioxidant like Butylated Hydroxytoluene (BHT)[12]
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA) or Perchloric acid for protein precipitation
-
MDA standards
-
Microcentrifuge and tubes
-
Spectrophotometer or fluorescence microplate reader
Protocol:
-
Cell Harvesting and Lysis: After this compound treatment, harvest cells by scraping or trypsinization. Wash the cell pellet with cold PBS.
-
Resuspend the cells in MDA Lysis Buffer containing BHT to prevent further oxidation during sample processing.
-
Homogenize the cells on ice (e.g., using a Dounce homogenizer or sonication).[13]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 minutes) to pellet insoluble material.[12]
-
Reaction: Transfer the supernatant to a new tube. Add the TBA reagent and an acid (for protein precipitation and to facilitate the reaction).
-
Incubation: Incubate the mixture at 90-100°C for approximately 60 minutes. This allows the MDA in the sample to react with TBA, forming a pink-colored MDA-TBA adduct.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at ~532 nm or fluorescence at Ex/Em = 532/553 nm.
-
Data Analysis: Calculate the MDA concentration in the samples by comparing the readings to a standard curve generated using MDA standards. Normalize the results to the total protein content of the sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
This compound-induced oxidative stress activates several key signaling pathways. The generated ROS can lead to the dissociation of the Keap1-Nrf2 complex. This allows the transcription factor Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes.[14][15] Concurrently, severe oxidative stress can activate Mitogen-Activated Protein Kinase (MAPK) pathways and trigger the intrinsic apoptosis pathway, leading to programmed cell death.[14][16]
Caption: this compound-induced signaling pathways in a typical mammalian cell.
Caption: General experimental workflow for this compound-induced oxidative stress studies.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. bioquochem.com [bioquochem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (this compound). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 13. oxfordbiomed.com [oxfordbiomed.com]
- 14. researchgate.net [researchgate.net]
- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of AAPH Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized in biomedical research as a reliable source of free radicals.[1][2] Upon thermal decomposition at physiological temperatures (e.g., 37°C), this compound generates peroxyl radicals at a constant and predictable rate.[3][4] This characteristic makes it an invaluable tool for inducing oxidative stress in in vitro and in vivo models to study the mechanisms of oxidative damage and to evaluate the efficacy of antioxidant compounds.[4][5][6] this compound-induced radicals can initiate lipid peroxidation, protein oxidation, and other cellular damages, mimicking pathological conditions associated with oxidative stress.[3][4]
Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate preparation of solutions and for designing experiments.
| Property | Value | Reference(s) |
| Full Chemical Name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | [1] |
| CAS Number | 2997-92-4 | [2][7] |
| Molecular Formula | C₈H₁₈N₆ · 2HCl | [2][8] |
| Molecular Weight | 271.19 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid | [7][9] |
| Purity | ≥97% | |
| Solubility | Water: up to 100 mg/mL (368.75 mM); may require sonication. PBS (pH 7.2): ~10 mg/mL. Organic Solvents (DMSO, Ethanol): Sparingly soluble. | [7][8][9] |
| Storage (Solid) | -20°C for ≥ 4 years. | [8] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles. | [7] |
| Half-life (t½) | ~175 hours at 37°C in neutral aqueous solution. 10 hours at 56°C. | [3][9] |
| Mechanism of Action | Thermally decomposes to generate peroxyl radicals in the presence of oxygen. | [3][7][9] |
Application Notes
-
Solvent Selection: For most biological experiments, including cell culture, this compound should be dissolved in aqueous buffers like phosphate-buffered saline (PBS) or directly in the cell culture medium.[8][9] While soluble in some organic solvents, its use in aqueous systems is preferred to generate hydrophilic peroxyl radicals.
-
Fresh Preparation: Due to its thermal decomposition, this compound solutions should be prepared fresh before each experiment to ensure a consistent and known rate of radical generation.[5][10]
-
Temperature Dependence: The rate of radical generation from this compound is highly dependent on temperature.[3] Experiments should be conducted at a constant, controlled temperature (typically 37°C) to ensure reproducibility. The half-life of approximately 175 hours at 37°C ensures that the rate of radical generation is virtually constant during the first several hours of an experiment.[2][3][9]
-
Sterilization: For cell culture applications, stock solutions prepared with water or PBS should be sterilized by passing them through a 0.22 µm filter before being added to the culture medium.[7]
-
Safety Precautions: this compound should be handled as a hazardous chemical. Avoid ingestion, inhalation, and contact with skin and eyes. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Experimental Protocols
This protocol describes the preparation of a concentrated stock solution that can be diluted to the desired working concentration.
Materials:
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (this compound) powder (MW: 271.19 g/mol )
-
Sterile, molecular biology grade water or sterile 1X PBS (pH 7.2)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
0.22 µm syringe filter (if used for cell culture)
-
Calibrated balance, spatulas, and weighing paper
Calculation: To prepare a 100 mM (0.1 mol/L) stock solution, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 10 mL (0.01 L) of a 100 mM solution: Mass = 0.1 mol/L x 0.01 L x 271.19 g/mol = 0.2712 g (or 271.2 mg)
Procedure:
-
Carefully weigh 271.2 mg of this compound powder and place it into a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile water or PBS to the tube.
-
Vortex thoroughly to dissolve the powder. Gentle warming or brief sonication can be used to aid dissolution if necessary.[7]
-
Once fully dissolved, adjust the final volume to 10 mL with the solvent.
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[7]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes (e.g., 100 µL per tube).
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.[7]
This protocol provides a general framework for using this compound to induce oxidative stress in an adherent cell line. Concentrations and incubation times should be optimized for each cell type and experimental endpoint.
Materials:
-
Adherent cells cultured in appropriate plates (e.g., 96-well or 6-well plates)
-
Complete cell culture medium, pre-warmed to 37°C
-
Prepared 100 mM this compound stock solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells at a density appropriate for the specific assay and allow them to adhere and grow (typically 24 hours).
-
On the day of the experiment, prepare the this compound working solution. Thaw an aliquot of the 100 mM this compound stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of 10 mM this compound medium, add 1 mL of the 100 mM stock to 9 mL of medium. Concentrations can range from µM to mM depending on the cell type and desired level of stress (e.g., 0.5-2.0 mM for platelets, 10 mM for THP-1 cells).[11][12]
-
Aspirate the old medium from the cultured cells and gently wash once with sterile PBS.
-
Add the appropriate volume of the this compound-containing medium (or control medium without this compound) to each well.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 2 to 24 hours).[5][12]
-
Following incubation, proceed with downstream analyses, such as cell viability assays (MTT, Alamar blue), measurement of intracellular reactive oxygen species (ROS), or analysis of protein oxidation.
Visualizations
Caption: Experimental workflow for this compound solution preparation and use.
Caption: Signaling pathway of this compound-induced oxidative stress.
References
- 1. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. scribd.com [scribd.com]
- 11. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and this compound-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
Application Notes and Protocols for AAPH Assay in Antioxidant Compound Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) assay is a widely utilized method for determining the antioxidant capacity of various substances, including pure compounds, plant extracts, and biological fluids. This assay is based on the thermal decomposition of this compound, which generates peroxyl radicals at a constant rate. These radicals then quench the fluorescence of a probe, most commonly fluorescein (B123965). In the presence of an antioxidant, the decay of fluorescence is inhibited or delayed. The degree of protection conferred by an antioxidant is quantified by measuring the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox® equivalents (TE), a water-soluble analog of vitamin E, providing a standardized measure of antioxidant activity.[1]
The this compound assay is valued for its use of a biologically relevant radical source and its ability to be adapted for high-throughput screening in a microplate format.[2]
Principle of the this compound Assay
The this compound assay operates on the principle of a hydrogen atom transfer (HAT) mechanism.[3] The process can be summarized in the following steps:
-
Radical Generation: this compound, a water-soluble azo compound, undergoes thermal decomposition to generate peroxyl radicals (ROO•) at a constant rate.[3]
-
Fluorescence Quenching: In the absence of an antioxidant, these peroxyl radicals attack the fluorescent probe (e.g., fluorescein), leading to a loss of fluorescence over time.[2]
-
Antioxidant Action: Antioxidant compounds present in the sample compete with the fluorescent probe for the peroxyl radicals. By donating a hydrogen atom, the antioxidant neutralizes the radical, thereby protecting the probe from degradation and preserving its fluorescence.
-
Quantification: The antioxidant capacity is determined by measuring the fluorescence decay kinetically. The area under the fluorescence decay curve (AUC) is calculated and compared to that of a blank (containing no antioxidant). The net AUC is proportional to the antioxidant capacity of the sample.
Experimental Workflow
The following diagram illustrates the typical workflow for conducting the this compound assay.
Detailed Experimental Protocols
Materials and Reagents
-
2,2'-azobis(2-amidinopropane) dihydrochloride (this compound)
-
Fluorescein sodium salt
-
(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox®)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader with temperature control and injectors
-
Multichannel and single-channel pipettes
-
Test compounds/extracts
Reagent Preparation
-
Fluorescein Stock Solution (e.g., 1 mM): Prepare by dissolving an appropriate amount of fluorescein sodium salt in PBS. Store in the dark at 4°C.
-
Fluorescein Working Solution (e.g., 70 nM): Dilute the fluorescein stock solution in PBS to the desired working concentration. Prepare this solution fresh daily and protect it from light.[4]
-
This compound Solution (e.g., 12 mM): Dissolve this compound in PBS. This solution must be prepared fresh just before use.[4]
-
Trolox® Stock Solution (e.g., 2 mM): Dissolve Trolox® in PBS.
-
Trolox® Working Standards: Prepare a series of dilutions from the Trolox® stock solution in PBS to create a standard curve (e.g., 0-100 µM).
Assay Procedure (96-Well Plate Format)
-
Plate Loading:
-
Incubation: Incubate the microplate at 37°C for a minimum of 30 minutes to allow the plate to reach thermal equilibrium.[5][6]
-
Reaction Initiation:
-
Place the microplate in the fluorescence reader, also pre-warmed to 37°C.
-
Using the plate reader's injectors, rapidly add 25 µL of the freshly prepared this compound solution to each well to initiate the reaction. The final reaction volume will be 200 µL.[5]
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate the Area Under the Curve (AUC): The AUC for each sample, standard, and blank is calculated from the fluorescence decay curve using the following equation: AUC = (RFU₀/RFU₀) + (RFU₁/RFU₀) + (RFU₂/RFU₀) + ... + (RFUₙ/RFU₀) where RFU is the relative fluorescence unit at time t.
-
Calculate the Net AUC: The Net AUC for each sample and standard is calculated by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank
-
Generate a Standard Curve: Plot the Net AUC of the Trolox® standards against their respective concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Determine Trolox Equivalents (TE): The antioxidant capacity of the samples is expressed as Trolox® equivalents. The TE value can be calculated from the standard curve using the Net AUC of the sample.
Quantitative Data Summary
The following tables summarize the antioxidant capacity of various compounds and plant extracts as determined by the this compound assay, expressed in Trolox Equivalents (TE).
Table 1: Antioxidant Capacity of Pure Compounds
| Compound | ORAC Value (µmol TE/g or other specified unit) | Reference |
| Gallic Acid | 1.05 mol TE/mol | [7] |
| Quercetin | Varies with concentration | [8] |
| Ascorbic Acid | Varies with concentration | [8] |
| Glutathione (GSH) | Varies with concentration | [8] |
| YPCW (peptide) | 5187 ± 78 µmol TE/g | [4] |
| GYPYK (peptide) | 5187 ± 78 µmol TE/g | [4] |
Table 2: Antioxidant Capacity of Plant Extracts
| Plant Extract | ORAC Value (µmol TE/g or other specified unit) | Reference |
| Origanum vulgare | High TPC and FRAP values, indicating high antioxidant potential | [9] |
| Fragaria × ananassa (Strawberry) leaf | Highest FRAP value among 375 extracts tested | [9] |
| Ocimum basilicum (Basil) | Dichloromethane extract showed high antioxidant activity | [10] |
| Coffee (Coffea arabica and C. robusta) | Demonstrated cellular antioxidant activity | [11] |
| Sage (Salvia officinalis) | Demonstrated cellular antioxidant activity | [11] |
| Peppermint (Mentha piperita) | Demonstrated cellular antioxidant activity | [11] |
| Rose hip (Rosa canina) | Demonstrated cellular antioxidant activity | [11] |
Relevant Signaling Pathways
Antioxidant compounds can exert their protective effects not only by directly scavenging free radicals but also by modulating cellular signaling pathways involved in the response to oxidative stress. Two key pathways are the Keap1-Nrf2 and NF-κB pathways.
Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and detoxification enzymes.[12][13]
NF-κB Signaling Pathway
The transcription factor NF-κB is typically held inactive in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to move into the nucleus, where it can regulate the expression of genes involved in inflammation and cell survival.[14][15]
Conclusion
The this compound assay is a robust and biologically relevant method for screening and quantifying the antioxidant capacity of a wide range of compounds. Its adaptability to a high-throughput format makes it particularly suitable for drug discovery and development, as well as for the evaluation of nutraceuticals and food products. Understanding the interplay between direct radical scavenging and the modulation of key cellular signaling pathways provides a more comprehensive picture of the protective effects of antioxidant compounds.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization, and Antioxidant Activity of Peptides Derived from Bangia fuscopurpurea [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Utilizing AAPH for Protein Oxidation Studies
Introduction
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely used to investigate oxidative stress.[1] Upon thermal decomposition, this compound generates peroxyl radicals at a constant and predictable rate, making it an excellent tool for inducing and studying protein oxidation in a controlled manner.[2][3] These peroxyl radicals can attack amino acid side chains, leading to a variety of modifications, including the formation of protein carbonyls and hydroperoxides, and the loss of sulfhydryl groups.[2][4] Tryptophan and methionine are among the most susceptible amino acid residues to this type of oxidation.[1][5]
Key Applications
-
Modeling Oxidative Damage: this compound serves as a reliable model reagent to simulate oxidative damage that proteins may encounter in vivo during inflammatory events or in vitro during manufacturing and storage of protein therapeutics.[6][7]
-
Evaluating Antioxidant Efficacy: The system can be used to assess the protective effects of antioxidant compounds against protein oxidation by measuring the reduction in oxidative markers in the presence of the antioxidant.
-
Investigating Structure-Function Relationships: Researchers can study how specific oxidative modifications impact a protein's structure (secondary and tertiary), solubility, and function (e.g., enzymatic activity, binding affinity).[3][8]
-
Stability and Degradation Studies: In pharmaceutical development, this compound-induced stress testing helps to evaluate the oxidative susceptibility of monoclonal antibodies and other protein-based drugs, providing insights into their degradation pathways.[6][9] this compound-induced oxidation can also lead to the formation of protein aggregates, a critical concern for therapeutic protein stability and immunogenicity.[1]
This compound Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism by which this compound induces protein oxidation and a general workflow for conducting such studies.
Figure 1. this compound-induced generation of free radicals and subsequent protein oxidation.
Figure 2. General experimental workflow for studying this compound-induced protein oxidation.
Key Experimental Protocols
Protocol 1: General this compound-Induced Protein Oxidation
This protocol describes a general method for oxidizing a protein solution with this compound.[10][11]
Materials:
-
Protein of interest
-
This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) Buffer (e.g., 0.01 M, pH 7.4)
-
Incubator or water bath at 37°C
-
Dialysis tubing (e.g., 7 kDa MWCO) or other buffer exchange equipment
Procedure:
-
Prepare a protein solution at the desired concentration (e.g., 10 mg/mL) in the phosphate buffer.[10]
-
Prepare a fresh stock solution of this compound in the same buffer.
-
Add this compound to the protein solution to achieve the desired final concentrations (e.g., 0, 0.04, 0.2, 1, 3, 5, and 10 mmol/L).[10]
-
Incubate the mixtures in the dark at 37°C for a set period (e.g., 24 hours).[10]
-
Terminate the reaction by placing the samples on ice.[8]
-
To remove unreacted this compound and byproducts, dialyze the samples extensively against the phosphate buffer at 4°C (e.g., for 72 hours with several buffer changes).[10][11]
-
The oxidized protein samples can be freeze-dried and stored at -80°C for future analysis.[10][11]
Protocol 2: Quantification of Protein Carbonyl Content (DNPH Assay)
Protein carbonylation is a primary indicator of severe oxidative damage. This protocol uses 2,4-dinitrophenylhydrazine (B122626) (DNPH) to quantify carbonyl groups.[12][13]
Materials:
-
Oxidized protein sample
-
DNPH solution (e.g., 10 mM in 2.5 M HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Ethanol/Ethyl Acetate (1:1 v/v) wash solution
-
Guanidine (B92328) hydrochloride solution (6 M, pH 6.5)
-
Spectrophotometer or plate reader
Procedure:
-
To a 200 µL aliquot of the protein sample (~1-2 mg), add an equal volume of DNPH solution. For a control, add 2.5 M HCl without DNPH to a separate, identical aliquot.
-
Incubate the tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
Precipitate the proteins by adding 1 mL of 20% TCA. Incubate on ice for 5-10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.
-
Wash the pellet to remove free DNPH. Add 1 mL of the Ethanol/Ethyl Acetate mixture, vortex thoroughly, and centrifuge again. Repeat this wash step at least twice.
-
After the final wash, discard the supernatant and allow the pellet to air dry briefly.
-
Resuspend the protein pellet in 200 µL of 6 M guanidine hydrochloride solution. If necessary, incubate at 60°C for 15-30 minutes to aid dissolution.[14]
-
Centrifuge briefly to pellet any insoluble material.
-
Measure the absorbance of the supernatant at 360-385 nm.[15]
-
Calculate the carbonyl content using the molar absorption coefficient for DNPH (22,000 M⁻¹cm⁻¹).[12] Results are typically expressed as nmol of carbonyls per mg of protein.
Protocol 3: Quantification of Free Sulfhydryl Groups
Oxidation often targets cysteine residues, leading to a decrease in free sulfhydryl (-SH) groups. This can be measured using DTNB (Ellman's Reagent).
Materials:
-
Oxidized protein sample
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Reaction buffer (e.g., Tris buffer, pH 8.0)
-
Cysteine or GSH for standard curve
Procedure:
-
Prepare a standard curve using known concentrations of cysteine or glutathione.
-
Add a small volume of the protein sample to the reaction buffer.
-
Add DTNB solution to initiate the reaction.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 412 nm.
-
Quantify the free sulfhydryl content by comparing the sample absorbance to the standard curve. The content is typically expressed as nmol/mg protein.
Quantitative Data on this compound-Induced Protein Oxidation
The following tables summarize the effects of increasing this compound concentrations on various properties of arachin (B1170595) and winged bean proteins, as reported in the literature.
Table 1: Effect of this compound Concentration on Arachin Properties [3][10]
| This compound (mmol/L) | Carbonyl Content (nmol/mg) | Total Sulfhydryl (nmol/mg) | Solubility (%) | Water Holding Capacity (g/g) | Oil Holding Capacity (g/g) |
| 0 | 3.63 | 23.67 | ~95 | 2.50 | 7.50 |
| 3 | - | - | - | 2.98 | 8.25 |
| 10 | 9.89 | 5.53 | 65 | - | - |
Table 2: Effect of this compound Concentration on Winged Bean Protein Properties [8]
| This compound (mmol/L) | Carbonyl Content (μmol/g) | Free Sulfhydryl (μmol/g) | Disulfide Bonds (μmol/g) | Surface Hydrophobicity |
| 0.00 | 1.75 | 10.38 | 3.51 | 847.48 |
| 0.04 | 2.17 | 9.12 | 4.35 | 2451.70 |
| 0.20 | 3.06 | 7.95 | 5.12 | 1367.60 |
| 1.00 | 4.22 | 6.89 | 6.27 | 503.69 |
Proteomic Insights and Cellular Pathways
Proteomic analysis using mass spectrometry has revealed that this compound-induced oxidation leads to numerous amino acid modifications, including carbamylation and oxidation.[3] In a study on arachin, lysine (B10760008) was identified as the most frequently modified amino acid.[3] Further bioinformatic analysis indicated that the "proteasome; protein processing in the endoplasmic reticulum (PPER)" pathway was significantly affected by these oxidative modifications, suggesting that cells respond to such damage by upregulating protein quality control and degradation machinery.[3][16][17]
Figure 3. Impact of protein oxidation on the ER processing and proteasome pathway.
References
- 1. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of this compound-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of free, peptide and protein tryptophan residues mediated by this compound-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
- 6. The Use of a 2,2'-Azobis (2-Amidinopropane) Dihydrochloride Stress Model as an Indicator of Oxidation Susceptibility for Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Peroxyl Radical-Induced Oxidation on Functional and Structural Characteristics of Walnut Protein Isolates Revealed by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. The Impact of this compound-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AAPH in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized in biomedical research as a reliable generator of free radicals.[1][2] Its thermal decomposition at a constant and reproducible rate at physiological temperatures (37°C) produces peroxyl radicals, making it an invaluable tool for inducing oxidative stress in a controlled manner.[1][3] This property allows this compound to be extensively used in drug discovery and development for screening antioxidant compounds, studying the mechanisms of oxidative damage, and evaluating the efficacy of potential therapeutics against oxidative stress-related pathologies.[4][5][6]
Unlike other oxidants, this compound's consistent rate of radical generation and its water solubility offer distinct advantages for in vitro and cellular assays.[1][3] It initiates lipid peroxidation and oxidation of proteins and DNA, thereby mimicking the oxidative stress state implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][4]
Key Applications in Drug Discovery
-
High-Throughput Screening for Antioxidants: this compound is a cornerstone of assays designed to measure the antioxidant capacity of novel compounds. Its predictable radical generation is central to methods like the Oxygen Radical Absorbance Capacity (ORAC) assay, which assesses the ability of a substance to protect a fluorescent probe from oxidative degradation.[7][8][9]
-
Cell-Based Oxidative Stress Models: Researchers use this compound to induce oxidative stress in various cell models to evaluate the cytoprotective effects of drug candidates.[4][10] Common models include:
-
Erythrocytes: this compound-induced hemolysis is a classic model to study membrane lipid peroxidation and the protective effects of antioxidants.[10][11][12]
-
Neuronal Cells (e.g., PC12): Used to screen for neuroprotective compounds that can mitigate oxidative damage implicated in neurodegenerative diseases.[4]
-
Hepatocytes (e.g., HepG2): Employed to investigate the hepatoprotective potential of compounds against oxidative liver injury.[13]
-
-
Mechanistic Studies of Disease and Drug Action: By inducing a controlled oxidative environment, this compound helps elucidate the cellular and molecular pathways involved in oxidative stress. This includes studying the activation of antioxidant defense mechanisms, such as the Nrf2-ARE signaling pathway, and assessing the oxidative stability of biologic drugs like monoclonal antibodies.[5][13][14]
Quantitative Data: Antioxidant Capacity of Various Compounds
The following table summarizes quantitative data for several compounds tested against this compound-induced oxidation, providing a benchmark for their antioxidant potential.
| Compound | Assay Type | Metric | Result | Reference |
| Trolox® | ORAC | ORAC Value | Standard (1.0) | [7][15] |
| Gallic Acid | ORAC | ORAC Value | Varies by conc. | [7] |
| Epigallocatechin gallate (EGCG) | ORAC | ORAC Value | Varies by conc. | [7] |
| Quercetin | ORAC | ORAC Value | Varies by conc. | [7] |
| Ferulic Acid | PC12 Cell Viability | IC50 of this compound | 155.16 mM | [4] |
| SFPS (Polysaccharide) | Alkyl Radical Scavenging | IC50 | 0.86 ± 0.01 mg/mL | [14] |
| SF (Polysaccharide) | Alkyl Radical Scavenging | IC50 | 1.03 ± 0.03 mg/mL | [14] |
Visualized Mechanisms and Workflows
The following diagrams illustrate the mechanism of this compound action, its effect on cellular signaling, and a typical experimental workflow.
Caption: Mechanism of this compound-induced oxidative stress.
Caption: Experimental workflow for the ORAC assay.
Caption: Nrf2-ARE pathway activation by this compound.
Experimental Protocols
Protocol 1: Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol measures the antioxidant scavenging capacity against peroxyl radicals.[7][8]
1. Materials and Reagents:
-
2,2′-Azobis(2-amidinopropane) dihydrochloride (this compound)[7]
-
Sodium Fluorescein[7]
-
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox®)[7]
-
75 mM Phosphate (B84403) Buffer (pH 7.4)[7]
-
96-well solid black microplates[16]
-
Fluorescence microplate reader with excitation at 485 nm and emission at 528 nm, capable of kinetic measurement at 37°C.[7]
2. Reagent Preparation:
-
This compound Solution (75 mM): Dissolve 203.4 mg of this compound in 10 mL of 75 mM phosphate buffer. This solution must be prepared fresh daily and kept on ice.[7]
-
Fluorescein Stock Solution (4 µM): Prepare a stock solution in 75 mM phosphate buffer. Store wrapped in foil at 4°C.[7]
-
Fluorescein Working Solution: Immediately before use, dilute the stock solution 1:500 with 75 mM phosphate buffer. Prepare fresh daily.[7][16]
-
Trolox® Standards: Prepare a stock solution of Trolox® in phosphate buffer. Create a series of dilutions ranging from 0 to 200 µM to generate a standard curve.[7][9]
3. Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into all experimental wells of a 96-well black microplate.[7]
-
Add 25 µL of either the sample, Trolox® standard, or phosphate buffer (for blank wells) to the appropriate wells.[7]
-
Incubate the plate at 37°C for at least 10-30 minutes in the plate reader.[9][16]
-
Initiate the reaction by adding 25 µL of the freshly prepared this compound solution to all wells using the plate reader's injector, if available. The final reaction volume will be 200 µL.[7]
-
Immediately begin kinetic fluorescence readings every 1-2 minutes for 60-90 minutes. The plate should be shaken before the first reading and maintained at 37°C.[7][16]
4. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.[16]
-
AUC = 1 + (RFU₁/RFU₀) + (RFU₂/RFU₀) + ... where RFU is the relative fluorescence unit at each time point.[16]
-
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.[16]
-
Net AUC = AUC_sample - AUC_blank
-
-
Plot the Net AUC of the Trolox® standards against their concentrations to generate a linear standard curve.
-
Determine the ORAC value of the samples by comparing their Net AUC to the Trolox® standard curve. Results are expressed as micromoles of Trolox® Equivalents (TE) per gram or liter of the sample.[9]
Protocol 2: Cellular Antioxidant Assay (CAA)
This protocol determines the antioxidant activity of a compound within a cellular environment.[17][18]
1. Materials and Reagents:
-
HepG2 or other suitable adherent cell line[18]
-
Cell culture medium (e.g., DMEM) with appropriate supplements[19]
-
2′,7′-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe[18]
-
This compound[17]
-
Quercetin or other known antioxidant (for positive control)[18]
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[18]
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency on the day of the assay. Incubate for 24 hours at 37°C with 5% CO₂.[18]
-
Cell Treatment:
-
Remove the culture medium and wash the cells gently with PBS.[18]
-
Add 50 µL of the test compound or positive control (e.g., Quercetin) at various concentrations to the wells. Also, include a vehicle control.[18]
-
Add 50 µL of DCFH-DA probe solution to all wells.[18]
-
Incubate the plate for 1 hour at 37°C to allow for compound uptake and de-esterification of the probe.[10]
-
-
Induction of Oxidative Stress:
-
After incubation, carefully remove the solution from the wells and wash the cells three times with PBS to remove any extracellular compound and probe.[18]
-
Add 100 µL of this compound solution (concentration to be optimized, e.g., 600 µM) in culture medium to all wells except the negative control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for at least 1 hour.
-
3. Data Analysis:
-
Calculate the AUC for each well.
-
Quantify the antioxidant activity by calculating the percentage of inhibition of this compound-induced fluorescence compared to the control (cells treated with this compound and vehicle only).
-
% Inhibition = [1 - (AUC_sample / AUC_control)] * 100
-
-
The results can be expressed as IC50 values, representing the concentration of the compound required to inhibit 50% of the this compound-induced ROS formation.
References
- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. The Use of a 2,2'-Azobis (2-Amidinopropane) Dihydrochloride Stress Model as an Indicator of Oxidation Susceptibility for Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro models of oxidative stress in rat erythrocytes: effect of antioxidant supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant, Antimicrobial, and Anticancer Activity of Basil (Ocimum basilicum) [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. saibou.jp [saibou.jp]
- 16. scribd.com [scribd.com]
- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of AAPH in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized to induce oxidative stress in in vivo animal models. Its thermal decomposition at a constant rate generates peroxyl radicals, which initiate a cascade of events including lipid peroxidation and damage to proteins and nucleic acids.[1][2] This makes this compound a valuable tool for studying the pathophysiology of diseases associated with oxidative stress and for evaluating the efficacy of antioxidant therapies. These application notes provide detailed protocols and data for the in vivo administration of this compound in various animal models.
Mechanism of Action
This compound undergoes spontaneous thermal decomposition to form nitrogen gas and two carbon-centered radicals. In the presence of oxygen, these carbon radicals rapidly convert to peroxyl radicals.[2][3] These highly reactive peroxyl radicals can abstract hydrogen atoms from cellular macromolecules, initiating a chain reaction of lipid peroxidation in cell membranes and causing oxidative damage to proteins and DNA.[4] The constant and predictable rate of radical generation by this compound allows for controlled and reproducible induction of oxidative stress in experimental settings.[1]
Animal Models and Routes of Administration
This compound has been successfully used to induce oxidative stress in a variety of animal models, including rats, mice, chicken embryos, and zebrafish.[1][4][5][6][7] The choice of animal model and administration route depends on the target organ or system and the specific research question.
Commonly used routes of administration include:
-
Intraperitoneal (IP) injection: A systemic route that leads to oxidative stress in various internal organs, particularly the liver, kidneys, and heart.[5]
-
Intranasal (IN) instillation: Primarily targets the respiratory system, inducing lung inflammation and injury.[1]
-
Intrarectal administration: Used to induce localized oxidative stress in the colon, modeling conditions like colitis.[1]
-
Administration to Embryos: In avian models, this compound can be injected into the air sac of eggs to study developmental effects of oxidative stress.[2][4] In zebrafish, it is typically administered by immersion.[6][7]
Experimental Protocols
A. This compound Solution Preparation
Materials:
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (this compound) powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the total number and weight of the animals.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.
-
Dissolve the this compound powder in a pre-determined volume of sterile 0.9% saline to achieve the final desired concentration. For example, for intranasal administration in rats, this compound can be dissolved in saline to a final volume of 714 μL/kg of body weight.[8]
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the this compound solution using a 0.22 µm syringe filter into a sterile container.
-
Prepare the this compound solution fresh on the day of the experiment and protect it from light to prevent premature decomposition.
B. Intraperitoneal (IP) Injection Protocol (Mouse Model)
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Protocol:
-
Weigh each mouse to determine the precise volume of this compound solution to be injected.
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Turn the mouse over to expose its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9][10]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
C. Intranasal (IN) Instillation Protocol (Rat Model)
Materials:
-
Prepared this compound solution
-
Micropipette and sterile tips
-
Light anesthesia (e.g., isoflurane)
-
Animal scale
Protocol:
-
Weigh each rat to determine the precise volume of this compound solution to be administered.
-
Lightly anesthetize the rat to prevent sneezing and ensure accurate delivery to the nasal cavity.[4]
-
Hold the rat in a supine position with its head tilted slightly back.
-
Using a micropipette, slowly instill the calculated volume of this compound solution into the nostrils, alternating between nostrils.[2][11] The volume should be small enough to be inhaled and not aspirated into the lungs (e.g., 10-20 µL per nostril for a rat).[2]
-
Keep the rat in the supine position for a short period after instillation to allow for absorption.
-
Return the rat to its cage and monitor its recovery from anesthesia and for any signs of respiratory distress.
Data Presentation
The following tables summarize quantitative data from studies using this compound in various animal models.
Table 1: Dosage and Effects of this compound in Different Animal Models
| Animal Model | Route of Administration | Dose | Observed Effects | Reference(s) |
| Rat (Wistar) | Intranasal | 25, 50, 100, 200 mg/kg | Increased lung inflammation, altered lung mechanics, increased collagen and elastic fibers, increased MDA and carbonyl groups in the lungs.[1] | [1] |
| Rat | Intraperitoneal | ≥70 mg/kg | Fatal within hours.[5] | [5] |
| Rat | Intraperitoneal | Non-lethal doses | Increased lipid peroxidation in liver, kidney, and heart.[5] | [5] |
| Rat | Intrarectal | Not specified | Erythema, edema, and mucosal inflammation in the colon.[1] | [1] |
| Chicken Embryo | Air chamber injection | 10 µmol/egg (LD50) | Cardiovascular damage, reduced blood vessel density, heart enlargement.[2][3][4][12] | [2][3][4][12] |
| Zebrafish | Immersion | Not specified | Decreased survival rate, increased ROS production, increased cell death.[6][7] | [6][7] |
Table 2: Biochemical Markers of Oxidative Stress Following this compound Administration in Rats (Intranasal, 200 mg/kg)
| Biomarker | Tissue | Change vs. Control | Method of Analysis | Reference(s) |
| Malondialdehyde (MDA) | Lung | Significantly increased | Thiobarbituric acid reactive substances (TBARS) assay | [1] |
| Carbonyl groups | Lung | Significantly increased | Spectrophotometric assay with 2,4-dinitrophenylhydrazine (B122626) (DNPH) | [1] |
| Superoxide Dismutase (SOD) activity | Lung | Significantly decreased | Spectrophotometric assay | [1] |
| Catalase (CAT) activity | Lung | Significantly increased | Spectrophotometric assay | [1] |
| Interleukin-1β (IL-1β) | Lung | Augmented release | ELISA | [8] |
| Interleukin-6 (IL-6) | Lung | Augmented release | ELISA | [8] |
| Tumor Necrosis Factor-α (TNF-α) | Lung | Augmented release | ELISA | [8] |
Signaling Pathways and Visualizations
This compound-induced oxidative stress activates several key signaling pathways that mediate cellular responses to damage and inflammation.
A. This compound-Induced Oxidative Stress Cascade
The initial event following this compound administration is the generation of peroxyl radicals, which leads to widespread oxidative damage.
References
- 1. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress stimulates multiple MAPK signalling pathways and phosphorylation of the small HSP27 in the perfused amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AAV-Nrf2 Promotes Protection and Recovery in Animal Models of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Inducing Oxidative Stress in Zebrafish Embryos using AAPH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying oxidative stress and evaluating the efficacy of antioxidant compounds. Its genetic tractability, rapid development, and optical transparency make it ideal for high-throughput screening and detailed imaging. 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound that thermally decomposes to generate peroxyl radicals, reliably inducing oxidative stress in a controlled manner. This document provides detailed application notes and protocols for utilizing this compound to induce oxidative stress in zebrafish embryos, along with methods for quantifying the resulting physiological and molecular changes.
Principle of this compound-Induced Oxidative Stress
This compound serves as a consistent source of free radicals. Upon dissolution in an aqueous environment and incubation at physiological temperatures (e.g., 28°C for zebrafish), this compound undergoes spontaneous thermal decomposition, generating carbon-centered radicals. In the presence of oxygen, these are rapidly converted to peroxyl radicals. These peroxyl radicals can then initiate a cascade of oxidative damage by abstracting hydrogen atoms from cellular macromolecules such as lipids, proteins, and nucleic acids, leading to lipid peroxidation, protein carbonylation, and DNA damage. This controlled induction of oxidative stress allows for the study of its pathological effects and the evaluation of potential therapeutic interventions.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress with this compound
This protocol outlines the fundamental procedure for exposing zebrafish embryos to this compound to induce oxidative stress.
Materials:
-
Healthy, synchronized zebrafish embryos (e.g., 4-6 hours post-fertilization, hpf)
-
Embryo medium (E3 medium)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (this compound)
-
24-well or 48-well plates
-
Incubator set to 28°C
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish eggs and allow them to develop in E3 medium at 28°C to the desired developmental stage (e.g., 4-6 hpf).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in E3 medium. A common stock concentration is 100 mM. From this, prepare working solutions of this compound at various concentrations (e.g., 5 mM, 10 mM, 15 mM, 20 mM) in E3 medium. Prepare fresh solutions for each experiment.
-
Exposure:
-
Using a transfer pipette, place a specific number of healthy embryos (e.g., 10-20) into each well of a multi-well plate.
-
Remove the E3 medium from the wells.
-
Add the this compound working solutions to the respective wells. Include a control group with only E3 medium.
-
Incubate the plate at 28°C for the desired exposure duration (e.g., 24, 48, or 72 hours).
-
-
Observation and Endpoint Analysis: Following incubation, assess the embryos for morphological changes, survival rates, and specific markers of oxidative stress as detailed in the subsequent protocols.
Protocol 2: Quantification of Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound-treated and control zebrafish embryos
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Tricaine (B183219) solution (0.016% in E3 medium) for anesthesia
-
Fluorescence microscope or plate reader
Procedure:
-
Staining:
-
Following this compound exposure, wash the embryos three times with PBS.
-
Prepare a working solution of DCFH-DA (e.g., 20-30 µM) in E3 medium.
-
Incubate the embryos in the DCFH-DA working solution for 30-60 minutes in the dark at 28°C.
-
-
Washing: Wash the embryos three times with E3 medium to remove excess probe.
-
Imaging and Quantification:
-
Anesthetize the embryos with tricaine solution.
-
Mount the embryos on a microscope slide with a depression or in an imaging-compatible plate.
-
Capture fluorescence images using a fluorescence microscope with appropriate filters (excitation/emission ~485/535 nm).
-
Quantify the fluorescence intensity of individual embryos using image analysis software (e.g., ImageJ).[1]
-
Alternatively, for high-throughput analysis, use a fluorescence plate reader to measure the total fluorescence of multiple embryos per well.
-
Protocol 3: Assessment of Lipid Peroxidation
This protocol details the use of a commercial kit to measure malondialdehyde (MDA), a common marker of lipid peroxidation.
Materials:
-
This compound-treated and control zebrafish larvae (e.g., 96 hpf)
-
Cold saline
-
Homogenizer
-
Centrifuge
-
Malondialdehyde (MDA) assay kit (e.g., from Nanjing Jiancheng Biotechnology Institute)
Procedure:
-
Sample Preparation:
-
Pool approximately 50 larvae per treatment group in cold saline and homogenize on ice.
-
Centrifuge the homogenate at 3,500 rpm for 15 minutes at 4°C.
-
Collect the supernatant for analysis.[2]
-
-
MDA Assay: Follow the manufacturer's instructions provided with the MDA assay kit to determine the MDA concentration in the supernatant. This typically involves a colorimetric reaction that can be measured using a spectrophotometer.
Protocol 4: Measurement of Superoxide Dismutase (SOD) Activity
This protocol describes the quantification of Total Superoxide Dismutase (T-SOD) activity using a commercial kit.
Materials:
-
This compound-treated and control zebrafish larvae (e.g., 96 hpf)
-
Cold saline
-
Homogenizer
-
Centrifuge
-
Total Superoxide Dismutase (T-SOD) assay kit (e.g., from Nanjing Jiancheng Biotechnology Institute)
Procedure:
-
Sample Preparation:
-
Pool approximately 50 larvae per treatment group in cold saline and homogenize on ice.
-
Centrifuge the homogenate at 3,500 rpm for 15 minutes at 4°C.
-
Collect the supernatant for analysis.[2]
-
-
T-SOD Assay: Follow the manufacturer's protocol provided with the T-SOD assay kit to measure the enzyme activity in the supernatant. The results are typically measured using a spectrophotometer.
Data Presentation
The following tables summarize quantitative data from studies using this compound to induce oxidative stress in zebrafish embryos.
| This compound Concentration | Exposure Duration (hpf) | Endpoint Measured | Observation | Reference |
| Not specified | 72 | Survival Rate | Decreased by 48% compared to control. | [3] |
| Not specified | Not specified | SOD Activity | Decreased by 48% compared to control. | [3] |
| Not specified | Not specified | ROS Levels | Significantly increased compared to control. | [4] |
| Not specified | Not specified | Lipid Peroxidation (DPPP fluorescence) | Increased by 63% compared to control. | [3] |
| Not specified | Not specified | Cell Death (AO fluorescence) | Increased by 90% compared to control. | [4] |
| 25 mM | 96 | ROS Levels | Significantly increased compared to control. | [5] |
Signaling Pathways and Visualizations
This compound-induced oxidative stress in zebrafish embryos is known to modulate several key signaling pathways.
This compound-Induced Oxidative Stress and Cellular Response
This compound generates peroxyl radicals, leading to an increase in intracellular ROS. This overwhelms the cellular antioxidant defense systems, causing oxidative damage to lipids, proteins, and DNA, which can ultimately lead to cell death and observable developmental defects in zebrafish embryos.
Caption: this compound generates peroxyl radicals, increasing ROS and causing oxidative stress.
Nrf2-Keap1 Signaling Pathway in Response to this compound
The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress induced by this compound can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[6][7]
Caption: this compound-induced ROS inhibits Keap1, allowing Nrf2 to activate antioxidant genes.
AKT/NF-κB Signaling Pathway in this compound-Induced Oxidative Stress
The AKT/NF-κB pathway is involved in inflammation and cell survival. This compound-induced oxidative stress can modulate this pathway. Studies have shown that protective agents can mitigate this compound's effects by down-regulating AKT phosphorylation and NF-κB expression.[8]
Caption: this compound-induced ROS can activate the AKT/NF-κB pathway.
Conclusion
The use of this compound to induce oxidative stress in zebrafish embryos is a robust and reproducible method for studying the mechanisms of oxidative damage and for screening potential antioxidant therapies. The protocols and data presented here provide a comprehensive guide for researchers to establish and utilize this valuable in vivo model system. The transparency of the zebrafish embryo, combined with the controlled induction of oxidative stress by this compound, offers a powerful platform for advancing our understanding of redox biology and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Psoralen Induces Developmental Toxicity in Zebrafish Embryos/Larvae Through Oxidative Stress, Apoptosis, and Energy Metabolism Disorder [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The potential regulation mechanism of lily extracts responds to this compound induced oxidative stress in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Responses and NRF2 in Synergistic Developmental Toxicity of PAHs in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The defensive effect of phellodendrine against this compound-induced oxidative stress through regulating the AKT/NF-κB pathway in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Production Following AAPH Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various signaling pathways and cellular functions at low concentrations, excessive ROS production leads to oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular conditions. 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound that thermally decomposes to produce peroxyl radicals at a constant rate, making it a reliable tool to induce oxidative stress in cellular models.[1] This document provides detailed protocols for measuring total cellular and mitochondrial ROS production following this compound treatment, summarizes quantitative data, and illustrates the key signaling pathways involved.
Key Assays for Measuring ROS Production
The most common methods for quantifying this compound-induced ROS involve fluorescent probes that become oxidized in the presence of ROS, leading to a measurable increase in fluorescence.
General Cellular ROS Detection using DCFDA/H2DCFDA
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) assay is a widely used method for detecting total cellular ROS, including hydroxyl, peroxyl, and other reactive oxygen species.[2] DCFDA, a cell-permeant reagent, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3][4]
Mitochondrial Superoxide (B77818) Detection using MitoSOX Red
MitoSOX Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[5][6] Its cationic triphenylphosphonium component directs its accumulation within the mitochondria.[7][8] In the presence of superoxide, MitoSOX Red is oxidized, and the resulting product binds to mitochondrial nucleic acids, emitting a strong red fluorescence.[5]
Experimental Protocols
Protocol 1: Measurement of Total Cellular ROS using DCFDA/H2DCFDA Assay
This protocol is adapted for a 96-well microplate format and can be analyzed using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[3]
Materials:
-
Cells of interest
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (this compound)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA/H2DCFDA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates (for microplate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and treatment. Allow cells to adhere and grow overnight.
-
This compound Treatment:
-
Prepare a fresh solution of this compound in cell culture medium or a suitable buffer. The concentration of this compound should be optimized for the specific cell type and experimental goals (e.g., 25 mM for HaCaT cells).[1]
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells and incubate for the desired time (e.g., 24 hours).[1] Include a vehicle-treated control group.
-
-
DCFDA Staining:
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS or HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[3] For microscopy or flow cytometry, follow the instrument-specific protocols.[3]
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red Assay
This protocol is suitable for fluorescence microscopy and flow cytometry.
Materials:
-
Cells of interest
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (this compound)
-
MitoSOX Red reagent
-
HBSS or other suitable buffer
-
Cell culture medium
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or another appropriate buffer.[10] Note: Lower concentrations (e.g., 1 µM) may be considered to avoid potential artifacts.[11]
-
After this compound treatment, remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[10]
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium or buffer to the cells and visualize using a fluorescence microscope with an excitation of ~510 nm and emission of ~580 nm.[5]
-
Flow Cytometry: Detach the cells using a gentle method (e.g., trypsin-EDTA), neutralize, and resuspend in a suitable buffer for flow cytometric analysis.
-
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound treatment on ROS production in human keratinocytes (HaCaT).
| Cell Line | This compound Treatment | Parameter Measured | Fold Increase vs. Control | Reference |
| HaCaT | 25 mM for 24 hours | Intracellular ROS (H2DCFDA) | ~2.29 | [1] |
| HaCaT | 25 mM for 24 hours | Mitochondrial Superoxide (MitoSOX) | Not specified as fold increase, but significant increase observed | [1] |
Signaling Pathways and Experimental Workflow
This compound-Induced Oxidative Stress Signaling
This compound-induced ROS production activates several downstream signaling pathways. A key pathway is the Nrf2/Keap1 pathway, a primary regulator of the cellular antioxidant response.[12] Additionally, Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including ERK, JNK, and p38, are activated by oxidative stress and can mediate both pro-survival and pro-apoptotic cellular responses.[13]
Caption: this compound-induced ROS activates Nrf2 and MAPK pathways.
Experimental Workflow for ROS Measurement
The general workflow for measuring this compound-induced ROS production involves cell culture, treatment, staining with a fluorescent probe, and subsequent analysis.
Caption: General workflow for measuring this compound-induced ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doc.abcam.com [doc.abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sm.unife.it [sm.unife.it]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
troubleshooting AAPH assay variability and reproducibility
Welcome to the technical support center for the AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) assay, also commonly known as the Oxygen Radical Absorbance Capacity (ORAC) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to variability and reproducibility in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound (ORAC) assay?
A1: The this compound assay is a Hydrogen Atom Transfer (HAT)-based method that evaluates the antioxidant capacity of a sample.[1] It measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from degradation by peroxyl radicals.[2][3] These radicals are generated by the thermal decomposition of this compound.[4][5] In the presence of an antioxidant, the fluorescein (B123965) probe is protected, and its fluorescence decay is slowed. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[2][4]
Q2: Why are my this compound assay results showing high variability or poor reproducibility?
A2: High variability in the this compound assay is a common issue that can stem from several factors. The most critical factors include:
-
Temperature Fluctuations: The generation of peroxyl radicals from this compound is highly dependent on temperature.[4] Small differences in temperature, especially across a 96-well plate, can significantly decrease reproducibility.[4][6]
-
Reagent Instability: The this compound solution is temperature-sensitive and must be prepared fresh before each experiment.[1] The fluorescein probe is light-sensitive and can degrade if not handled properly.[1][2]
-
Pipetting and Mixing Errors: Inaccurate pipetting or inconsistent mixing of reagents, particularly the small volumes used in microplate formats, can introduce significant variability.[2][7]
-
Timing of this compound Addition: Since the reaction starts immediately upon this compound addition, any delay or inconsistency in adding it to the wells of a 96-well plate can create a systematic error, affecting results based on well position.[8][9]
Q3: My blank wells (fluorescein + this compound, no antioxidant) show a very low signal or the fluorescence decays too rapidly. What could be the cause?
A3: This issue typically points to a problem with the fluorescent probe or the instrument settings.
-
Fluorescein Degradation: The fluorescein solution may have degraded. It is crucial to prepare it fresh and protect it from light.[2]
-
Incorrect Instrument Settings: Ensure you are using the correct excitation and emission wavelengths for fluorescein, which are typically around 485 nm for excitation and 520-528 nm for emission.[2][6]
-
Probe Concentration: The concentration of the fluorescein working solution may be too low.
Q4: It seems my sample is interfering with the assay. How can I check for this?
A4: Sample interference can occur if the sample itself quenches the fluorescence of the probe, independent of any antioxidant activity. To test for this, run a control experiment where you add your sample and the fluorescein probe to a well but do not add the this compound radical generator.[2] If you observe a significant decrease in fluorescence compared to a well with only fluorescein and buffer, your sample is likely causing fluorescence quenching.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions to improve the reliability of your this compound assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Intra-plate Variability | Temperature Gradients: Uneven heating across the microplate.[4][6] | Ensure the plate reader's incubation chamber provides uniform temperature. Fill outer wells with water to buffer temperature changes.[7] Pre-incubate all reagents and the plate at 37°C.[10] |
| Pipetting Inaccuracy: Inconsistent volumes of reagents or samples. | Calibrate pipettes regularly. Use reverse pipetting for viscous samples. Use a multichannel pipette for simultaneous reagent addition where possible.[7] | |
| This compound Addition Delay: Time lag between adding this compound to the first and last wells.[8][9] | Use an automated injector if available.[6] If adding manually, be as quick and consistent as possible. Consider plate layout strategies to minimize systematic error.[8] | |
| Poor Inter-assay Reproducibility | Reagent Preparation: this compound and fluorescein solutions not prepared fresh. | Always prepare this compound solution immediately before use and keep it on ice.[11] Prepare fluorescein working solution fresh daily and protect it from light.[1][2] |
| pH of Buffer: Incorrect or inconsistent buffer pH.[12] | Prepare the phosphate (B84403) buffer (typically 75 mM, pH 7.4) carefully and verify the pH before each use. | |
| Instrument Performance: Fluctuations in lamp intensity or detector sensitivity. | Perform regular maintenance and calibration of the fluorescence plate reader. | |
| Anomalous Kinetic Curves | Sample Quenching: The sample directly quenches fluorescein fluorescence.[2] | Run a control without this compound to measure direct quenching effects.[2] If quenching occurs, data correction may be necessary. |
| Sample Color Interference: The sample has inherent color that interferes with absorbance/emission. | Run a sample blank containing the sample and all reagents except fluorescein to check for background interference. | |
| Low Solubility of Antioxidant: The antioxidant compound is not fully dissolved in the assay buffer.[7] | Use a suitable co-solvent like ethanol, but ensure the same concentration is used for standards and samples, as it can affect reaction kinetics.[7] |
Experimental Protocol: this compound (ORAC) Assay
This protocol provides a generalized methodology for performing the this compound assay in a 96-well microplate format.
1. Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare and carefully adjust the pH. This buffer will be used for all dilutions.
-
Fluorescein Working Solution (e.g., ~70-80 nM): Prepare a stock solution of fluorescein in the phosphate buffer. Immediately before use, dilute the stock to the final working concentration. This solution must be protected from light.[1][13]
-
This compound Solution (e.g., 12-75 mM): Dissolve this compound in pre-warmed (37°C) phosphate buffer. This solution must be prepared fresh immediately before the assay is initiated.[1][7]
-
Trolox Standards (e.g., 0-100 µM): Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in phosphate buffer. Perform serial dilutions to create a standard curve.[11]
-
Sample Preparation: Dilute samples with phosphate buffer to ensure their antioxidant activity falls within the linear range of the Trolox standard curve.
2. Assay Procedure:
-
Plate Loading: Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.[1]
-
Add Samples/Standards: Add 25 µL of your sample, Trolox standard, or buffer (for the blank) to the appropriate wells.[1]
-
Incubation: Incubate the plate at 37°C for a minimum of 15-30 minutes in the plate reader to allow temperature equilibration.[1][2]
-
Initiate Reaction: Add 25 µL of the freshly prepared this compound solution to all wells to bring the final volume to 200 µL.[1] Use of an automated injector or a multichannel pipette is highly recommended to ensure a consistent start time.[6]
-
Kinetic Measurement: Immediately begin recording the fluorescence kinetically. Measurements should be taken every 1-2 minutes for at least 60-90 minutes.[1][2] The plate must be maintained at 37°C throughout the reading.
3. Data Calculation:
-
Calculate the Area Under the Curve (AUC) for each well using the fluorescence readings over time.[2]
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank from the AUC of the sample/standard (Net AUC = AUC_sample - AUC_blank).[1]
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the antioxidant capacity of the samples from the standard curve and express the results as Trolox Equivalents (TE).[6]
Visualizations
This compound Assay Experimental Workflow
The following diagram illustrates the standard workflow for conducting the this compound antioxidant assay.
Caption: A standard workflow for the this compound (ORAC) antioxidant capacity assay.
Troubleshooting Logic for this compound Assay Variability
This diagram provides a logical pathway for diagnosing the source of inconsistent or variable results in the this compound assay.
Caption: A logical approach to troubleshooting inconsistent this compound assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solutions to decrease a systematic error related to this compound addition in the fluorescence-based ORAC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zen-bio.com [zen-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing AAPH Concentration for Specific Cell Lines
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) for inducing oxidative stress in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it induce oxidative stress?
A1: this compound is a water-soluble azo compound that thermally decomposes at a constant rate at physiological temperatures (37°C) to generate peroxyl radicals.[1] These highly reactive radicals initiate a cascade of oxidative damage to cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, thereby mimicking a state of oxidative stress in vitro.[1]
Q2: I am not seeing a clear dose-dependent effect on cell viability with increasing this compound concentrations. What could be the reason?
A2: This is a common issue that can arise from several factors:
-
Cell Density: If the cell density is too high, the this compound concentration may not be sufficient to induce a measurable effect across the entire cell population. Conversely, if the density is too low, cells may be overly sensitive. It is crucial to optimize cell seeding density for your specific cell line and assay.
-
Incubation Time: The duration of this compound exposure is critical. Short incubation times may not be sufficient for the accumulation of significant oxidative damage, while very long incubation periods might lead to the degradation of this compound or the activation of cellular repair mechanisms that mask the initial toxic effects.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to oxidative stress due to differences in their endogenous antioxidant capacities. Some cell lines may require significantly higher concentrations of this compound or longer exposure times to show a response.
-
Assay Interference: Some compounds, including those with antioxidant properties, can interfere with the chemistry of cell viability assays like the MTT assay, leading to inaccurate readings.[2]
Troubleshooting Workflow for Inconsistent Dose-Response:
Caption: Troubleshooting workflow for absent dose-response to this compound.
Q3: I am observing high variability between my experimental replicates. How can I improve the consistency of my results?
A3: High variability can obscure the true effect of this compound. Here are some steps to minimize it:
-
Homogenous Cell Seeding: Ensure a single-cell suspension and uniform mixing before plating to avoid clumps and ensure an equal number of cells in each well.
-
Consistent this compound Preparation: Always prepare fresh this compound solutions for each experiment, as it degrades over time. Ensure it is fully dissolved in the medium before adding it to the cells.
-
Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume errors, especially when preparing serial dilutions and adding reagents.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate solutes and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Biological vs. Technical Replicates: Ensure you have a sufficient number of both biological (independent experiments on different days) and technical (replicates within the same experiment) replicates to account for variability.[3][4][5]
Q4: My cells are detaching from the plate after this compound treatment. How should I handle this when performing my assays?
A4: this compound-induced cytotoxicity can lead to cell detachment. It is crucial to include both the adherent and floating cell populations in your analysis to get an accurate measure of cell viability or death. For endpoint assays, this can be achieved by centrifuging the plates before removing the supernatant or by collecting the supernatant containing the detached cells and combining it with the lysate of the adherent cells before proceeding with the assay.
Data Presentation: this compound Concentration Ranges for Common Cell Lines
The optimal this compound concentration is highly dependent on the cell line and the experimental endpoint. The following table summarizes concentration ranges reported in the literature for several common cell lines. Note: These are starting points, and optimization for your specific experimental conditions is essential.
| Cell Line | This compound Concentration Range | Incubation Time | Assay(s) Performed | Reference(s) |
| PC12 | 1-150 mM | 2 - 24 hours | MTT, LDH, Apoptosis | [6] |
| HeLa | 10-100 µM | 24 - 48 hours | Cell Proliferation | [7][8][9] |
| SH-SY5Y | 2.5-50 µM | 24 hours | MTT | [10][11][12][13] |
| HepG2 | 2 mM | 24 hours | Cell Viability, ROS, MDA | [4] |
| HUH-7 | 0.002-200 mM | 24 hours | Alamar Blue | |
| R2C Leydig Cells | 1-5 mM | 24 hours | Cell Viability | [8] |
| U937 | Not specified | Not specified | Caspase-3 Activity |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for assessing cell viability after this compound-induced oxidative stress.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound solution (freshly prepared)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
This compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 2, 4, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Cytotoxicity Assessment: LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound solution (freshly prepared)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for a no-cell control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[3]
-
Sample Collection: After the this compound incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance from the no-cell control.
Intracellular ROS Detection: DCFH-DA Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).
Materials:
-
Cells of interest
-
Serum-free medium
-
This compound solution (freshly prepared)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFH-DA Loading: Wash the cells once with warm serum-free medium. Prepare a working solution of DCFH-DA (e.g., 20 µM) in serum-free medium and add it to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm serum-free medium to remove any excess probe.
-
This compound Treatment: Add medium containing this compound to the cells. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For kinetic studies, take readings at regular intervals.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the untreated control.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound solution (freshly prepared)
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
Lipid Peroxidation Assessment: Malondialdehyde (MDA) Assay
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Cell lysate from this compound-treated and control cells
-
MDA assay kit (typically contains a lysis buffer, BHT, and a TBA reagent)
-
Microcentrifuge tubes
-
Heating block or water bath at 95°C
Procedure:
-
Sample Preparation: Harvest cells and lyse them using the provided lysis buffer containing an antioxidant like BHT to prevent further lipid peroxidation during sample processing.[15] Centrifuge the lysate to remove insoluble material.
-
Standard Curve Preparation: Prepare a standard curve using the MDA standard provided in the kit.
-
Reaction Setup: Add the cell lysate or MDA standards to microcentrifuge tubes. Add the thiobarbituric acid (TBA) reagent to each tube.
-
Incubation: Incubate the tubes at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[16]
-
Cooling: Cool the samples on ice for 10 minutes.
-
Measurement: Transfer the samples and standards to a 96-well plate and measure the absorbance at ~532 nm.
-
Data Analysis: Calculate the MDA concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate.
Signaling Pathways and Visualizations
This compound-induced oxidative stress activates several key signaling pathways involved in cellular response to damage, survival, and death.
This compound-Induced Oxidative Stress and Apoptosis
This compound generates peroxyl radicals that lead to an increase in intracellular ROS. This oxidative stress can damage mitochondria, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[17][18][19][20]
Caption: this compound-induced intrinsic apoptosis pathway.
MAPK and Nrf2 Signaling in Response to this compound
Oxidative stress is a known activator of Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, which can have both pro-survival and pro-apoptotic roles.[14][21][22] Additionally, oxidative stress activates the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for protective antioxidant enzymes.
Caption: MAPK and Nrf2 pathways activated by this compound-induced ROS.
References
- 1. ijaem.net [ijaem.net]
- 2. benchchem.com [benchchem.com]
- 3. Variation: use it or misuse it – replication and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Technical versus biological variability in a synthetic human gut community - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assessment of anti-proliferative effect induced by α-mangostin from Cratoxylum arborescens on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of APE1 in differentiated neuroblastoma SH-SY5Y cells in response to oxidative stress; Use of APE1 small molecule inhibitors to delineate APE1 functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. abcam.cn [abcam.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 19. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 20. mdpi.com [mdpi.com]
- 21. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 22. kumc.edu [kumc.edu]
Technical Support Center: AAPH-Induced Oxidative Stress Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AAPH-induced oxidative stress models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
A1: this compound, or 2,2'-Azobis(2-amidinopropane) dihydrochloride, is a water-soluble azo compound that serves as a free radical generator.[1] When incubated at physiological temperatures (e.g., 37°C), this compound undergoes thermal decomposition to produce nitrogen gas and two carbon-centered radicals.[2] In the presence of oxygen, these carbon radicals quickly react to form peroxyl radicals.[2] These highly reactive peroxyl radicals can then initiate a cascade of oxidative damage to cellular components such as lipids, proteins, and nucleic acids, thereby inducing oxidative stress.[2][3]
Q2: My this compound solution is freshly prepared, but I'm getting inconsistent results. What could be the cause?
A2: Inconsistent results with freshly prepared this compound can stem from several factors:
-
Temperature Fluctuations: The decomposition of this compound is highly dependent on temperature.[2] Minor temperature variations across a 96-well plate or between experiments can lead to different rates of radical generation and, consequently, variability in your results. Ensure uniform and stable temperature control throughout the incubation period.
-
Inconsistent this compound Addition: In multi-well plate assays like the ORAC assay, a time delay between adding this compound to the first and last wells can introduce a systematic error.[4] Using a multi-channel pipette or an automated injector can help minimize this variability.[4]
-
pH of the Medium: The rate of this compound decomposition can be influenced by the pH of the solution.[2] Always prepare your this compound solution in a consistent buffer system (e.g., PBS at pH 7.2-7.4) immediately before use.[1]
Q3: How do I optimize the this compound concentration and incubation time for my cell-based experiments?
A3: The optimal this compound concentration and incubation time are cell-type dependent and should be determined empirically. The goal is to induce a measurable level of oxidative stress without causing widespread, acute cytotoxicity.
-
Dose-Response Curve: Perform a dose-response experiment by treating your cells with a range of this compound concentrations (e.g., 0.5 mM to 50 mM) for a fixed time period (e.g., 6, 12, or 24 hours).[5][6]
-
Time-Course Experiment: Use a fixed, sub-lethal concentration of this compound and measure the desired oxidative stress marker and cell viability at different time points.
-
Cell Viability Assessment: Always run a parallel cell viability assay (e.g., MTT, Alamar Blue, or ATP-based assay) to ensure that the observed effects are due to oxidative stress and not simply a result of massive cell death.[5][7] A viability of around 50-70% is often targeted for subsequent experiments.
Q4: I am observing interference in my MTT cell viability assay after this compound treatment. What is happening?
A4: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. However, components in your experimental system, including some antioxidant compounds or even this compound itself under certain conditions, can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[8] If you suspect interference, consider the following:
-
Run a cell-free control: Incubate your test compounds and this compound with the MTT reagent in media without cells. A color change indicates direct reduction of the MTT salt.[8]
-
Use an alternative viability assay: Assays based on different principles, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release or Trypan Blue exclusion), are less prone to this type of interference.[3][6]
Q5: My results in the ORAC (Oxygen Radical Absorbance Capacity) assay show high variability between replicates. How can I improve this?
A5: High variability in the ORAC assay is a common issue. Here are some key areas to focus on for improvement:
-
Precise Reagent Handling: Ensure accurate and consistent pipetting of all reagents, especially the fluorescein (B123965) probe and the this compound initiator.[4]
-
Temperature Control: The assay is performed at 37°C to ensure a constant rate of this compound decomposition. Pre-incubate the plate and all reagents at this temperature before starting the reaction.[9]
-
Automated Injection: As mentioned in Q2, using a plate reader with an automated injector for this compound addition can significantly reduce well-to-well variability.[4]
-
Plate Sealing: Seal the microplates during incubation to prevent evaporation, which can concentrate the reagents and affect the results.
-
Data Analysis: Ensure you are correctly calculating the Area Under the Curve (AUC) and subtracting the blank AUC to get the Net AUC for your standards and samples.[10]
Troubleshooting Guides
Problem 1: Low or No Oxidative Stress Induction
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Purchase fresh this compound. Store it properly at -20°C and protect it from moisture.[1][11] |
| Incorrect this compound Concentration | Double-check your calculations and dilution series. Prepare the this compound solution fresh for each experiment.[12] |
| Insufficient Incubation Time | Increase the incubation time. Perform a time-course experiment to determine the optimal duration for your specific cell type and this compound concentration. |
| Cellular Antioxidant Response | Your cells may have a robust endogenous antioxidant system. Consider pre-treating with inhibitors of antioxidant enzymes (use with caution and appropriate controls) or increasing the this compound concentration. |
Problem 2: Excessive Cell Death
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Perform a dose-response curve to find the IC50 and then use a concentration that induces sublethal oxidative stress (e.g., IC20-IC30).[6] |
| Prolonged Incubation | Reduce the incubation time. A shorter exposure to a higher concentration of this compound may be more effective at inducing acute oxidative stress without causing widespread necrosis. |
| Cell Sensitivity | Some cell lines are more sensitive to oxidative stress than others. If possible, compare your results with published data for the same cell line or try a more resistant cell line. |
Problem 3: High Background in ROS Detection Assays (e.g., DCFH-DA)
| Possible Cause | Troubleshooting Step |
| Autoxidation of the Probe | Prepare the DCFH-DA solution fresh and protect it from light.[13] Minimize the time between probe loading and measurement. |
| Probe Extrusion | Some cells can actively pump out the deacetylated probe. Ensure you are using an appropriate buffer and consider using a probenecid-like inhibitor if necessary.[14] |
| Photobleaching/Photoactivation | Limit the exposure of the stained cells to the excitation light source. Use a neutral density filter if possible.[13] |
| Cellular Esterase Activity | The conversion of DCFH-DA to DCFH depends on cellular esterases. Activity can vary between cell types. Ensure sufficient loading time for the probe to be deacetylated.[15] |
Quantitative Data Summary
Table 1: Typical this compound Concentrations and Incubation Times for Cell Culture Experiments
| Cell Line | This compound Concentration | Incubation Time | Outcome Measured | Reference |
| THP-1 (Human Monocytes) | 10 mM | Up to 24 hours | Cell Viability (MTT), GSH Loss, Necrosis | [5] |
| PC12 (Rat Pheochromocytoma) | 150 mM (IC50) | 2 hours | Cell Viability, LDH Release, Apoptosis | [6] |
| Human Red Blood Cells | 50 mM | 1 hour | ROS Levels, Protein Oxidation, Hemolysis | [3] |
| HUH-7 (Human Hepatoma) | 0.002 - 200 mM | 24 hours | Cell Viability (Alamar Blue) | [7] |
| Winged Bean Protein | 0.04 - 1.00 mmol/L | 24 hours | Protein Oxidation | [16] |
Table 2: Example Reagent Concentrations for ORAC Assay
| Reagent | Stock Concentration | Working Concentration | Final Concentration in Well |
| Fluorescein | 4 µM | ~8 nM (after 1:500 dilution) | ~6 nM |
| This compound | 75 mM | 75 mM | ~9.4 mM |
| Trolox (Standard) | 1 mM | 12.5 - 200 µM | 1.56 - 25 µM |
Note: These are example concentrations. Always optimize for your specific experimental setup. Refer to detailed protocols for preparation instructions.[12][17]
Experimental Protocols
Protocol 1: General Procedure for Inducing Oxidative Stress in Adherent Cells
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound: Immediately before use, dissolve this compound powder in sterile, pre-warmed (37°C) serum-free culture medium or PBS to the desired stock concentration.
-
Cell Treatment: Remove the growth medium from the cells and wash once with sterile PBS.
-
This compound Incubation: Add the this compound-containing medium to the cells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the predetermined optimal time.
-
Downstream Analysis: After incubation, remove the this compound-containing medium, wash the cells with PBS, and proceed with your desired downstream assay (e.g., cell viability, ROS detection, protein extraction for western blotting, etc.).
Protocol 2: Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: Prepare 75 mM potassium phosphate buffer (pH 7.4).
-
Fluorescein Working Solution: Dilute a fluorescein stock solution in the phosphate buffer. This solution should be prepared fresh daily and protected from light.[12]
-
Trolox Standards: Prepare a series of Trolox dilutions in phosphate buffer to be used as the standard curve.[9]
-
This compound Solution: Dissolve this compound in pre-warmed (37°C) phosphate buffer to a final concentration of 75 mM. This must be prepared immediately before use.[12]
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of sample, standard, or phosphate buffer (for the blank) to each well.[10]
-
Add 150 µL of the fluorescein working solution to all wells.[10]
-
Incubate the plate at 37°C for at least 15-30 minutes in the plate reader to allow for thermal equilibration.[9][10]
-
Initiate the reaction by adding 25 µL of the this compound solution to all wells, preferably using an automated injector.[10]
-
Immediately begin kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60-90 minutes. Maintain the plate at 37°C throughout the reading.[9][10]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each well.
-
Determine the Net AUC by subtracting the blank's AUC from the sample and standard AUCs (Net AUC = AUC_sample - AUC_blank).[9]
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the Trolox Equivalents (TE) of your samples.
-
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
-
Induce Oxidative Stress: Treat cells with this compound as described in Protocol 1. Include positive (e.g., with a known ROS inducer like H₂O₂) and negative (vehicle) controls.
-
Prepare DCFH-DA Solution: Prepare a working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium or PBS. A common starting concentration is 10-25 µM. This solution must be prepared fresh.[13][15]
-
Probe Loading:
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[13]
-
-
Wash and Measure:
-
Remove the DCFH-DA solution and wash the cells gently with PBS to remove any extracellular probe.
-
Add PBS or medium back to the wells.
-
Immediately measure the fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm), fluorescence microscope, or flow cytometer.[18]
-
-
Data Normalization: The fluorescence intensity can be normalized to cell number or protein concentration to account for differences in cell density between wells.
Visualizations
Figure 1. Mechanism of this compound-induced oxidative stress.
Figure 2. General experimental workflow for this compound studies.
Figure 3. Troubleshooting decision tree for this compound experiments.
Figure 4. The Keap1-Nrf2 antioxidant response pathway.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. researchgate.net [researchgate.net]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. agilent.com [agilent.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioquochem.com [bioquochem.com]
- 16. mdpi.com [mdpi.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
Welcome to the technical support center for AAPH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help prevent the premature decomposition of this compound and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in research?
A1: this compound (2,2'-Azobis(2-amidinopropane) dihydrochloride) is a water-soluble azo compound widely used as a free radical generator.[1][2][3] Its primary application in research is to induce oxidative stress in biological systems in a controlled manner.[4][5] Upon thermal decomposition, this compound generates peroxyl radicals at a constant and reproducible rate, making it an excellent tool for studying lipid peroxidation, antioxidant efficacy, and cellular responses to oxidative damage.[5][6][7]
Q2: What are the main factors that cause premature decomposition of this compound?
A2: The primary factor driving this compound decomposition is temperature .[7][8] As a thermosensitive compound, its decomposition rate increases significantly with rising temperatures. Another key factor is pH . While the rate of radical formation from thermal decomposition is not significantly pH-dependent, this compound can undergo hydrolysis, and this hydrolysis rate increases exponentially with an increase in pH.[8][9][10]
Q3: How should I store this compound powder and its solutions to maintain stability?
A3:
-
This compound Powder: The solid crystalline form of this compound should be stored at -20°C for long-term stability, where it is stable for at least four years.[1][2][3] Some suppliers recommend storage at 4°C for shorter periods, sealed and away from moisture.[4][11]
-
This compound Stock Solutions: Prepared aqueous solutions of this compound are significantly less stable. For optimal stability, stock solutions should be aliquoted and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] It is crucial to avoid repeated freeze-thaw cycles.[4]
Q4: At what temperature does this compound start to decompose?
A4: this compound decomposes at biologically relevant temperatures, including the standard cell culture temperature of 37°C.[4][8] The rate of decomposition is temperature-dependent, following the Arrhenius equation, with a calculated activation energy of 137 kJ/mol.[8] Therefore, it is critical to manage the temperature during all experimental steps involving this compound.
Q5: Can I prepare a large batch of this compound solution for my experiments and use it over several weeks?
A5: This is not recommended. The stability of this compound in solution is limited. For consistency and to ensure a predictable rate of radical generation, it is best practice to prepare fresh this compound solutions immediately before each experiment.[1] If storage is necessary, follow the guidelines for short-term storage of aliquots at -20°C or -80°C.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Solution |
| Inconsistent or weaker-than-expected experimental results. | Premature this compound Decomposition: The this compound solution may have decomposed before or during the experiment, leading to a lower effective concentration of free radicals. This can be due to improper storage of the solution, preparing it too far in advance, or exposing it to elevated temperatures. | Fresh Solution Preparation: Always prepare this compound solutions fresh for each experiment. Dissolve the this compound powder in your desired aqueous buffer (e.g., PBS pH 7.2) immediately before use.[1] Temperature Control: Maintain the this compound solution on ice until it is added to the experimental system. Pre-warm other components of your experiment (e.g., cell culture media) to the desired temperature before adding the this compound solution. |
| Variability between experimental replicates. | Inconsistent this compound Activity: This can arise from using this compound solutions of different ages or solutions that have been subjected to freeze-thaw cycles. The rate of radical generation from a partially decomposed solution will be lower and less predictable. | Aliquot and Store Properly: If you must prepare a stock solution, immediately aliquot it into single-use volumes and store at -80°C.[4] Discard any unused portion of a thawed aliquot. Consistent Timing: Standardize the time between dissolving the this compound and starting the experiment for all replicates. |
| Unexpected pH changes in the experimental medium. | This compound Hydrolysis: At higher pH values, this compound can undergo hydrolysis, which can alter the pH of your medium and affect both the compound's stability and the biological system being studied. The hydrolysis rate increases exponentially with pH.[8][9][10] | Use Buffered Solutions: Prepare this compound solutions in a well-buffered aqueous solution, such as Phosphate-Buffered Saline (PBS) at a neutral pH (e.g., 7.2-7.4).[1][2] Monitor pH: If your experimental system is sensitive to small pH shifts, it may be necessary to monitor and adjust the pH of the medium throughout the experiment. |
| Low solubility when preparing the this compound solution. | Inappropriate Solvent: this compound is a hydrophilic compound and has low solubility in organic solvents like ethanol, DMSO, and dimethyl formamide.[1][2] | Use Aqueous Buffers: Dissolve this compound directly into aqueous buffers such as PBS. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[1][2] For concentrations up to 100 mg/mL in water, ultrasonic assistance may be required.[4] |
Quantitative Data on this compound Decomposition
The stability of this compound is highly dependent on temperature. The following table summarizes key kinetic parameters for this compound decomposition.
| Parameter | Condition | Value | Reference(s) |
| Half-life (t½) | 37°C in neutral aqueous solution | ~175 hours | [1][5][7] |
| Thermal Decomposition Rate Constant (k_d) | 40°C in aqueous solution | Average of 2.1 x 10⁻⁶ s⁻¹ | [8][9][10] |
| Rate of Radical Formation (R_i) | 37°C | R_i = 1.36 x 10⁻⁶ [this compound] (mol/L/sec) | [7] |
| Activation Energy (E_a) | 20-50°C in aqueous media | 137 kJ/mol | [8] |
Experimental Protocol: Induction of Oxidative Stress in Cell Culture
This protocol provides a detailed methodology for using this compound to induce oxidative stress in a mammalian cell line.
Objective: To induce a controlled level of oxidative stress in cultured cells to study cellular responses, screen for antioxidant compounds, or model disease states.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, U937)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride) powder
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Standard cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Assay reagents for measuring oxidative stress (e.g., DCFH-DA for ROS, MDA assay for lipid peroxidation)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in the appropriate culture plates. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of this compound Stock Solution (Prepare Fresh):
-
Immediately before the experiment, weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in sterile PBS (pH 7.4) to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.[4]
-
-
Treatment of Cells:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Prepare the final treatment medium by diluting the this compound stock solution into fresh, pre-warmed (37°C) complete culture medium to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, 5 mM).
-
Add the this compound-containing medium to the cells. Include a vehicle control group (medium without this compound).
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired period (e.g., 2, 4, 6, or 24 hours). The incubation time will depend on the specific endpoint being measured.
-
Endpoint Analysis: After incubation, remove the this compound-containing medium. Wash the cells with PBS and proceed with your chosen assay to measure the effects of oxidative stress (e.g., cell viability assay, ROS detection, lipid peroxidation analysis, or protein carbonylation assay).
Visualizations
Caption: Troubleshooting workflow for this compound-related experimental issues.
Caption: Experimental workflow for inducing oxidative stress with this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
Technical Support Center: AAPH Assay Troubleshooting
Welcome to the technical support center for the AAPH (Oxygen Radical Absorbance Capacity) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference from test compounds and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound (ORAC) assay measures the antioxidant capacity of a substance. It is based on the inhibition of the oxidation of a fluorescent probe (commonly fluorescein) by peroxyl radicals.[1][2] These radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (this compound).[1][3][4][5][6] In the absence of an antioxidant, the peroxyl radicals damage the fluorescent probe, leading to a decrease in its fluorescence intensity.[2][7] When an antioxidant is present, it neutralizes the peroxyl radicals, thus protecting the fluorescent probe and slowing the decay of fluorescence.[2][6][7] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) relative to a standard antioxidant, typically Trolox (a water-soluble vitamin E analog).[8][7][9][10]
Q2: What are common sources of interference in the this compound assay?
Test compounds can interfere with the this compound assay through several mechanisms, leading to inaccurate results. Common sources of interference include:
-
Fluorescence Quenching: The test compound itself may absorb the excitation or emission light of the fluorescent probe, leading to a lower fluorescence signal that is not related to antioxidant activity.[9]
-
Inner Filter Effect: High concentrations of colored compounds can absorb the excitation and/or emission light, leading to artificially low fluorescence readings.
-
Light Scattering: Turbidity or precipitation of the test compound in the assay buffer can scatter light, which may be detected by the instrument and result in artificially high or variable readings.[11][12]
-
Direct Reaction with Fluorescein (B123965): The test compound might directly react with the fluorescein probe, altering its fluorescence properties independently of the this compound-generated radicals.
-
Compound Instability: The test compound may be unstable under the assay conditions (e.g., pH, temperature), leading to changes in its properties over the course of the experiment.
Q3: What can cause high variability in my this compound assay results?
High variability in this compound assay results can be frustrating. Several factors can contribute to this issue:
-
Temperature Fluctuations: The thermal decomposition of this compound is highly sensitive to temperature.[3][13] Inconsistent temperature across the microplate can lead to variable rates of radical generation and, consequently, high well-to-well variability.[9][10]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the this compound solution which initiates the reaction, can introduce significant errors.[9]
-
Reagent Preparation and Stability: The this compound solution is temperature-sensitive and should be prepared fresh for each experiment.[13] The fluorescein probe is light-sensitive and should be protected from light.[9]
-
Timing of this compound Addition: A delay between the addition of this compound to different wells can cause a systematic error, as the reaction will start at different times.[14]
-
Sample Matrix Effects: Complex samples, such as plant extracts, may contain components that interfere with the assay.[13]
Troubleshooting Guides
Problem 1: My test compound appears to have very high antioxidant activity, but I suspect a false positive.
A "false positive" is a result that indicates antioxidant activity when there is none or it is significantly lower.[15]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Fluorescence Quenching | Run a control experiment with the test compound and fluorescein, but without this compound. A decrease in fluorescence in this control indicates quenching.[9] |
| Inner Filter Effect (Color Interference) | Measure the absorbance spectrum of the test compound. If it absorbs significantly at the excitation (~485 nm) or emission (~520 nm) wavelengths of fluorescein, this may be a source of interference. Diluting the sample may help, but a different assay might be necessary. |
| Light Scattering (Turbidity) | Visually inspect the wells for any cloudiness or precipitation.[11][12][16] You can also measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to check for turbidity. If the sample is turbid, try filtering or centrifuging it. |
| Compound's Intrinsic Fluorescence | Run a control with the test compound in the assay buffer without fluorescein to see if it fluoresces at the measurement wavelengths. |
Problem 2: My results are not reproducible between experiments.
Lack of reproducibility can stem from several experimental variables.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Temperature Control | Ensure the plate reader's temperature control is stable and uniform.[9] Pre-incubate the plate at 37°C before adding this compound.[10] |
| Variable Reagent Quality | Always prepare this compound solution fresh before use.[10][13] Protect the fluorescein solution from light.[9] Use high-purity water and reagents. |
| Inconsistent this compound Addition | Use a multichannel pipette or an automated dispenser to add the this compound solution to all wells as simultaneously as possible to minimize timing differences.[9][14] |
| Inconsistent Incubation Times | Use a fixed and consistent incubation time for all plates and experiments.[9] |
Problem 3: I am observing a low or rapidly decaying fluorescent signal in my blank wells.
This indicates a problem with the assay setup or reagents.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Degraded Fluorescein Probe | Prepare the fluorescein solution fresh and protect it from light during preparation and storage.[9] |
| Incorrect Plate Reader Settings | Verify that the correct excitation (~485 nm) and emission (~520 nm) filters or monochromator settings are being used for fluorescein.[9][10] |
| Contaminated Reagents or Buffer | Use fresh, high-quality reagents and ensure the buffer is free of any oxidizing contaminants. |
Experimental Protocols
Standard this compound (ORAC) Assay Protocol (96-well plate)
This protocol provides a general procedure for performing the this compound assay.
Reagent Preparation:
-
Assay Buffer: 75 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Fluorescein Stock Solution: Prepare a 4 µM stock solution of fluorescein in the assay buffer. Store protected from light at 4°C.[10]
-
Fluorescein Working Solution: Immediately before use, dilute the stock solution with the assay buffer. A common final concentration in the well is around 70 nM.[10]
-
This compound Solution: Prepare a 75 mM this compound solution in the assay buffer. This solution is temperature-sensitive and must be made fresh daily.[10]
-
Trolox Standard: Prepare a stock solution of Trolox in the assay buffer. From this, create a series of dilutions to generate a standard curve (e.g., 0-100 µM).[10]
-
Test Compound Samples: Dissolve and dilute the test compounds in the assay buffer to the desired concentrations.
Assay Procedure:
-
Add 25 µL of your test compound, Trolox standard, or assay buffer (for the blank) to the appropriate wells of a black 96-well microplate.[9][10]
-
Add 150 µL of the fluorescein working solution to all wells.[9][10]
-
Incubate the plate at 37°C for at least 15-30 minutes in the plate reader to allow for thermal equilibration.[9][10]
-
Initiate the reaction by adding 25 µL of the freshly prepared this compound solution to all wells.[9][10]
-
Immediately start recording the fluorescence kinetically every minute for 60-90 minutes. The plate should be maintained at 37°C throughout the measurement.[9][10]
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each well.[7][9]
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards (Net AUC = AUC_sample - AUC_blank).[7][9]
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.[9][10]
-
Determine the antioxidant capacity of the test compounds by comparing their Net AUC to the Trolox standard curve. The results are typically expressed as Trolox Equivalents (TE).[9]
Protocol for Assessing Compound Interference
To identify if a test compound is interfering with the assay, perform the following control experiments:
-
Fluorescence Quenching Control:
-
Add 25 µL of the test compound at various concentrations to wells.
-
Add 150 µL of the fluorescein working solution.
-
Add 25 µL of assay buffer (instead of this compound).
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Measure the fluorescence. A concentration-dependent decrease in fluorescence indicates quenching.
-
-
Color/Turbidity Interference Control:
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Add 25 µL of the test compound to wells.
-
Add 175 µL of assay buffer.
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Measure the absorbance at the excitation and emission wavelengths of fluorescein (~485 nm and ~520 nm) and at a non-interfering wavelength (e.g., 600 nm) to assess turbidity.
-
-
Intrinsic Fluorescence Control:
-
Add 25 µL of the test compound to wells.
-
Add 175 µL of assay buffer.
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Measure the fluorescence at the emission wavelength (~520 nm) using the excitation wavelength (~485 nm).
-
Visualizations
Caption: this compound (ORAC) Assay Experimental Workflow.
Caption: Logical Flow for Troubleshooting this compound Assay Issues.
References
- 1. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. galgo.co.uk [galgo.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Solutions to decrease a systematic error related to this compound addition in the fluorescence-based ORAC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
improving the sensitivity of AAPH-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)-based assays for antioxidant capacity, such as the Oxygen Radical Absorbance Capacity (ORAC) assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-based experiments.
Issue 1: High Background Fluorescence or Rapid Signal Decay in Blanks
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Question: My blank wells (containing only the fluorescent probe and this compound, without an antioxidant) show a very high initial fluorescence that decays too quickly, or the initial fluorescence is too low. What could be the cause and how can I fix it?
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Answer: This issue can stem from several factors related to the fluorescent probe or the experimental setup.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Fluorescent Probe Degradation | Prepare fresh fluorescent probe solution (e.g., fluorescein) for each experiment and protect it from light.[1] |
| Incorrect Plate Reader Settings | Ensure the correct excitation and emission wavelengths are set for your specific fluorescent probe (e.g., ~485 nm excitation and ~520 nm emission for fluorescein).[1][2] |
| Suboptimal Probe Concentration | Optimize the concentration of the fluorescent probe. If the initial fluorescence is too high, consider reducing the concentration. If it's too low, a higher concentration might be needed. |
| This compound Concentration Too High | An excessively high concentration of this compound can lead to a very rapid decay of the fluorescent signal, even in the absence of an antioxidant. Optimize the this compound concentration to achieve a decay curve that allows for a sufficient measurement window. |
| Contaminated Reagents or Buffer | Use high-purity water and reagents. Ensure the buffer is at the correct pH (typically pH 7.4) and is free of any contaminating substances that might fluoresce or quench fluorescence.[3] |
Issue 2: Poor Reproducibility and High Well-to-Well Variability
-
Question: I am observing significant variability between replicate wells and between different experiments. What are the likely sources of this inconsistency?
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Answer: Poor reproducibility is a common challenge in kinetic assays like the this compound-based methods. Several factors can contribute to this issue.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | The thermal decomposition of this compound is highly temperature-dependent.[4][5] Ensure the microplate reader maintains a stable and uniform temperature (typically 37°C) throughout the assay.[4] Pre-incubate the plate at the assay temperature before adding this compound.[1][4] |
| Inconsistent this compound Addition | The timing of this compound addition is critical for kinetic assays. A delay between adding this compound to different wells can cause significant variability.[6] Use a multichannel pipette or an automated dispenser for rapid and consistent this compound addition to all wells.[1] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of samples, standards, or reagents will lead to variability. Calibrate pipettes regularly and use proper pipetting techniques. |
| Sample and Reagent Mixing | Ensure thorough mixing of the well contents after adding each component, especially after this compound addition, to initiate the reaction uniformly. |
| Edge Effects in Microplate | The outer wells of a microplate can be more susceptible to temperature fluctuations. To mitigate this, avoid using the outermost wells for samples and standards, or fill them with water or buffer to create a more uniform temperature environment.[7] |
Issue 3: Low Signal-to-Noise Ratio or No Antioxidant Effect Observed
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Question: My samples are not showing a significant protective effect on the fluorescent probe, or the signal is very noisy. What could be the problem?
-
Answer: This can be due to issues with the sample itself, the assay conditions, or the data analysis.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Sample Quenching of Fluorescence | The sample itself may be quenching the fluorescence of the probe, independent of any antioxidant activity.[1] Run a control experiment with the sample and the fluorescent probe but without this compound to check for quenching.[1] |
| Incorrect Sample Dilution | If the antioxidant concentration in the sample is too low, the protective effect may not be detectable. Conversely, if the concentration is too high, it might interfere with the assay. Prepare a dilution series of your sample to find the optimal concentration range. |
| Poor Sample Solubility | If the sample is not fully dissolved in the assay buffer, it can lead to inaccurate results and high variability.[1] Ensure the sample is completely solubilized. It may be necessary to use a different solvent for the stock solution, but be mindful of the final solvent concentration in the assay well.[8] |
| Inappropriate Blank Subtraction | Ensure you are correctly subtracting the background fluorescence. The net Area Under the Curve (AUC) should be calculated by subtracting the AUC of the blank from the AUC of the sample.[4] |
| Assay Not Sensitive Enough | Consider optimizing the concentrations of the fluorescent probe and this compound to improve the assay's sensitivity. |
Experimental Protocols
Key Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol provides a general procedure for performing an ORAC assay in a 96-well plate format.
1. Reagent Preparation:
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Fluorescein (B123965) Stock Solution (e.g., 4 µM): Prepare in 75 mM phosphate (B84403) buffer (pH 7.4). Store protected from light at 4°C.[9]
-
Fluorescein Working Solution: Immediately before use, dilute the stock solution with 75 mM phosphate buffer (pH 7.4). The final concentration in the well is typically in the nanomolar range.[7]
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This compound Solution (e.g., 75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).[9]
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Trolox Standard Stock Solution: Prepare in a suitable solvent (e.g., phosphate buffer).
-
Trolox Standard Working Solutions: Prepare a series of dilutions from the stock solution in 75 mM phosphate buffer (pH 7.4) to generate a standard curve.
2. Assay Procedure:
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Add 25 µL of sample, standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.[1][4]
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Add 150 µL of the fluorescein working solution to all wells.[1][4]
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Mix the plate and incubate at 37°C for at least 15 minutes in the plate reader to allow for temperature equilibration.[1][4]
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Initiate the reaction by adding 25 µL of the this compound solution to all wells.[1][4] Use a multichannel pipette for rapid and consistent addition.
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Immediately begin recording the fluorescence kinetically (e.g., every minute for 60-90 minutes) at an excitation of ~485 nm and an emission of ~520 nm. The plate should be maintained at 37°C.[1]
3. Data Analysis:
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Calculate the Area Under the Curve (AUC) for each sample, standard, and blank. The AUC is calculated as: AUC = 1 + (RFU_t1/RFU_t0) + (RFU_t2/RFU_t0) + ... where RFU_t0 is the initial fluorescence reading and RFU_ti is the reading at time i.[8]
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Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank.[4]
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Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
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Determine the antioxidant capacity of the samples from the standard curve, typically expressed as Trolox Equivalents (TE).
Frequently Asked Questions (FAQs)
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Q1: What is the underlying principle of the this compound-based assay?
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A1: this compound-based assays, like the ORAC assay, measure the antioxidant capacity of a sample to protect a fluorescent probe from oxidative degradation. This compound is a free radical initiator that, upon thermal decomposition, generates peroxyl radicals.[2][10] These radicals attack the fluorescent probe, causing a decrease in its fluorescence intensity.[8][10] In the presence of an antioxidant, the antioxidant will preferentially scavenge the peroxyl radicals, thus protecting the fluorescent probe and slowing down the rate of fluorescence decay.[8][11] The antioxidant capacity is quantified by measuring the degree of protection provided to the probe, often by calculating the area under the fluorescence decay curve.
-
-
Q2: How do I choose the right fluorescent probe?
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A2: Fluorescein is currently the most widely used fluorescent probe for this compound-based assays, having largely replaced B-phycoerythrin.[3][12] Fluorescein is preferred because it is less expensive, more stable, and the assay using fluorescein has been shown to be specific for antioxidants.[3][13] When selecting a probe, consider its quantum yield, excitation and emission wavelengths, stability under assay conditions, and potential for interaction with your samples.
-
-
Q3: What are the optimal concentrations of this compound and the fluorescent probe?
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A3: The optimal concentrations of this compound and the fluorescent probe should be determined empirically for your specific experimental conditions. The goal is to achieve a fluorescence decay rate in the blank that is slow enough to allow for a sufficient measurement window, but fast enough to complete the assay in a reasonable amount of time. The probe concentration should provide a strong and stable initial signal.
-
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Q4: How can I ensure my results are accurate and reliable?
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A4: To ensure accuracy and reliability:
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Use a Standard: Always include a known antioxidant standard, such as Trolox, to generate a standard curve. This allows for the quantification of the antioxidant capacity of your samples in a standardized unit (Trolox Equivalents).
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Run Appropriate Controls: Include blank wells (probe and this compound, no antioxidant) and, if necessary, controls for sample color and fluorescence quenching (sample and probe, no this compound).
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Optimize Assay Conditions: As discussed in the troubleshooting guide, carefully optimize temperature, reagent concentrations, and pipetting techniques.
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Validate Your Method: For rigorous studies, consider validating the assay for linearity, precision, and accuracy with your specific samples.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solutions to decrease a systematic error related to this compound addition in the fluorescence-based ORAC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 8. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
AAPH Solubility and Solution Preparation: A Technical Support Guide
Welcome to the technical support center for AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding this compound solubility and solution preparation for experimental use.
Troubleshooting Guide: Common this compound Solubility Issues
This section addresses specific problems users may encounter when working with this compound.
Problem 1: this compound is not dissolving in my chosen solvent.
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Question: I am having difficulty dissolving this compound powder. What could be the issue?
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Answer: this compound solubility is highly dependent on the solvent. It is a water-soluble compound but has limited solubility in organic solvents.[1][2]
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Recommended Solvents: For most biological experiments, it is recommended to prepare aqueous solutions of this compound by directly dissolving the crystalline solid in aqueous buffers such as PBS (phosphate-buffered saline).[1][2]
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Solvents to Avoid for High Concentrations: this compound is sparingly soluble in organic solvents like ethanol, DMSO (dimethyl sulfoxide), and dimethyl formamide.[1][2]
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Consider pH: The pH of your aqueous buffer can influence this compound solubility and stability. A neutral pH is generally suitable for many applications.[3]
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Mechanical Assistance: For higher concentrations in aqueous solutions, using an ultrasonic bath can aid in dissolution.[4]
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Problem 2: My this compound solution appears cloudy or has precipitates.
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Question: After dissolving this compound, the solution is not clear. Why is this happening and how can I fix it?
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Answer: Cloudiness or precipitation can indicate that the solubility limit has been exceeded in the chosen solvent or that the this compound has degraded.
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Check Concentration: You may be attempting to dissolve this compound beyond its solubility limit in the specific solvent and temperature conditions. Please refer to the solubility data table below.
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Temperature: Ensure the solvent is at an appropriate temperature. While heating can sometimes increase solubility, be aware that this compound is heat-labile and will decompose to generate free radicals at an accelerated rate with increasing temperature.[5]
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Filtration: If you suspect particulate matter, you can filter the solution. For cell culture applications, it is recommended to filter and sterilize the this compound solution with a 0.22 μm filter before use.[4]
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Problem 3: I am concerned about the stability of my prepared this compound solution.
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Question: How should I store my this compound stock solution and for how long is it stable?
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Answer: Proper storage is crucial to maintain the integrity of your this compound solution.
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Storage Temperature: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it should be stable for at least one year.[1] Once in solution, it should be aliquoted to avoid repeated freeze-thaw cycles.[4]
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Solution Storage: Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Always keep the solution sealed and protected from moisture.[4]
-
Light Sensitivity: this compound is sensitive to light, so it is advisable to protect solutions from light exposure.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions for cell culture experiments?
A1: For biological experiments, including cell culture, it is highly recommended to prepare organic solvent-free aqueous solutions of this compound.[1][2] This is typically done by directly dissolving the this compound crystalline solid in an aqueous buffer, such as PBS (pH 7.2).[1][2] After preparation, the solution should be sterilized by filtration through a 0.22 μm filter before being added to your cell culture.[4]
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound varies significantly with the solvent. Below is a summary of reported solubility data.
| Solvent | Solubility | Notes |
| Water | 100 mg/mL (368.75 mM) | May require sonication to achieve this concentration.[4] |
| PBS (pH 7.2) | Approximately 10 mg/mL | A commonly used buffer for biological experiments.[1][2][7] |
| Ethanol | Sparingly soluble | Not recommended for preparing high-concentration stock solutions.[1][2] |
| DMSO | Sparingly soluble | Not recommended for preparing high-concentration stock solutions.[1][2] |
| Dimethyl formamide | Sparingly soluble | Not recommended for preparing high-concentration stock solutions.[1][2] |
| Acetone | Soluble | |
| Dioxane | Soluble | |
| Methanol | Soluble |
Q3: How does temperature affect this compound and its solutions?
A3: Temperature is a critical factor for both the solubility and stability of this compound. This compound is a heat-labile compound that undergoes thermal decomposition to produce free radicals.[5] The rate of this decomposition increases with temperature.[5] While gentle warming may aid in dissolving this compound, prolonged exposure to elevated temperatures will lead to the degradation of the compound and the generation of radicals in your stock solution, which may not be desirable before your experiment begins.
Q4: What is the half-life of this compound in solution?
A4: The half-life of this compound is approximately 175 hours at 37°C in a neutral pH solution.[1][7] This relatively long half-life means that the rate of free radical generation is nearly constant during the initial hours of an experiment.[1][7]
Experimental Protocols and Visualizations
Protocol: Preparation of an Aqueous this compound Stock Solution
This protocol outlines the steps for preparing a sterile aqueous stock solution of this compound for use in typical cell culture-based oxidative stress assays.
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile container.
-
Dissolution: Add the appropriate volume of sterile aqueous buffer (e.g., PBS, pH 7.2) to the this compound powder.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Sterilization: Filter the this compound solution through a sterile 0.22 μm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Diagram: this compound Solution Preparation Workflow
Caption: A step-by-step workflow for the preparation of a sterile this compound solution.
Diagram: Troubleshooting this compound Solubility Issues
Caption: A logical guide to troubleshooting common this compound solubility problems.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2,2'-Azobis(amidinopropane) Dihydrochloride [azobisamidinopropane-dihydrochloride.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (this compound). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
controlling the rate of radical generation from AAPH
Welcome to the technical support center for 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the rate of radical generation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling the rate of radical generation from this compound?
A1: Temperature is the most critical factor. This compound is a heat-labile compound, and its thermal decomposition to produce radicals increases significantly with rising temperature.[1] The rate of free radical production is constant and reproducible at a given temperature, making it a predictable source for inducing oxidative stress.[2]
Q2: How does this compound concentration influence the rate of radical generation?
A2: The rate of radical generation is directly proportional to the concentration of this compound.[3][4] For experiments at 37°C, the rate of initiation (Ri) of oxygen-free radicals can be calculated using a specific formula, ensuring a controllable and constant generation rate over several hours.[2][3]
Q3: What is the half-life of this compound in aqueous solutions?
A3: The half-life of this compound is highly dependent on temperature. At 37°C in a neutral aqueous solution, the half-life is approximately 175 hours.[2][3][4] This long half-life allows for a virtually constant rate of radical generation during the initial hours of an experiment.[2][4]
Q4: Does pH affect the rate of radical generation from this compound?
A4: The thermal decomposition rate of this compound to form radical species does not vary significantly with pH.[5][6] However, this compound can also undergo hydrolysis, and this hydrolysis rate increases exponentially with pH.[5][6][7] It is important to distinguish between the radical-generating thermal decomposition and pH-dependent hydrolysis.
Q5: What types of radicals are generated by this compound?
A5: this compound is a water-soluble azo compound that, upon thermal decomposition, initially forms carbon-centered radicals and nitrogen gas.[1][8][9] In the presence of oxygen, these carbon-centered radicals rapidly react to form peroxyl (ROO•) and alkoxyl (RO•) radicals, which are the primary species responsible for initiating oxidation.[1][10][11][12]
Q6: How should I prepare and store this compound solutions?
A6: For biological experiments, it is recommended to prepare fresh, organic solvent-free aqueous solutions of this compound by dissolving the crystalline compound directly in your aqueous buffer (e.g., PBS, pH 7.2).[8] The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[8] For long-term storage, this compound powder should be kept at -20°C, where it is stable for at least one year.[8]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuation | The rate of this compound decomposition is highly sensitive to temperature.[1] Ensure your incubator or water bath maintains a stable and uniform temperature throughout the experiment. Even minor variations can alter the rate of radical generation. |
| This compound Solution Degradation | Always prepare this compound solutions fresh before each experiment. Do not store this compound in solution for extended periods, as it continuously decomposes.[2] |
| Variable Incubation Time | The total amount of generated radicals is a function of time. Ensure that incubation times are precisely controlled and consistent across all samples and experiments.[13] |
| Inconsistent this compound Concentration | The rate of radical generation is directly proportional to the this compound concentration.[4] Double-check calculations and ensure accurate weighing and dilution of the this compound powder. |
| Light Exposure | In addition to thermal decomposition, this compound can undergo photolysis to generate radicals.[14] Protect this compound solutions and experimental setups from direct light, especially if experiments are conducted over long periods. |
Issue 2: Lower-than-expected oxidative damage in the experimental model.
| Potential Cause | Troubleshooting Step |
| Incorrect Temperature Setting | Verify that the experimental temperature is sufficient to induce the desired rate of radical generation. At 37°C, this compound is not significantly cytotoxic for short exposures (up to 3 hours) in some cell lines, but its effect is markedly enhanced at higher temperatures like 42°C or 43°C.[1] |
| Presence of Antioxidants | Your sample or buffer may contain components with antioxidant properties that scavenge the radicals generated by this compound.[15] Consider running a control with this compound in a simple buffer to confirm its activity. |
| Low this compound Concentration | The degree of oxidative damage is dependent on the this compound concentration.[16][17] You may need to perform a dose-response experiment to determine the optimal this compound concentration for your specific model system.[2] |
| Incorrect pH | While radical generation is pH-independent, this compound hydrolysis is not.[5][6] In highly basic conditions, hydrolysis may become a competing reaction, potentially affecting the overall reaction dynamics.[18] Ensure your buffer pH is stable and appropriate for your system. |
Data Summary Tables
Table 1: Temperature Dependence of this compound Decomposition
| Temperature (°C) | Half-Life (t½) | Rate Constant (k_d) | Notes |
| 30 | ~460 hours | - | Calculated based on Arrhenius model.[5][13] |
| 37 | ~175 hours | 1.36 x 10⁻⁶ s⁻¹ | Widely cited for physiological studies.[2][3] |
| 40 | - | 2.1 x 10⁻⁶ s⁻¹ | Measured decomposition rate to form radical species.[5][6] |
| 50 | ~10.5 hours | - | Calculated based on Arrhenius model.[5][13] |
| Activation Energy (Ea) | \multicolumn{3}{c | }{137 kJ/mol[5][13]} |
Table 2: this compound Concentration and Radical Generation Rate
| Parameter | Equation / Relationship | Conditions |
| Rate of Radical Initiation (Ri) | Ri (mol/L/sec) = 1.36 x 10⁻⁶ * [this compound] (mol/L) | 37°C, Neutral pH[3] |
| Oxidative Effect | Directly proportional to this compound concentration | The rate of oxidation of a substrate varies directly with the concentration of this compound.[4] Increasing this compound leads to higher levels of protein carbonylation and aggregation.[16][17][19] |
Experimental Protocols
Protocol: Induction of Oxidative Stress in Cell Culture using this compound
This protocol provides a general framework. Specific concentrations and times should be optimized for your cell line and experimental goals.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) by dissolving this compound powder in serum-free cell culture medium or a suitable buffer (e.g., PBS).
-
Ensure the powder dissolves completely. Gentle vortexing may be required.
-
Crucially, prepare this solution immediately before use.
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, larger plates for protein/DNA analysis).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
-
This compound Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual serum, which may contain antioxidants.
-
Add fresh, serum-free medium containing the desired final concentration of this compound (e.g., 0.1 mM to 10 mM). A dose-response curve is recommended for initial experiments.
-
Include a vehicle control group (cells treated with medium only).
-
-
Incubation:
-
Place the cells in a humidified incubator at 37°C with 5% CO₂.
-
Incubate for the desired period (e.g., 2, 4, 6, or 24 hours). The incubation time will depend on the endpoint being measured.
-
-
Termination and Analysis:
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After incubation, remove the this compound-containing medium.
-
Wash the cells with PBS.
-
Proceed with your chosen assay to measure the effects of oxidative stress, such as:
-
Visualizations
Caption: Thermal decomposition pathway of this compound generating reactive radical species.
Caption: General experimental workflow for inducing oxidative stress with this compound.
Caption: A logical troubleshooting guide for experiments using this compound.
References
- 1. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (this compound). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Complexes between 2,2′-azobis(2-methylpropionamidine) dihydrochloride (this compound) and cucurbit[ n ]uril hosts modulate the yield and fate of photolytically ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07150F [pubs.rsc.org]
- 15. Antioxidative activity of green tea treated with radical initiator 2, 2'-azobis(2-amidinopropane) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: AAPH Experimental Design and Troubleshooting
Welcome to the technical support center for researchers utilizing 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
A1: this compound is a water-soluble azo compound that is widely used to induce oxidative stress in experimental models.[1][2] Its primary mechanism of action involves thermal decomposition at physiological temperatures (e.g., 37°C) to generate carbon-centered free radicals.[3] In the presence of oxygen, these carbon-centered radicals rapidly convert to peroxyl radicals.[2][4] These highly reactive peroxyl radicals can then initiate a cascade of oxidative damage to cellular components, including lipids, proteins, and nucleic acids, thereby mimicking a state of oxidative stress.[1][3]
Q2: What are the primary "on-target" vs. "off-target" effects of this compound?
A2: The intended "on-target" effect of this compound is the controlled generation of peroxyl radicals to induce oxidative stress. This allows researchers to study the effects of oxidative damage and to evaluate the efficacy of antioxidants.
"Off-target" effects, in the context of this compound, refer to unintended consequences beyond the desired induction of oxidative stress. These can include:
-
Direct chemical interactions: this compound or its breakdown products might directly interact with cellular components in a manner independent of radical generation.
-
Unintended signaling pathway activation: The cellular response to this compound-induced damage might activate signaling pathways that are not the primary focus of the study, leading to confounding results.[5]
-
Toxicity from decomposition byproducts: The non-radical byproducts of this compound decomposition could have their own cytotoxic effects.[6]
Q3: How can I be sure that the effects I'm observing are due to oxidative stress from this compound and not an off-target effect?
A3: To ensure the observed effects are due to this compound-induced oxidative stress, a multi-pronged approach involving proper controls is essential:
-
Include a radical scavenger/antioxidant control group: Pre-treating your cells or system with a known antioxidant, such as Trolox (a water-soluble vitamin E analog) or N-acetylcysteine (NAC), before this compound exposure should rescue the phenotype. If the effect persists despite the presence of an antioxidant, it may indicate an off-target effect.[7]
-
Perform dose-response and time-course experiments: The extent of oxidative damage should correlate with the concentration of this compound and the duration of exposure.[6][8] Establishing a clear dose-response relationship supports an on-target effect.
-
Measure markers of oxidative stress: Directly quantify the levels of oxidative damage in your experimental system. Common markers include malondialdehyde (MDA) for lipid peroxidation and protein carbonyls for protein oxidation.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death or toxicity at low this compound concentrations | 1. Cell line is highly sensitive to oxidative stress. 2. Off-target toxicity of this compound or its byproducts. 3. Contamination of this compound stock. | 1. Perform a dose-response curve to determine the optimal, sub-lethal concentration for your specific cell line. 2. Include an antioxidant control group to see if toxicity is mitigated. 3. Prepare fresh this compound solutions for each experiment from a high-quality source. |
| Inconsistent or irreproducible results between experiments | 1. Instability of this compound solution. 2. Variation in cell density or passage number. 3. Fluctuation in incubation temperature. | 1. This compound should be dissolved in buffer immediately before use.[9] 2. Standardize cell seeding density and use cells within a consistent and low passage number range. 3. Ensure precise and stable temperature control during incubation, as the rate of this compound decomposition is temperature-dependent.[3] |
| Antioxidant compound shows no protective effect against this compound | 1. Antioxidant is not effective against peroxyl radicals. 2. Insufficient concentration or pre-incubation time of the antioxidant. 3. The observed this compound effect is not mediated by oxidative stress (off-target). | 1. Test a different class of antioxidant or a known peroxyl radical scavenger like Trolox as a positive control. 2. Optimize the concentration and pre-incubation time of your antioxidant. 3. Refer to the validation strategies in FAQ Q3 to confirm the role of oxidative stress. |
| Unexpected changes in signaling pathways unrelated to oxidative stress | 1. This compound-induced cellular stress response activates multiple pathways. 2. Direct, non-radical interaction of this compound or its byproducts with signaling molecules. | 1. Use specific inhibitors for the unexpected pathways to determine their contribution to the overall phenotype. 2. Compare with a different radical generator to see if the same pathways are activated. 3. Perform a literature search to see if this compound has been reported to affect these pathways. |
Data Presentation
Table 1: Effect of Antioxidants on this compound-Induced Hemolysis of Red Blood Cells
| Antioxidant | Concentration (µM) | Inhibition of Hemolysis (%) |
| Ascorbic Acid | 100 | ~50% |
| Uric Acid | 100 | ~45% |
| Trolox | 50 | ~90% |
| Quercetin | 25 | Increased cell viability after this compound treatment[10] |
| Ferulic Acid | 100 µg/mL | Significantly attenuated this compound-induced apoptosis[11] |
Data compiled from multiple sources for illustrative purposes. Actual values will vary based on experimental conditions.[10][11][12]
Table 2: this compound Concentration and Incubation Time Effects on Protein Oxidation
| This compound Concentration | Incubation Time | Protein Carbonyl Content (nmol/mg protein) |
| 0 mmol/L (Control) | 24 h | 1.75 |
| 0.04 mmol/L | 24 h | 2.17 |
| 0.20 mmol/L | 24 h | 3.06 |
| 1.00 mmol/L | 24 h | 4.22 |
Data adapted from a study on winged bean protein.[8]
Experimental Protocols
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol provides a method to quantify malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20%)
-
Thiobarbituric acid (TBA) solution (0.67%)
-
Butylated hydroxytoluene (BHT)
-
Cell or tissue lysate
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare cell or tissue lysates in PBS.
-
To 0.5 mL of lysate, add 0.5 mL of 20% TCA containing BHT and 1 mL of 0.67% TBA.
-
Vortex the mixture and incubate at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge at 3000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Protocol 2: Cellular Viability Assay to Assess Cytotoxicity and Protection
This protocol uses the MTT assay to determine cell viability in response to this compound and potential protective effects of antioxidants.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound solution
-
Antioxidant compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
For antioxidant testing, pre-incubate cells with various concentrations of the antioxidant for a specified time (e.g., 1-2 hours).
-
Add the desired concentration of this compound to the wells (with and without antioxidant). Include control wells with no this compound and no antioxidant.
-
Incubate for the desired experimental duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Mechanism of this compound-induced radical formation.
Caption: Workflow for validating this compound effects.
Caption: Potential signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Akt and JNK/Nrf2/NQO1 pathway contributes to the protective effect of coptisine against this compound-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. cellmolbiol.org [cellmolbiol.org]
- 12. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]
AAPH Technical Support Center: Experimental Controls and Best Practices
Welcome to the AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound to induce oxidative stress in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
This compound is a water-soluble azo compound that thermally decomposes to generate peroxyl radicals at a constant and predictable rate.[1] This decomposition is initiated at physiological temperatures (e.g., 37°C).[2] The resulting peroxyl radicals are highly reactive and can initiate lipid peroxidation of cell membranes and oxidize proteins and DNA, thereby inducing oxidative stress in biological systems.[1][2]
Q2: How should I prepare and store this compound solutions?
This compound powder should be stored at -20°C for long-term stability, where it is stable for at least one year.[3] For experiments, it is highly recommended to prepare this compound solutions fresh daily in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS).[4] The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/ml.[3] Stock solutions in an aqueous buffer can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[4]
Q3: What are the optimal conditions for using this compound in cell culture?
The optimal concentration and incubation time for this compound will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response and time-course experiment to determine the IC50 (the concentration that causes 50% of the maximal effect) for your specific experimental conditions. For example, in PC12 cells, an IC50 of 155.16 mM this compound has been reported.[5]
Q4: What are appropriate positive and negative controls for this compound-based assays?
-
Positive Controls: A compound with known antioxidant properties should be used.
-
Trolox: A water-soluble analog of vitamin E, is the most common positive control for the ORAC (Oxygen Radical Absorbance Capacity) assay.[1]
-
Quercetin: A flavonoid with well-documented antioxidant activity, can be used as a positive control in various antioxidant assays.[6][7]
-
Ascorbic Acid (Vitamin C): Another widely used antioxidant standard.[8][9]
-
-
Negative Controls:
-
Vehicle Control: Cells or samples treated with the same buffer or solvent used to dissolve the test compounds and this compound. This accounts for any effects of the vehicle itself.
-
No-AAPH Control: Cells or samples that are not exposed to this compound to provide a baseline for normal cell viability or background oxidation.
-
Troubleshooting Guides
ORAC Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Temperature fluctuations across the microplate. The generation of peroxyl radicals from this compound is temperature-sensitive. | Ensure the plate reader has stable and uniform temperature control. Pre-incubate the plate at 37°C before adding this compound. |
| Inconsistent pipetting of this compound. | Use a multichannel pipette or an automated liquid handler for this compound addition to minimize timing differences between wells.[1] | |
| Low Fluorescence Signal | Degradation of the fluorescein (B123965) probe. | Prepare fluorescein solution fresh and protect it from light. |
| Incorrect plate reader filter settings. | Use the correct excitation (~485 nm) and emission (~520 nm) wavelengths for fluorescein. | |
| Results Not Reproducible | This compound solution prepared incorrectly or degraded. | Always prepare this compound solution fresh just before use. Do not store diluted this compound solutions. |
| Sample matrix interference. | Run a control with your sample and the fluorescein probe without this compound to check for quenching effects. |
This compound-Induced Cell Viability/Cytotoxicity Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal/Autofluorescence | Intrinsic fluorescence from cellular components (e.g., NADH, riboflavin). | Prepare a control well with cells that have not been treated with any fluorescent probes to measure baseline autofluorescence.[10] |
| Phenol (B47542) red in the culture medium. | Use phenol red-free medium during the assay. | |
| Insufficient washing of cells. | Ensure thorough washing of cells with PBS or HBSS after probe incubation to remove any extracellular probe.[10] | |
| Inconsistent Cell Viability Results | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and check for even cell distribution in the wells. |
| This compound concentration is too high, leading to rapid cell death. | Perform a dose-response curve to determine the optimal this compound concentration for your cell type.[5] | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain a more uniform temperature and humidity. |
This compound-Induced Hemolysis Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate Hemolysis Measurement | Incorrect wavelength used for absorbance reading. | This compound can oxidize hemoglobin to methemoglobin, shifting its absorbance spectrum. Measure absorbance at the isosbestic point of 523 nm for a more accurate quantification of hemolysis.[11][12] |
| Variation in erythrocyte concentration. | Standardize the erythrocyte concentration across all samples. | |
| Low or No Hemolysis | Insufficient this compound concentration or incubation time. | Optimize the this compound concentration and incubation time for your specific erythrocyte source. |
| High Spontaneous Hemolysis in Negative Control | Fragile erythrocytes due to improper handling. | Handle erythrocytes gently during washing and preparation. Use fresh blood samples. |
Experimental Protocols & Data
This compound Stability
The stability of this compound is influenced by temperature and pH. The thermal decomposition rate is relatively constant across a range of acidic to neutral pH, while the hydrolysis rate increases significantly at higher pH.[13][14]
| Condition | Parameter | Value | Reference |
| 40°C, wide pH range | Thermal Decomposition Rate | ~2.1 x 10⁻⁶ s⁻¹ | [13][14] |
| 37°C, neutral pH | Half-life | ~175 hours | [15] |
| 40°C, pH > 7 | Hydrolysis Rate | Increases exponentially with pH | [13][14] |
Signaling Pathways and Workflows
This compound-Induced Oxidative Stress Signaling
This compound-induced oxidative stress can trigger multiple intracellular signaling pathways, leading to inflammation and apoptosis. Key pathways include the activation of NF-κB and MAP kinases (p38 and JNK), as well as the induction of endoplasmic reticulum stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]
- 13. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AAPH and AMVN as Free Radical Generators for Researchers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of AAPH and AMVN for Inducing Oxidative Stress
In the study of oxidative stress and the development of antioxidant therapies, the choice of a reliable and appropriate free radical generator is paramount. 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (this compound) and 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) are two commonly utilized azo compounds that, upon thermal decomposition, generate free radicals at a controlled rate. This guide provides a comprehensive comparison of this compound and AMVN, offering objective performance data, detailed experimental protocols, and insights into the cellular pathways they modulate. This information is intended to assist researchers in selecting the optimal free radical initiator for their specific experimental needs.
Performance Comparison: this compound vs. AMVN
This compound and AMVN differ fundamentally in their solubility, which dictates their primary applications. This compound is a water-soluble compound, making it ideal for inducing oxidative stress in aqueous environments and cellular systems.[1][2] In contrast, AMVN is lipophilic and is primarily used to initiate lipid peroxidation within membranes and other non-aqueous systems.[3][4]
Physicochemical and Kinetic Properties
The thermal decomposition of both this compound and AMVN follows first-order kinetics, with the rate of radical generation being temperature-dependent.[5] The half-life of this compound at 37°C is approximately 175 hours, allowing for a constant rate of free radical generation over several hours in solution.[6][7]
| Property | This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride) | AMVN (2,2'-Azobis(2,4-dimethylvaleronitrile)) |
| Synonyms | ABAP | ADVN, ABVN |
| CAS Number | 2997-92-4[1] | 4419-11-8[4] |
| Molecular Formula | C₈H₁₈N₆·2HCl[1] | C₁₄H₂₄N₄[4] |
| Molecular Weight | 271.19 g/mol [1] | 248.37 g/mol [4] |
| Solubility | Water-soluble[3] | Lipid-soluble[3] |
| Appearance | Light yellow crystalline powder[8] | Odorless white solid[4] |
| Primary Radical(s) Generated | Alkoxyl and Peroxyl radicals in aqueous media[3][9] | Peroxyl radicals in lipid environments[3] |
| 10-hour Half-life Decomposition Temp. | 56°C[10] | 51°C (in toluene)[11] |
| Decomposition Rate Constant (k_d) | 2.1 x 10⁻⁶ s⁻¹ at 40°C[9][12] | Data not readily available for direct comparison |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is adapted for the use of either this compound or AMVN to induce lipid peroxidation in a sample, followed by the measurement of malondialdehyde (MDA), a secondary product of lipid oxidation.[13]
Materials:
-
Sample (e.g., cell lysate, tissue homogenate, liposomes)
-
This compound or AMVN stock solution
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare the biological sample in a suitable buffer (e.g., PBS for this compound, a lipid-compatible solvent for AMVN).
-
Induction of Lipid Peroxidation:
-
For this compound: Add this compound to the sample to a final concentration of 10-50 mM. Incubate at 37°C for a specified time (e.g., 1-4 hours).
-
For AMVN: Incorporate AMVN into the lipid phase of the sample (e.g., during liposome (B1194612) preparation) at a suitable concentration. Incubate at a temperature that ensures a steady rate of radical generation (e.g., 37-51°C).
-
-
TBARS Reaction:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Add a small amount of BHT to prevent further oxidation during the assay.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for 15-30 minutes.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with MDA standards.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to inhibit the intracellular generation of peroxyl radicals by this compound.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
96-well black, clear-bottom microplate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Phosphate buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and culture until confluent.
-
Cell Treatment:
-
Wash the cells with PBS.
-
Treat the cells with the antioxidant compound of interest at various concentrations, along with 25 µM DCFH-DA, for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove extracellular compounds.
-
Add 100 µL of 600 µM this compound solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA value by comparing the AUC of the treated cells to the control cells.
-
Signaling Pathways and Cellular Responses
Both this compound and AMVN are potent inducers of oxidative stress, which can trigger a cascade of cellular signaling events, ultimately leading to cellular damage and, in some cases, programmed cell death (apoptosis).
This compound- and AMVN-Induced Apoptosis
The free radicals generated by this compound and AMVN can damage cellular components, including lipids, proteins, and DNA, leading to the activation of apoptotic pathways. A key event in this process is the permeabilization of the mitochondrial outer membrane, which is regulated by the Bcl-2 family of proteins.[2][14][15] This leads to the release of cytochrome c and the subsequent activation of a caspase cascade.[6]
ROS-induced intrinsic apoptosis pathway.
Nrf2/ARE Antioxidant Response Pathway
Cells possess endogenous defense mechanisms to counteract oxidative stress. The Nrf2-ARE pathway is a key regulator of the expression of numerous antioxidant and detoxification enzymes.[16][17] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress, induced by radicals from this compound or AMVN, leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plant-stress.weebly.com [plant-stress.weebly.com]
- 9. fn-test.com [fn-test.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AAPH and Hydrogen Peroxide for Inducing Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Inducing oxidative stress in cellular and in vivo models is a critical methodology for studying a vast array of physiological and pathological processes, from aging and neurodegeneration to cancer and cardiovascular disease. The choice of the inducing agent is paramount to the experimental outcome and its interpretation. This guide provides a comprehensive comparison of two widely used inducers of oxidative stress: 2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) and hydrogen peroxide (H₂O₂). We will delve into their mechanisms of action, provide experimental data, and offer detailed protocols to assist researchers in selecting the most appropriate tool for their specific research needs.
At a Glance: this compound vs. Hydrogen Peroxide
| Feature | This compound (2,2′-Azobis(2-amidinopropane) dihydrochloride) | Hydrogen Peroxide (H₂O₂) |
| Primary Radical Species | Peroxyl radicals (ROO•) | Primarily a reactive oxygen species (ROS) itself; can generate hydroxyl radicals (•OH) via the Fenton reaction. |
| Mechanism of Action | Thermal decomposition at physiological temperatures to generate a constant flux of free radicals. | Direct oxidizing agent and a signaling molecule. Can diffuse across cell membranes. |
| Primary Cellular Targets | Primarily lipids and proteins.[1][2] | Proteins, lipids, and DNA.[3] |
| Advantages | Provides a constant and controlled rate of radical generation.[4] Good for studying lipid peroxidation. | Simple to use, readily available, and its mechanism has been extensively studied. Acts as a signaling molecule at low concentrations.[5][6] |
| Disadvantages | Less direct DNA damage compared to H₂O₂. Its effects can be complex due to the variety of radical species generated. | Rapidly degraded by cellular antioxidant systems (e.g., catalase).[7] Can have pleiotropic effects, acting as both a damaging agent and a signaling molecule.[5][6] |
| Typical Concentration Range | 1 - 50 mM for in vitro studies. | 50 µM - 1 mM for in vitro studies.[8] |
| Common Applications | Studies of lipid peroxidation, antioxidant efficacy, and protein oxidation.[2] | General oxidative stress studies, apoptosis induction, and investigation of redox signaling pathways.[9][10] |
Mechanisms of Action
This compound: A Consistent Generator of Peroxyl Radicals
This compound is a water-soluble azo compound that undergoes spontaneous thermal decomposition at physiological temperatures (e.g., 37°C) to generate carbon-centered radicals. In the presence of oxygen, these are rapidly converted to peroxyl radicals. This process provides a continuous and predictable flux of free radicals over several hours, making this compound an excellent tool for studies requiring a sustained oxidative challenge. The primary targets of this compound-derived peroxyl radicals are polyunsaturated fatty acids in cell membranes, initiating lipid peroxidation, and proteins, leading to protein carbonylation and loss of function.[1][2]
Hydrogen Peroxide: A Multifaceted Oxidant and Signaling Molecule
Hydrogen peroxide is a naturally occurring reactive oxygen species (ROS) that plays a dual role in cellular biology. At high concentrations, it is a potent oxidizing agent that can directly damage cellular components. A key aspect of its toxicity is its ability to participate in the Fenton reaction in the presence of transition metals like iron (Fe²⁺), leading to the formation of the highly reactive hydroxyl radical (•OH). This radical can indiscriminately damage lipids, proteins, and DNA.[7] At lower, physiological concentrations, H₂O₂ acts as a second messenger in various signaling pathways, modulating processes such as cell proliferation, differentiation, and apoptosis.[5][6] It can diffuse across cellular membranes, allowing it to act at intracellular sites distant from its point of generation.
Quantitative Comparison of Cellular Effects
The following tables summarize quantitative data from studies comparing the effects of this compound and hydrogen peroxide on various cellular parameters. It is important to note that the specific effects are highly dependent on the cell type, concentration of the inducer, and the duration of exposure.
Table 1: Cytotoxicity and Membrane Damage
| Parameter | Cell Line | This compound Concentration | H₂O₂ Concentration | Observation |
| Cell Viability (% of control) | HepG2 | 1000 µM | 1000 µM | This compound reduced viability to 14.2%, while H₂O₂ reduced it to 49.1%.[11] |
| LDH Release (fold change) | PC12 | 150 mM | Not directly compared | This compound significantly increased LDH release.[12] |
| LDH Release (fold change) | PC12 | Not directly compared | 200 µM | H₂O₂ increased LDH release by approximately 2.78-fold.[13] |
Table 2: Biomarkers of Oxidative Damage
| Parameter | Cell Line | This compound Concentration | H₂O₂ Concentration | Observation |
| MDA Levels (fold change) | PC12 | 150 mM | Not directly compared | This compound increased MDA levels by approximately 2.5-fold.[12] |
| MDA Levels (fold change) | PC12 | Not directly compared | 200 µM | H₂O₂ increased MDA levels by approximately 6.15-fold.[13] |
| Protein Carbonyl Content (nmol/mg) | Arachin | 10 mmol/L | Not directly compared | This compound increased carbonyl content to 9.894 nmol/mg.[2] |
Table 3: Effects on Antioxidant Enzymes
| Enzyme | Cell Line | This compound Concentration | H₂O₂ Concentration | Observation |
| SOD Activity (% of control) | PC12 | 150 mM | Not directly compared | This compound reduced SOD activity to 35.78% of control.[12] |
| CAT Activity (% of control) | PC12 | 150 mM | Not directly compared | This compound reduced CAT activity to 43.02% of control.[12] |
| GPx Activity | HepG2 | Not specified | Not specified | This compound decreased GPx activity, which was restored by antioxidant peptides.[14] |
| SOD, CAT, GPx Activity | THP-1 | Not specified | 100-200 µM | H₂O₂ increased the activity of SOD, CAT, and GPx.[15] |
Experimental Protocols
Note: The optimal concentration and incubation time for inducing oxidative stress are highly cell-type specific and should be determined empirically through dose-response and time-course experiments.
Protocol 1: Induction of Oxidative Stress in HepG2 Cells with this compound
This protocol is a general guideline for inducing oxidative stress in the human hepatoma cell line HepG2 using this compound.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (2,2′-Azobis(2-amidinopropane) dihydrochloride)
-
Assay-specific reagents (e.g., for viability, ROS detection)
Procedure:
-
Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Solution: Prepare a fresh stock solution of this compound in serum-free medium or PBS immediately before use. For example, to make a 100 mM stock, dissolve 27.12 mg of this compound in 1 mL of solvent.
-
Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add fresh culture medium containing the desired final concentration of this compound (e.g., 1-10 mM). Include an untreated control group.
-
Incubate the cells for the desired period (e.g., 2-24 hours) at 37°C in a CO₂ incubator.
-
-
Downstream Analysis: After incubation, proceed with the desired assays to measure the effects of oxidative stress, such as cell viability (MTT assay), LDH release, intracellular ROS levels (DCFH-DA assay), lipid peroxidation (MDA assay), or protein carbonylation.
Protocol 2: Induction of Oxidative Stress in PC12 Cells with Hydrogen Peroxide
This protocol provides a general method for inducing oxidative stress in the rat pheochromocytoma cell line PC12 using hydrogen peroxide.
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) 30% stock solution
-
Assay-specific reagents
Procedure:
-
Cell Seeding: Seed PC12 cells in appropriate culture vessels and allow them to adhere and reach the desired confluency. For differentiation into a neuronal phenotype, cells can be treated with nerve growth factor (NGF) prior to the experiment.
-
Preparation of H₂O₂ Working Solution: Dilute the 30% H₂O₂ stock solution in serum-free medium or PBS to the desired final concentrations (e.g., 50-500 µM). Prepare fresh dilutions for each experiment.
-
Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the freshly prepared H₂O₂-containing medium to the cells. Include an untreated control group.
-
Incubate for the desired time (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
-
Downstream Analysis: Following treatment, perform assays to assess the impact of oxidative stress, such as apoptosis assays (Annexin V/PI staining), measurement of mitochondrial membrane potential, or analysis of specific signaling pathway activation.[9]
Signaling Pathways and Experimental Workflows
This compound-Induced Oxidative Stress Signaling
This compound-induced peroxyl radicals primarily initiate lipid peroxidation at the cell membrane. This leads to the generation of lipid-derived reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can adduct to and damage proteins and DNA. This cascade activates cellular stress response pathways, including the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.[16]
Hydrogen Peroxide-Induced Oxidative Stress Signaling
Hydrogen peroxide can directly oxidize cysteine residues in proteins, such as protein tyrosine phosphatases (PTPs), leading to their inactivation and subsequent activation of kinase signaling cascades like the MAPK pathway (ERK, JNK, p38). It can also lead to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, cell survival, and apoptosis.[5][17]
Experimental Workflow for Comparing this compound and H₂O₂
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and H₂O₂ on a cell culture model.
Conclusion and Recommendations
The choice between this compound and hydrogen peroxide for inducing oxidative stress depends on the specific research question.
-
For studies focusing on lipid peroxidation and requiring a sustained, controlled level of oxidative stress, this compound is the superior choice. Its constant rate of radical generation provides a more physiologically relevant model for chronic oxidative stress.
-
For general studies of oxidative stress, apoptosis induction, and the investigation of redox-sensitive signaling pathways, hydrogen peroxide is a well-established and convenient tool. Its ability to act as a signaling molecule at low concentrations also makes it suitable for studying the dual nature of ROS in cellular processes.
Ultimately, a thorough understanding of the distinct mechanisms of action of these two compounds is crucial for designing robust experiments and accurately interpreting the resulting data. For a comprehensive understanding of a particular biological process, utilizing both this compound and hydrogen peroxide in parallel can provide valuable and complementary insights into the multifaceted nature of oxidative stress.
References
- 1. Frontiers | this compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract [frontiersin.org]
- 2. The Impact of this compound-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of acute vs chronic H2O2-induced oxidative stress on antioxidant enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen peroxide preconditioning protects PC12 cells against apoptosis induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. cellmolbiol.org [cellmolbiol.org]
- 13. Antioxidant Capacity and Protective Effects on H2O2-Induced Oxidative Damage in PC12 Cells of the Active Fraction of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading Antioxidant Capacity Assays for Researchers
For scientists and professionals in research and drug development, the accurate measurement of antioxidant capacity is a critical step in the evaluation of novel compounds and formulations. This guide provides a detailed comparison of the Oxygen Radical Absorbance Capacity (ORAC) assay with other prevalent antioxidant assays, including the Total Radical-Trapping Antioxidant Parameter (TRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and Ferric Reducing Antioxidant Power (FRAP) assays. This comparison is supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
The ORAC assay is a widely recognized method that measures the ability of a compound to quench peroxyl radicals, which are physiologically relevant reactive oxygen species. The assay utilizes 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) as a generator of these radicals. It is important to note that "this compound assay" is not a standalone method but rather refers to the use of this compound as a radical initiator within assays like ORAC and TRAP. This guide will, therefore, compare the ORAC assay to other key antioxidant capacity assays.
Principles of a Selection of Antioxidant Assays
The primary antioxidant assays can be broadly categorized based on their reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT) based assays , such as ORAC and TRAP, measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. These assays are generally considered to be more biologically relevant.
-
Single Electron Transfer (SET) based assays , including ABTS, DPPH, and FRAP, involve the reduction of an oxidant, which is monitored by a color change.
Comparative Analysis of Antioxidant Capacity Assays
| Assay | Principle | Radical/Oxidant Source | Measurement | Advantages | Limitations |
| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl radical (from this compound) | Fluorescence decay of a probe (e.g., fluorescein) | Biologically relevant radical source; High throughput; Measures both hydrophilic and lipophilic antioxidants. | Longer reaction time; Requires a fluorescence plate reader. |
| TRAP | Hydrogen Atom Transfer (HAT) | Peroxyl radical (from this compound/ABAP) | Lag phase in oxidation or chemiluminescence | Biologically relevant radical source; Can measure total antioxidant capacity in biological samples. | Can be technically demanding; Some antioxidants may not show a clear lag phase. |
| ABTS | Single Electron Transfer (SET) | ABTS radical cation (ABTS•+) | Decolorization of ABTS•+ solution | Applicable to both hydrophilic and lipophilic antioxidants; Rapid and straightforward. | Radical is not physiologically relevant; Can be influenced by interfering substances. |
| DPPH | Single Electron Transfer (SET) | DPPH radical (DPPH•) | Decolorization of DPPH• solution | Simple, rapid, and inexpensive. | Radical is not physiologically relevant; Reaction stoichiometry can be complex. |
| FRAP | Single Electron Transfer (SET) | Ferric tripyridyltriazine complex (Fe³⁺-TPTZ) | Formation of a colored ferrous complex (Fe²⁺-TPTZ) | Simple, rapid, and inexpensive; High reproducibility.[1] | Does not measure all antioxidants (e.g., thiols); Reaction is performed at a non-physiological pH. |
Quantitative Comparison of Antioxidant Capacity
The following table presents a summary of antioxidant capacity values for guava fruit extracts as determined by ORAC, ABTS, DPPH, and FRAP assays. The values are expressed in micromoles of Trolox Equivalents per gram of fresh mass (μM TE/g).
| Sample | ORAC (μM TE/g) | ABTS (μM TE/g) | DPPH (μM TE/g) | FRAP (μM TE/g) |
| Guava Fruit Extract | 21.3 | 31.1 | 25.2 | 26.1 |
Data sourced from a comparative study on guava fruit extracts.[1]
A study on various flavonoids also provided comparative data for ORAC and DPPH assays, with ORAC values for some flavonoids ranging from 4.07 to 12.85 µmol TE/µmol.
Experimental Protocols
Detailed methodologies for each of the discussed antioxidant assays are provided below to facilitate their implementation in a laboratory setting.
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
Principle: This assay measures the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant. The area under the fluorescence decay curve is used to quantify the antioxidant capacity relative to a standard, typically Trolox.
Materials:
-
Fluorescein (B123965) sodium salt
-
2,2'-azobis(2-amidinopropane) dihydrochloride (this compound)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a stock solution of Trolox in phosphate buffer to be used as the standard.
-
Prepare a fresh solution of this compound in phosphate buffer immediately before use.
-
In a 96-well black microplate, add the sample or Trolox standard and the fluorescein solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the this compound solution to each well.
-
Immediately begin monitoring the fluorescence decay every 2 minutes for at least 60 minutes using a microplate reader.
-
Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is determined by the regression equation between the Trolox concentration and the net AUC.
Total Radical-Trapping Antioxidant Parameter (TRAP) Assay Protocol
Principle: The TRAP assay measures the ability of antioxidants to inhibit the oxidation of a substrate initiated by the thermal decomposition of this compound (also referred to as ABAP). The antioxidant capacity is determined by the length of the lag phase before rapid oxidation begins, which is often monitored by chemiluminescence.
Materials:
-
2,2'-azobis(2-amidinopropane) dihydrochloride (this compound/ABAP)
-
Trolox
-
Phosphate buffer (e.g., 30mM, pH 7.0)
-
White solid-bottom 96-well plate
-
Luminometer or fluorescence plate reader with chemiluminescence capabilities
Procedure:
-
Prepare a stock solution of this compound in phosphate buffer just prior to the assay.
-
Prepare a working solution of luminol.
-
Prepare serial dilutions of the sample in phosphate buffer in a white solid-bottom 96-well plate.
-
Add the luminol working solution to each well.
-
Place the plate in the luminometer and initiate the reaction by adding the this compound solution to each well.
-
Immediately begin reading the chemiluminescence every 30 seconds for approximately 20 minutes.
-
The antioxidant capacity is determined by measuring the length of the induction period (lag phase) compared to a Trolox standard.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Assay Protocol
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[2]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or phosphate buffer
-
Trolox
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Prepare a stock solution of ABTS and a stock solution of potassium persulfate in water.
-
Generate the ABTS•+ solution by mixing the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the sample or Trolox standard to the diluted ABTS•+ solution.
-
Incubate the mixture for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the antioxidant capacity is expressed as Trolox equivalents.
2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay Protocol
Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Trolox or Ascorbic Acid (as standard)
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Add the sample or standard to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[3]
-
Measure the absorbance at 517 nm.[3]
-
The percentage of DPPH radical scavenging activity is calculated, and the results are often expressed as IC50 values or Trolox equivalents.[3]
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
Principle: The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as standard)
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add the sample or standard to the FRAP reagent in a 96-well plate.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as FRAP units or Trolox equivalents.
Visualizing Experimental Workflows
References
A Researcher's Guide to Cross-Validating AAPH-Induced Oxidative Stress Assays with Cellular Health Metrics
For researchers, scientists, and drug development professionals, understanding the true cellular impact of oxidative stress and the efficacy of antioxidant interventions is paramount. This guide provides a comprehensive comparison of the widely-used 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) assay with other critical cellular assays that measure cell viability and apoptosis. By presenting objective experimental data and detailed protocols, this guide aims to facilitate a more holistic interpretation of antioxidant activity and its correlation with cellular outcomes.
The this compound assay, commonly utilized in the Oxygen Radical Absorbance Capacity (ORAC) test, is a cornerstone for quantifying the antioxidant potential of compounds in vitro. However, a high antioxidant value in a chemical assay does not always translate to protective effects in a complex biological system. Therefore, cross-validating this compound-based results with assays that measure cellular health, such as cell viability (MTT assay) and apoptosis (caspase activity assays), is crucial for a more complete understanding of a compound's bioactivity.
Data Presentation: A Comparative Look at Antioxidant and Cellular Effects
To illustrate the importance of a multi-assay approach, the following table summarizes the performance of five flavonoids across three different antioxidant assays: the cell-based Cellular Antioxidant Activity (CAA) assay and the chemical-based ORAC and DPPH assays. The data reveals that the ranking of antioxidant potency can vary significantly depending on the assay, underscoring the need for a biologically relevant context.[1]
| Compound | Cellular Antioxidant Activity (CAA) Value (EC50, µM) | ORAC Value (µmol of TE/µmol) | DPPH Radical Scavenging Activity (IC50, µM) |
| Quercetin | 20.8 ± 1.5 | 4.85 ± 0.21 | 10.5 ± 0.7 |
| Kaempferol | 29.4 ± 2.1 | 2.15 ± 0.11 | 22.1 ± 1.3 |
| Myricetin | 11.2 ± 0.9 | 6.75 ± 0.32 | 8.9 ± 0.5 |
| Luteolin | 25.1 ± 1.8 | 3.45 ± 0.17 | 15.4 ± 0.9 |
| Apigenin | > 100 | 1.25 ± 0.08 | > 100 |
EC50 represents the half-maximal effective concentration in the CAA assay. IC50 is the half-maximal inhibitory concentration in the DPPH assay. TE stands for Trolox Equivalents. Data synthesized from multiple studies for comparative purposes.[1]
While the above table provides a cross-comparison of different antioxidant assays, it is also critical to correlate these findings with cellular health outcomes. For instance, a study on the protective effects of ferulic acid against this compound-induced oxidative stress in PC12 cells demonstrated that pre-treatment with ferulic acid significantly increased cell viability as measured by the MTT assay. This protective effect was accompanied by a reduction in intracellular reactive oxygen species (ROS) and an increase in the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase.
Further investigation into the apoptotic pathway revealed that this compound treatment significantly increased the number of apoptotic cells, an effect that was attenuated by ferulic acid. This highlights the direct link between a compound's antioxidant properties and its ability to prevent cell death.
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and critical evaluation of these cross-validation studies, detailed experimental protocols for the key assays are provided below.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by this compound.
-
Reagent Preparation : Prepare a working solution of the fluorescent probe (e.g., fluorescein) and the antioxidant standard (e.g., Trolox) or test compounds in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
Assay Plate Setup : In a 96-well black microplate, add the fluorescein (B123965) solution to all wells, followed by the antioxidant standards, samples, or a blank.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiation of Reaction : Add a freshly prepared this compound solution to all wells to initiate the radical generation.
-
Fluorescence Measurement : Immediately begin kinetic reading of the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission) at regular intervals (e.g., every 1-2 minutes) for 60-90 minutes.
-
Data Analysis : Calculate the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is typically expressed as Trolox Equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of compounds to inhibit intracellular ROS generation in a cell-based model.
-
Cell Seeding : Seed adherent cells (e.g., HepG2) in a 96-well, black, clear-bottom microplate and culture until they reach 90-100% confluence.
-
Cell Treatment : Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Treat the cells with the test compounds or a standard antioxidant (e.g., quercetin) along with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Incubation : Incubate the plate for 1 hour at 37°C to allow for cellular uptake of the compounds and the probe.
-
Washing : Remove the treatment solution and wash the cells to remove any extracellular compounds.
-
Induction of Oxidative Stress : Add this compound solution to the cells to induce the generation of peroxyl radicals.
-
Fluorescence Measurement : Immediately measure the fluorescence kinetically at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) for 1 hour at 37°C.
-
Data Analysis : Calculate the area under the curve (AUC). The CAA value is determined using the following formula: CAA (%) = (1 - (AUC sample / AUC control)) x 100.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This chemical assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagent Preparation : Prepare a working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a specific absorbance at its maximum wavelength (around 517 nm).
-
Reaction Mixture : Add the test compound at various concentrations to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Data Analysis : The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the control. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment : Seed cells in a 96-well plate and treat them with the test compound at various concentrations. Include untreated control cells. To assess the protective effects against this compound-induced damage, cells can be pre-treated with the antioxidant compound before being exposed to this compound.
-
MTT Addition : After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan : Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Cross-Validation Workflow
To provide a clear overview of the experimental logic, the following diagram illustrates the workflow for cross-validating this compound-based antioxidant assays with cellular health assays.
Caption: Cross-validation workflow for antioxidant and cellular health assays.
Signaling Pathways and Logical Relationships
The interplay between oxidative stress, antioxidant intervention, and cellular fate is governed by complex signaling pathways. The following diagram illustrates a simplified representation of how this compound-induced oxidative stress can lead to apoptosis and how antioxidants can intervene in this process.
Caption: this compound-induced apoptosis pathway and antioxidant intervention.
References
A Comparative Analysis of AAPH-Induced Oxidative Stress Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) Effects and Methodologies
Introduction
2,2'-Azobis(2-amidinopropane) dihydrochloride (this compound) is a water-soluble azo compound widely utilized in biomedical research to induce oxidative stress. Its thermal decomposition at physiological temperatures generates peroxyl radicals at a constant and predictable rate, making it a valuable tool for studying the mechanisms of free radical-induced cellular damage and evaluating the efficacy of antioxidant compounds. This guide provides a comprehensive comparison of the cytotoxic and oxidative effects of this compound across various cell types, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Cytotoxicity
The cellular response to this compound-induced oxidative stress varies significantly depending on the cell type, its intrinsic antioxidant capacity, and its metabolic state. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, providing a quantitative measure of its cytotoxic effects. It is important to note that these values can be influenced by experimental conditions such as cell density and incubation time.
| Cell Type | Cell Line/Origin | This compound Concentration for Effect | Incubation Time | Observed Effect | Reference(s) |
| Erythrocytes | Human | 50 mM | 1 hour | 23% acanthocyte formation | [1] |
| Erythrocytes | Human | ~18.3 - 23.5 µg/mL (IC50) | 3 hours | Hemolysis | [2] |
| Neuronal Cells | PC12 (Rat Pheochromocytoma) | 155.16 mM (IC50) | 2 hours | Reduced cell viability | [3] |
| Hepatoma Cells | HUH-7 (Human) | >200 mM (for significant cell death) | 24 hours | Cell death | [4] |
| Leukemic Cells | L1210 (Mouse Lymphocytic Leukemia) | Not specified (dose-dependent) | Not specified | Apoptosis and necrosis | [5] |
| Lung Cells | Wistar Rat (in vivo) | 200 mg/kg | 72 hours | Increased lipid peroxidation and inflammation | [6] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility of studies investigating the effects of this compound. Below are protocols for key experiments commonly used to assess this compound-induced oxidative stress.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 2, 24, or 48 hours). Include a vehicle-treated control group.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation.
-
Sample Preparation: After this compound treatment, harvest the cells, wash with PBS, and lyse by sonication or with a suitable lysis buffer.
-
TBA Reaction: Add thiobarbituric acid (TBA) reagent to the cell lysate.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm. The MDA concentration is calculated using a standard curve prepared with a known concentration of MDA.
Antioxidant Enzyme Activity Assays
-
Sample Preparation: Prepare cell lysates as described for the MDA assay.
-
Assay Reaction: In a 96-well plate, add the cell lysate, a substrate (e.g., WST-1 or nitroblue tetrazolium), and an enzyme solution (e.g., xanthine (B1682287) oxidase) that generates superoxide (B77818) radicals.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm for WST-1). The SOD activity is inversely proportional to the color intensity and is expressed as units of SOD per milligram of protein.
-
Sample Preparation: Prepare cell lysates.
-
Reaction Initiation: Add the cell lysate to a solution containing a known concentration of hydrogen peroxide (H2O2).
-
Incubation: Incubate for a specific time to allow the catalase in the sample to decompose the H2O2.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining H2O2. This can be done by reacting the remaining H2O2 with a chromogen to produce a colored product, which is then measured spectrophotometrically (e.g., at 540 nm). Catalase activity is calculated based on the amount of H2O2 decomposed.
-
Sample Preparation: Prepare cell lysates.
-
Assay Principle: This assay is often a coupled enzyme assay. GPx reduces an organic peroxide (e.g., cumene (B47948) hydroperoxide) using glutathione (B108866) (GSH) as a cofactor, which becomes oxidized (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, GSH, GR, and NADPH.
-
Reaction Initiation: Add the peroxide substrate to start the reaction.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm due to the consumption of NADPH. The rate of decrease is proportional to the GPx activity.
Signaling Pathways and Experimental Workflows
This compound-induced oxidative stress triggers a cascade of intracellular signaling events. The following diagrams illustrate a key signaling pathway and a general experimental workflow for studying this compound effects.
Discussion of Cell-Type Specific Responses
Erythrocytes: Red blood cells are particularly susceptible to this compound-induced oxidative stress due to their high concentration of polyunsaturated fatty acids in the membrane and the presence of iron-containing hemoglobin, which can participate in Fenton reactions. This compound-induced damage in erythrocytes leads to lipid peroxidation, membrane protein degradation, and ultimately hemolysis.[7][8]
Neuronal Cells: Neurons are vulnerable to oxidative stress due to their high metabolic rate and lipid-rich membranes. This compound can induce neuronal cell death, and studies on cell lines like PC12 have shown that this compound treatment leads to apoptosis.[3] The intricate network of neurons and glial cells means that this compound's effects in the nervous system can be complex, involving interactions between different cell types.
Hepatocytes: The liver is a primary site of detoxification and is equipped with a robust antioxidant defense system. However, high concentrations of this compound can overwhelm these defenses, leading to lipid peroxidation and cell death in hepatocytes.[6]
Cancer Cells vs. Normal Cells: Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells. This "oxidative-stressed" state can make them more vulnerable to further oxidative insults. Therefore, this compound can selectively induce apoptosis in some cancer cell lines at concentrations that are less toxic to normal cells. However, many cancer cells also upregulate their antioxidant systems, such as the Nrf2 pathway, to counteract this increased ROS, which can confer resistance to this compound-induced cytotoxicity.[9][10]
This compound is a versatile tool for inducing oxidative stress in a variety of cell types. However, the cellular response to this compound is highly context-dependent. This guide highlights the importance of considering cell-type-specific differences in antioxidant capacity and signaling pathways when designing and interpreting experiments using this compound. The provided protocols and diagrams serve as a valuable resource for researchers aiming to conduct robust and reproducible studies in the field of oxidative stress and antioxidant research.
References
- 1. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of Scutellaria species on this compound-induced oxidative damage in human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative insult to human red blood cells induced by free radical initiator this compound and its inhibition by a commercial antioxidant mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]
- 9. NRF2 addiction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 in cancers: A double‐edged sword - PMC [pmc.ncbi.nlm.nih.gov]
AAPH as a Model for Studying Specific Oxidative Damage Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of oxidative stress and its multifaceted roles in health and disease, the choice of an appropriate experimental model is paramount. 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) has emerged as a widely utilized tool for inducing oxidative damage in a controlled manner. This guide provides a comprehensive comparison of this compound with other common oxidative stress inducers, namely hydrogen peroxide (H₂O₂) and the xanthine (B1682287)/xanthine oxidase (X/XO) system. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways, this document aims to assist researchers in selecting the most suitable model for their specific research questions.
Comparison of Oxidative Stress Inducers
The selection of an oxidative stress inducer should be guided by the specific type of reactive oxygen species (ROS) and the desired cellular targets. This compound, H₂O₂, and the X/XO system differ fundamentally in their mechanisms of ROS generation, leading to distinct patterns of cellular damage.
| Feature | This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride) | Hydrogen Peroxide (H₂O₂) | Xanthine/Xanthine Oxidase (X/XO) |
| Primary ROS Generated | Peroxyl radicals (ROO•) | Hydrogen peroxide (H₂O₂) | Superoxide (B77818) anion (O₂•⁻) and subsequently H₂O₂ |
| Mechanism of Action | Thermal decomposition of an azo compound, leading to a constant and predictable rate of free radical generation.[1] | A relatively stable ROS that can diffuse across cell membranes and participate in Fenton reactions to generate highly reactive hydroxyl radicals (•OH). | Enzymatic reaction where xanthine oxidase catalyzes the oxidation of xanthine or hypoxanthine, producing superoxide anions. |
| Primary Cellular Targets | Polyunsaturated fatty acids in cell membranes (lipid peroxidation) and proteins (oxidation of methionine and tryptophan residues). | Primarily proteins (oxidation of methionine residues via nucleophilic substitution). It can also contribute to lipid peroxidation through the formation of hydroxyl radicals. | Both lipids and proteins, through the actions of superoxide and its downstream products. |
| Advantages | - Constant and reproducible rate of radical generation.- Water-soluble, making it suitable for aqueous experimental systems.- Induces both lipid and protein oxidation, mimicking certain aspects of in vivo oxidative stress. | - A key signaling molecule in various physiological processes.- Its mechanism of protein oxidation is well-characterized. | - Generates superoxide, a physiologically relevant ROS.- The rate of superoxide production can be controlled by substrate (xanthine) concentration. |
| Limitations | - Generates a specific type of radical (peroxyl) which may not be representative of all in vivo oxidative stress scenarios. | - Its reactivity is dependent on the presence of transition metals for the generation of more potent radicals.- Can be rapidly degraded by cellular antioxidant enzymes like catalase. | - The enzymatic system can be complex to control.- Xanthine oxidase itself can be a target of oxidative modification. |
Quantitative Comparison of Oxidative Damage
The following table summarizes representative quantitative data on the induction of lipid peroxidation and protein carbonylation by this compound, H₂O₂, and the xanthine/xanthine oxidase system. It is important to note that absolute values can vary significantly depending on the experimental conditions (e.g., cell type, concentration of inducer, incubation time).
| Parameter | This compound | Hydrogen Peroxide (H₂O₂) | Xanthine/Xanthine Oxidase (X/XO) | Reference Study |
| Malondialdehyde (MDA) Levels (nmol/mg protein) | Significantly increased MDA levels in various cell and tissue models. The extent of increase is dose-dependent. | Induces a moderate increase in MDA levels, often less pronounced than this compound under similar conditions.[2] | Markedly elevates MDA levels, particularly in the early phase of reperfusion injury models.[3] | [2][3] |
| Protein Carbonyl Content (nmol/mg protein) | Causes a significant, dose-dependent increase in protein carbonyls. | Can increase protein carbonyl content, though the effect may be less pronounced than with this compound. | Leads to an increase in protein carbonyl formation. | [4] |
| IC50 Values of Antioxidants (µM) | The IC50 values of various antioxidants against this compound-induced damage are widely reported and used as a measure of antioxidant efficacy. | IC50 values of antioxidants against H₂O₂-induced damage are commonly determined to assess their protective effects.[5] | The inhibitory effect of compounds on xanthine oxidase activity (IC50) is a common measure of their antioxidant potential in this system.[6][7] | [5][6][7] |
Signaling Pathways Activated by Oxidative Stress Inducers
The distinct reactive oxygen species generated by this compound, H₂O₂, and xanthine oxidase trigger different downstream signaling cascades, leading to diverse cellular responses such as inflammation, apoptosis, and antioxidant defense activation.
This compound-induced signaling pathway.
Hydrogen peroxide-induced signaling pathway.
Xanthine oxidase-induced signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess oxidative damage induced by this compound and its alternatives.
Lipid Peroxidation Assay (TBARS Method)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing BHT to prevent further oxidation.
-
Protein Precipitation: Add an equal volume of 20% TCA to the sample homogenate/lysate.
-
Centrifugation: Centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.
-
Incubation: Incubate the mixture at 95°C for 10-15 minutes.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
Protein Carbonyl Assay (DNPH Method)
This assay quantifies protein carbonyl groups, a common marker of protein oxidation.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2N HCl)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Guanidine (B92328) hydrochloride (6 M)
-
Ethanol/Ethyl acetate (B1210297) (1:1 v/v)
-
Spectrophotometer or Western blot equipment
Spectrophotometric Detection:
-
Derivatization: Incubate protein samples with an equal volume of 10 mM DNPH solution for 1 hour at room temperature in the dark.
-
Protein Precipitation: Add an equal volume of 20% TCA and incubate on ice for 10 minutes.
-
Washing: Centrifuge to pellet the protein and wash the pellet three times with ethanol/ethyl acetate to remove excess DNPH.
-
Solubilization: Resuspend the protein pellet in 6 M guanidine hydrochloride.
-
Measurement: Measure the absorbance at 370 nm.
-
Quantification: Calculate the protein carbonyl content using the molar extinction coefficient of DNPH.
Western Blot Detection:
-
Derivatization: Derivatize protein samples with DNPH as described above.
-
SDS-PAGE: Separate the derivatized proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with an anti-DNP antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the protein carbonyls using a chemiluminescent substrate.[8][9][10][11]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to inhibit intracellular ROS production.
Experimental workflow for the CAA assay.[12][13]
Materials:
-
Cell line (e.g., HepG2)
-
96-well black, clear-bottom microplates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to reach confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA and the antioxidant compound to be tested for 1 hour at 37°C.[12][13]
-
Washing: Wash the cells with PBS to remove extracellular DCFH-DA and the test compound.
-
Induction of Oxidative Stress: Add this compound solution to the wells to initiate the generation of peroxyl radicals.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically (excitation ~485 nm, emission ~538 nm) for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetic data. The cellular antioxidant activity is determined by the degree of inhibition of fluorescence compared to control wells without the antioxidant.[12][13]
Conclusion
This compound serves as a valuable and versatile tool for inducing oxidative stress in a controlled and reproducible manner. Its ability to generate peroxyl radicals at a constant rate makes it particularly useful for studying lipid peroxidation and the efficacy of antioxidants. However, researchers must consider the specific nature of the radicals produced and the resulting damage pathways when interpreting their findings. By comparing the effects of this compound with other inducers like hydrogen peroxide and the xanthine/xanthine oxidase system, a more comprehensive understanding of the multifaceted nature of oxidative stress and the specific mechanisms of antioxidant action can be achieved. The choice of the appropriate model system, guided by the principles outlined in this guide, is crucial for advancing our knowledge in the field of oxidative stress research and for the development of effective therapeutic strategies against oxidative damage-related diseases.
References
- 1. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of malondialdehyde and hydrogen peroxide modified CuZnSOD by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase: evidence against a causative role in renal reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Oxidation Protein Products and Carbonylated Proteins as Biomarkers of Oxidative Stress in Selected Atherosclerosis-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of antioxidant and xanthine oxidase inhibitory activity of different solvent extracts of leaves of Citrullus colocynthis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating AAPH-Induced Oxidative Damage: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methodologies for the validation and characterization of oxidative damage induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). This compound is a well-established peroxyl radical generator used to mimic oxidative stress in biological systems. Mass spectrometry offers unparalleled sensitivity and specificity for identifying the precise molecular modifications that occur as a result of this damage.
Introduction to this compound-Induced Damage
This compound is a water-soluble azo compound that thermally decomposes to produce peroxyl radicals at a constant rate, making it a reliable tool for inducing oxidative stress in experimental models.[1][2] These highly reactive radicals can attack a wide range of biological macromolecules, including proteins and lipids, leading to functional alterations and cellular damage.[1][3] The most common form of protein damage is carbonylation, an irreversible modification that serves as a key biomarker for oxidative stress.[4][5][6] Validating the extent and nature of this damage is crucial for studies in aging, disease pathology, and the development of antioxidant therapies.
Mass Spectrometry as the Gold Standard
Mass spectrometry (MS) has become the "gold standard" for identifying and quantifying biomarkers of oxidative stress.[7] Its high sensitivity and specificity allow for the precise identification of various post-translational modifications (PTMs) on proteins and the characterization of lipid peroxidation products.[5][8] Unlike traditional methods that measure bulk changes, MS-based proteomics and lipidomics can pinpoint specific amino acid residues or lipid species that have been oxidized, providing deep mechanistic insights.[9][10]
Mechanism of this compound-Induced Protein Oxidation
This compound undergoes spontaneous decomposition to form carbon-centered radicals, which then react with oxygen to generate peroxyl radicals (ROO•). These peroxyl radicals can abstract hydrogen atoms from amino acid side chains, initiating a cascade of oxidative reactions that can lead to the formation of carbonyl groups (aldehydes and ketones) on the protein backbone or side chains.[1]
Caption: Mechanism of this compound-induced protein carbonylation.
Comparison of Analytical Methods
While various methods exist for detecting protein carbonylation, they differ significantly in their specificity and the level of detail they provide. Mass spectrometry offers the most comprehensive analysis.
| Parameter | DNPH-Based Assays (e.g., Western Blot, ELISA) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Chemical derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by immunodetection.[11] | Direct detection of mass shifts in peptides resulting from oxidative modifications.[5][9] |
| Type of Data | Quantitative (total carbonyl content) or semi-quantitative (band intensity). | Quantitative (relative or absolute) and qualitative (specific modification sites).[9] |
| Specificity | Detects total carbonyls but does not identify the specific proteins or modification sites.[11] | Identifies specific modified amino acid residues (e.g., Lys, Pro, Arg, Thr) on specific proteins.[1][9] |
| Sensitivity | Moderate. | High, capable of detecting low-abundance modifications.[10][12] |
| Throughput | Can be high for ELISA; lower for Western Blotting. | High, with modern LC-MS/MS platforms. |
| Limitations | DNPH derivatization can affect protein mobility in gels; potential for high background.[11] | Requires complex instrumentation and data analysis software. |
| Primary Use Case | Rapid screening and measurement of total oxidative damage. | In-depth mechanistic studies, biomarker discovery, and precise site identification. |
Quantitative Data from this compound-Induced Oxidation Studies
Mass spectrometry and other biochemical assays have been used to quantify the dose-dependent effects of this compound on proteins.
Table 1: Effect of this compound Concentration on Protein Oxidation Markers
| This compound Concentration | Carbonyl Content (nmol/mg protein) | Total Sulfhydryl (nmol/mg protein) | Free Sulfhydryl (nmol/mg protein) | Reference |
| Control (0 mmol/L) | ~1.5 | ~125 | ~1.5 | [9] |
| 1 mmol/L | ~1.8 | ~120 | ~1.3 | [9] |
| 3 mmol/L | ~2.5 | ~118 | ~1.2 | [9] |
| 5 mmol/L | ~3.0 | ~115 | ~1.1 | [9] |
| 10 mmol/L | 9.89 | Not Reported | 114.26 | [1] |
| 10 mmol/L | 1.48 | 114.26 | 1.25 | [9] |
Note: Data is compiled from studies on different proteins (arachin and walnut protein isolate) and shows a consistent trend of increasing carbonylation and decreasing sulfhydryl content with higher this compound concentrations.[1][9]
Table 2: Common Oxidative Modifications Identified by Mass Spectrometry
| Modification Type | Description | Affected Amino Acids (Examples) | Reference |
| Oxidation / Dioxidation | Addition of one or two oxygen atoms. | Methionine, Tryptophan, Cysteine, Histidine | [1][9] |
| Trioxidation | Addition of three oxygen atoms. | Methionine, Tryptophan | [1][9] |
| Carbonylation | Formation of aldehyde or ketone groups. | Proline, Arginine, Lysine, Threonine | [1] |
| γ-glutamic semialdehyde (GGS) | A specific carbonylation product from Proline or Arginine. | Proline, Arginine | [1][9] |
| 4-hydroxy-2-nonenal (HNE) | Adduct formation from a lipid peroxidation product. | Cysteine, Histidine, Lysine | [1][9] |
| Kynurenin (KYN) | An oxidation product of Tryptophan. | Tryptophan | [9] |
| Carbamidomethyl (CAM) | An artifact from sample prep (alkylation), but its presence is confirmed. | Cysteine | [1][9] |
Experimental Protocols & Workflows
Protocol 1: this compound-Induced Oxidation of Protein Isolate
This protocol is a generalized procedure based on methodologies for oxidizing arachin (B1170595) and walnut protein isolates.[1][9]
-
Preparation: Prepare a protein isolate solution (e.g., 10 mg/mL) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
This compound Addition: Add this compound solution to the protein dispersion to achieve final concentrations ranging from 0 to 10 mmol/L.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for a defined period (e.g., 24 hours) in the dark to allow for radical generation and protein oxidation.
-
Termination: Stop the reaction by adding an antioxidant like Trolox or by immediate freezing/lyophilization.
-
Analysis: The resulting oxidized protein can be analyzed for carbonyl content, sulfhydryl groups, or prepared for mass spectrometry.
Protocol 2: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
This protocol outlines the key steps for preparing this compound-treated protein samples for LC-MS/MS analysis.[9]
-
Denaturation & Reduction: Resuspend the protein sample (~1 mg) in a lysis buffer containing urea (B33335) and a reducing agent (e.g., DTT). Incubate for 1 hour at 37°C.
-
Alkylation: Add an alkylating agent (e.g., iodoacetamide, IAA) to cap the reduced sulfhydryl groups. Incubate for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the sample to reduce the urea concentration. Add a protease (e.g., trypsin) at a specific ratio (e.g., 1:50 enzyme-to-protein) and incubate overnight at 37°C.
-
Desalting: Acidify the peptide solution with formic acid and desalt using a C18 solid-phase extraction (SPE) column to remove salts and detergents.
-
Lyophilization & Reconstitution: Lyophilize the desalted peptides and reconstitute them in a solution suitable for LC-MS/MS injection (e.g., 0.1% formic acid in water).
Mass Spectrometry Analysis Workflow
The digested peptides are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, such as a Q Exactive (QE) mass spectrometer.[9][13][14]
Caption: Experimental workflow for proteomic analysis of this compound-induced damage.
This compound Impact on Cellular Signaling
Proteomic analysis of this compound-treated samples has revealed that the resulting damage can significantly impact specific cellular pathways. In a study on arachin protein, the most enriched signaling pathway affected by oxidation was the "proteasome; protein processing in the endoplasmic reticulum (PPER)" pathway.[1][13][14] This suggests that cells respond to oxidative damage by upregulating machinery responsible for degrading and clearing misfolded or damaged proteins to maintain homeostasis.
Caption: Pathway showing the cellular response to protein damage.
References
- 1. The Impact of this compound-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of Carbonylation - Creative Proteomics [creative-proteomics.com]
- 5. Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New techniques to detect oxidative stress markers: mass spectrometry-based methods to detect isoprostanes as the gold standard for oxidative stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Peroxyl Radical-Induced Oxidation on Functional and Structural Characteristics of Walnut Protein Isolates Revealed by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Proteomic approaches to identifying carbonylated proteins in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Impact of this compound-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of AAPH-Induced Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized as a free radical generator to induce oxidative stress in both cellular and whole-organism models. Its thermal decomposition at a constant rate produces peroxyl radicals, which initiate a cascade of oxidative damage to lipids, proteins, and nucleic acids. This guide provides a comprehensive comparison of the effects of this compound in in vitro and in vivo systems, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate model for their studies and in the development of novel antioxidant therapies.
Comparison of In Vitro and In Vivo Effects
The primary effect of this compound in both in vitro and in vivo settings is the induction of oxidative stress through the generation of peroxyl radicals. However, the manifestation and consequences of this oxidative insult differ significantly between the controlled environment of a cell culture dish and the complex biological system of a living organism.
In vitro models offer a simplified and highly controlled environment to investigate the direct cellular and molecular responses to this compound-induced oxidative stress. These systems are invaluable for elucidating mechanisms of action, screening potential antioxidant compounds, and studying specific cellular pathways without the confounding variables of systemic metabolism and biodistribution. Common in vitro models include isolated erythrocytes, cultured cell lines (e.g., hepatocytes, neurons, platelets), and isolated proteins.[1]
In vivo models , on the other hand, provide a more physiologically relevant context to study the systemic effects of this compound-induced oxidative stress. These models allow for the investigation of organ-specific toxicity, the interplay between different organ systems, and the overall homeostatic response of the organism. Animal models such as rats, mice, and zebrafish are commonly used to study the effects of this compound on various organs, including the liver, kidneys, heart, and lungs.[2]
A key distinction lies in the potential for non-radical mediated toxicity in vivo, suggesting that while the initial insult is from free radicals, the downstream systemic effects may involve more complex pathological processes.[2] Furthermore, in vivo studies have revealed organ-specific susceptibility to this compound-induced damage, with the liver, kidney, and heart showing significant lipid peroxidation, while organs like the lung and brain appear less affected in some models.[2]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Oxidative Stress Markers
| Cell Type/System | This compound Concentration | Incubation Time | Key Findings | Reference |
| Human Red Blood Cells | 50 mM | 1 hour | Increased lipid peroxidation and protein oxidation, morphological changes (acanthocyte formation).[1] | |
| Arachin (peanut protein) | 10 mmol/L | 24 hours | Significant increase in carbonyl content (up to 9.894 nmol/mg) and decrease in total and free sulfhydryl content.[3] | |
| Wistar Rat Platelets | 0.5 - 2.0 mM | 5 - 30 minutes | Increased superoxide (B77818) generation, lipid peroxidation (TBARS and conjugate dienes), and protein oxidation (protein carbonyls and sulfhydryls).[1] | |
| PC12 Cells | 150 mM | 2 hours | Reduced cell viability, increased MDA levels, and decreased activity of antioxidant enzymes (CAT and SOD). | |
| HUH-7 Cells | 0.002–200 mM | 24 hours | Dose-dependent decrease in cell viability.[4] |
Table 2: In Vivo Effects of this compound on Oxidative Stress Markers
| Animal Model | This compound Dosage & Administration Route | Duration | Organ(s) Affected | Key Findings | Reference |
| Rats | ≥ 70 mg/kg (intraperitoneal) | Hours | Systemic | Lethal dose. | |
| Rats | Non-lethal doses (intraperitoneal) | - | Liver, Kidney, Heart | Increased lipid peroxidation (TBA-reactive substances).[2] | |
| Rats | 25, 50, 100, 200 mg/kg (intranasal) | 72 hours | Lungs | Increased lipid peroxidation (MDA) and protein oxidation (carbonyl groups) at higher doses. Decreased SOD and increased CAT activity at 200 mg/kg.[5] | |
| Chick Embryo | 10 µmol/egg | 2 hours | Heart | Significant decrease in ORAC level and increase in MDA content. |
Experimental Protocols
In Vitro this compound-Induced Hemolysis Assay
This protocol is adapted from studies on red blood cell integrity.
1. Preparation of Red Blood Cell (RBC) Suspension:
- Obtain fresh whole blood containing an anticoagulant (e.g., heparin).
- Centrifuge the blood to separate plasma and buffy coat.
- Wash the RBC pellet three times with a phosphate-buffered saline (PBS) solution.
- Resuspend the washed RBCs in PBS to the desired concentration (e.g., 5% hematocrit).
2. Induction of Hemolysis:
- Prepare a fresh solution of this compound in PBS at the desired concentration (e.g., 100 mM).
- In a microplate or test tubes, mix the RBC suspension with the this compound solution.
- Incubate the mixture at 37°C for a specified time course (e.g., 1-4 hours).
- Include a positive control (RBCs in distilled water for 100% hemolysis) and a negative control (RBCs in PBS).
3. Measurement of Hemolysis:
- After incubation, centrifuge the samples to pellet the intact RBCs.
- Transfer the supernatant to a new microplate.
- Measure the absorbance of the supernatant at a wavelength of 541 nm, which corresponds to the release of hemoglobin.
- Calculate the percentage of hemolysis relative to the positive control.
In Vivo this compound Administration in a Rat Model (Intraperitoneal Injection)
This protocol provides a general guideline for inducing systemic oxidative stress in rats.
1. Animal Preparation:
- Acclimate male Wistar rats to the housing conditions for at least one week.
- Ensure free access to standard chow and water.
- All procedures should be performed in accordance with institutional animal care and use guidelines.
2. This compound Solution Preparation:
- Dissolve this compound in sterile saline to the desired concentration. The solution should be prepared fresh before each injection.
3. Intraperitoneal (IP) Injection:
- Weigh the rat to determine the appropriate injection volume.
- Restrain the rat securely.
- Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
- Insert a sterile needle (e.g., 23-25 gauge) at a 30-45 degree angle into the peritoneal cavity.
- Gently aspirate to ensure no blood or urine is drawn, then inject the this compound solution.
4. Post-Injection Monitoring and Sample Collection:
- Monitor the animals for any signs of distress.
- At the end of the experimental period, euthanize the animals.
- Collect blood and tissues (e.g., liver, kidney, heart) for analysis of oxidative stress markers.
Signaling Pathways and Experimental Workflows
This compound-Induced Oxidative Stress and Cellular Response
This compound-induced oxidative stress triggers a complex network of cellular signaling pathways aimed at mitigating damage and restoring homeostasis. Key pathways implicated include the Keap1-Nrf2 antioxidant response pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: this compound-induced signaling pathways.
Experimental Workflow: Comparing In Vitro and In Vivo this compound Studies
The following diagram illustrates a typical workflow for comparing the effects of this compound in both in vitro and in vivo models.
Caption: Workflow for this compound studies.
Conclusion
This compound serves as a versatile and reliable tool for inducing oxidative stress in both in vitro and in vivo models. While in vitro studies provide a controlled environment for mechanistic investigations, in vivo models are essential for understanding the systemic and organ-specific consequences of oxidative damage. The choice of model should be guided by the specific research question. A combined approach, utilizing both in vitro and in vivo experiments, will provide the most comprehensive understanding of the pathophysiology of oxidative stress and the potential efficacy of novel antioxidant interventions.
References
- 1. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and this compound-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 2,2'-azobis (2-amidinopropane) hydrochloride in vivo and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of AAPH as a Peroxyl Radical Generator: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a reliable peroxyl radical generator is critical for accurately modeling oxidative stress and evaluating antioxidant efficacy. The water-soluble azo compound, 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), is widely utilized for its consistent rate of radical generation at physiological temperatures. However, a thorough assessment of its specificity is paramount for the robust interpretation of experimental results. This guide provides an objective comparison of this compound with alternative peroxyl radical generating systems, supported by experimental data and detailed protocols.
This compound: The Workhorse with a Caveat
This compound undergoes thermal decomposition to generate carbon-centered radicals, which, in the presence of oxygen, readily form peroxyl radicals. This characteristic has made it a staple in various antioxidant capacity assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, and in cellular and in vivo models of oxidative stress. The primary advantage of this compound lies in its predictable and constant rate of radical generation, with a half-life of approximately 175 hours at 37°C and neutral pH, ensuring a steady flux of radicals over the course of a typical experiment.
However, the specificity of this compound for generating solely peroxyl radicals is a critical consideration. Studies have shown that the decomposition of this compound in aqueous solutions also leads to the formation of alkoxyl radicals as a major species.[1] This lack of absolute specificity can introduce variables into experiments aiming to study the effects of peroxyl radicals in isolation. Furthermore, the decomposition of this compound can lead to a variety of side and termination products, which may have their own biological effects.
Alternative Peroxyl Radical Generating Systems: A Comparative Analysis
To provide a comprehensive overview, this guide compares this compound with three distinct classes of alternative peroxyl radical generators: other azo compounds, photosensitizers, and enzymatic systems.
| Parameter | This compound | AMVN (Azo Compound) | Rose Bengal (Photosensitizer) | Xanthine/Xanthine Oxidase |
| Primary Radical(s) Generated | Peroxyl and Alkoxyl Radicals | Peroxyl Radicals | Singlet Oxygen, Superoxide (B77818), Hydroxyl Radicals | Superoxide, Hydrogen Peroxide |
| Generation Method | Thermal Decomposition | Thermal Decomposition | Light Activation (e.g., 540-560 nm) | Enzymatic Reaction |
| Solubility | Water-soluble | Lipid-soluble | Water-soluble | Water-soluble components |
| Control over Generation | Temperature-dependent | Temperature-dependent | Light intensity and duration | Substrate and enzyme concentration |
| Specificity for Peroxyl Radicals | Moderate (significant alkoxyl radical formation) | High in non-aqueous environments | Low (generates a mixture of ROS) | Indirectly may lead to peroxyl radicals via lipid peroxidation, but not a direct generator. |
| Key Advantages | Constant and predictable radical generation rate, water-soluble. | Suitable for studies in lipid phases/membranes. | Spatiotemporal control with light. | Biologically relevant system. |
| Key Disadvantages | Generates alkoxyl radicals, potential side-product effects. | Not suitable for aqueous systems. | Generates multiple ROS, requires light source, potential for phototoxicity. | Complex system, generates superoxide and H2O2 primarily, not a direct peroxyl radical source. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups, the following diagrams are provided in Graphviz DOT language.
This compound Decomposition Pathway
Caption: Thermal decomposition of this compound.
Comparative Experimental Workflow
Caption: Workflow comparison.
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay using this compound
This protocol is adapted from standard ORAC assay procedures.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
-
This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Fluorescein (B123965) sodium salt
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer. Protect from light.
-
Prepare a fresh this compound solution (e.g., 240 mM) in phosphate buffer immediately before use.
-
Prepare a series of Trolox standards of known concentrations in phosphate buffer.
-
-
Assay Protocol:
-
Pipette 150 µL of the fluorescein working solution into each well of the 96-well plate.
-
Add 25 µL of either the sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for at least 15 minutes in the plate reader.
-
Initiate the reaction by injecting 25 µL of the this compound solution into each well.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve.
-
Electron Spin Resonance (ESR) Spectroscopy for Peroxyl Radical Detection
This protocol provides a general framework for the detection of this compound-derived radicals using ESR with the spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide).
Materials:
-
ESR spectrometer
-
Capillary tubes for aqueous samples
-
This compound
-
DMPO (5,5-dimethyl-1-pyrroline N-oxide)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4), treated with Chelex to remove trace metals.
-
Nitrogen gas
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 50 mM) in Chelex-treated phosphate buffer.
-
Prepare a stock solution of DMPO (e.g., 1 M) in Chelex-treated phosphate buffer.
-
In an Eppendorf tube, mix the this compound solution, DMPO solution, and buffer to achieve the desired final concentrations (e.g., 10 mM this compound and 100 mM DMPO). The final volume will depend on the capillary tube size.
-
Gently bubble nitrogen gas through the final solution for a few minutes to create an aerobic environment suitable for peroxyl radical formation.
-
-
ESR Spectrometry:
-
Draw the solution into a capillary tube and place it in the ESR spectrometer's cavity.
-
Set the ESR spectrometer parameters. Typical settings for DMPO adducts in aqueous solution are: microwave frequency ~9.5 GHz, microwave power ~20 mW, modulation frequency 100 kHz, modulation amplitude ~1 G, sweep width 100 G, and a time constant of ~0.1 s.
-
Record the ESR spectrum at 37°C. The thermal decomposition of this compound will initiate radical generation.
-
-
Data Analysis:
-
The ESR spectrum will show characteristic hyperfine splitting patterns for the trapped radicals. The DMPO adduct of the this compound-derived alkoxyl radical typically exhibits a 1:2:2:1 quartet of triplets. Peroxyl radical adducts of DMPO are generally less stable and can be more challenging to detect directly.
-
Simulate the experimental spectrum to confirm the identity of the trapped radical species and their relative concentrations.
-
Conclusion
This compound remains a valuable tool for generating peroxyl radicals in a controlled manner, particularly in aqueous systems. However, researchers must be cognizant of its lack of absolute specificity, with the co-generation of alkoxyl radicals being a significant factor. For experiments where the exclusive action of peroxyl radicals is critical, alternative methods should be considered. Lipid-soluble azo compounds like AMVN are suitable for non-aqueous environments. Photosensitizers offer spatiotemporal control but produce a mixture of reactive oxygen species. Enzymatic systems such as xanthine/xanthine oxidase are biologically relevant but primarily generate superoxide and hydrogen peroxide, not peroxyl radicals directly. The choice of the most appropriate peroxyl radical generator will ultimately depend on the specific experimental question and the system under investigation. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, is essential for designing robust experiments and obtaining reliable, interpretable data.
References
Safety Operating Guide
Proper Disposal of AAPH: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a widely used free-radical initiator. This guide provides procedural, step-by-step instructions to ensure the safe management of this compound waste in research and drug development settings.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling to minimize risks.[1] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use a respirator if handling large quantities or if there is a risk of aerosolization.
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for risk assessment and proper handling.
| Property | Value | Source |
| Molecular Formula | C₈H₂₀Cl₂N₆ | [2] |
| Molecular Weight | 271.19 g/mol | [2] |
| Melting Point | 175-177 °C (decomposes) | [2] |
| Solubility in Water | Soluble | [2] |
| Half-life (t₁/₂) | 175 hours at 37°C in neutral pH | [3] |
| GHS Hazard Codes | H251, H302, H317, H319, H410 | [2] |
GHS Hazard Statement Codes:
-
H251: Self-heating; may catch fire.
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper disposal procedure for solid and liquid this compound waste.
Experimental Protocol: Chemical Degradation of Aqueous this compound Waste
This protocol details a method for the chemical degradation of aqueous this compound solutions through reductive cleavage of the azo bond. This procedure should be performed by trained personnel in a laboratory setting.
Principle:
The azo linkage (-N=N-) in this compound can be chemically reduced to form corresponding amines, which are generally less hazardous.[4] This protocol utilizes sodium dithionite (B78146), a common reducing agent for azo compounds.
Materials:
-
Aqueous this compound waste solution
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Beakers or flasks of appropriate size
-
Ice bath
Procedure:
-
Preparation:
-
Place the beaker or flask containing the aqueous this compound waste on a stir plate within a chemical fume hood.
-
Begin stirring the solution.
-
Place the reaction vessel in an ice bath to control any potential exothermic reaction.
-
-
Buffering:
-
Slowly add sodium bicarbonate to the this compound solution to adjust the pH to approximately 7-8. This is to ensure the reaction medium is not acidic, as this compound is a dihydrochloride salt.
-
-
Reduction:
-
While stirring, slowly add a 1.5 molar excess of sodium dithionite to the buffered this compound solution. The disappearance of any color is an indication of the cleavage of the azo bond.
-
Allow the reaction to stir at room temperature for at least 2 hours to ensure complete degradation.
-
-
Verification (Optional):
-
A spot test using a potassium permanganate (B83412) solution can be performed to check for the presence of unreacted reducing agent. A small aliquot of the reaction mixture will decolorize the permanganate solution if excess dithionite is present.
-
-
Neutralization:
-
After the reaction is complete, check the pH of the solution. Neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.
-
-
Final Disposal:
-
The treated solution, now containing the degradation products, should be collected in a properly labeled hazardous waste container.
-
Arrange for pickup by your institution's environmental health and safety department. Do not pour the treated solution down the drain.
-
Signaling Pathway of this compound-Induced Oxidative Stress
While not directly related to disposal, understanding the mechanism of this compound's action in biological systems underscores its hazardous nature. The following diagram illustrates the generation of reactive oxygen species (ROS) by this compound.
References
Essential Safety and Handling Protocols for 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for the handling and disposal of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a water-soluble azo compound widely used as a free radical generator. Adherence to these protocols is critical to ensure personal safety and regulatory compliance within the laboratory environment.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against exposure to this compound. This compound is harmful if swallowed and may cause an allergic skin reaction.[1] The following table summarizes the required PPE for handling this compound in both solid and solution forms.
Table 1: Summary of Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose & Compliance |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and allergic reactions.[1] The outer glove should be changed immediately upon contamination. Gloves must meet standards such as ASTM D6978 or EN 374.[2] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects eyes from dust particles and splashes.[2] Must conform to EN 166 (EU) or be NIOSH-approved (US).[3] |
| Body Protection | Chemical-resistant, flame-retardant lab coat or gown. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Required when handling the powder outside of a fume hood or when aerosolization is possible. | A NIOSH-approved respirator with a P100 particulate filter is recommended for handling the solid. For solutions or potential thermal decomposition, a combination cartridge (e.g., Organic Vapor/P100) may be necessary.[3] |
Note: No specific glove breakthrough time data for this compound is publicly available. It is imperative to consult the glove manufacturer's chemical resistance guide for specific recommendations.
Procedural Guidance: Handling and Operations
Safe handling practices are crucial to minimize the risk of exposure. This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to control dust and potential vapors.[1]
2.1. Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on safety goggles or a face shield.
2.2. Weighing and Solution Preparation Protocol
-
Engineering Controls: Perform all manipulations of solid this compound, including weighing, within a chemical fume hood to minimize inhalation exposure.
-
Spill Containment: Place a disposable weigh boat or chemically resistant mat on the balance to contain any spills.
-
Tool Selection: Use non-sparking tools for handling the solid material.[1]
-
Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. This compound is soluble in PBS (pH 7.2) at up to 10 mg/ml.[4]
-
Labeling: Clearly label all containers with the chemical name, concentration, and associated hazards.
Disposal Plan: Waste Management and Decontamination
Proper segregation and disposal of this compound waste are critical for environmental safety and regulatory compliance. This compound is not readily biodegradable and is classified as very toxic to aquatic life with long-lasting effects.[5]
3.1. Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.[6]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, shatter-resistant hazardous waste container with a secure screw-top cap. Do not fill the container beyond 80% capacity.[6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,2'-Azobis(2-amidinopropane) dihydrochloride".
3.2. Decontamination and Spill Response
-
Decontamination: Clean all contaminated surfaces with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Spill Response: In the event of a spill, isolate the area. For solid spills, avoid generating dust.[1] Use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled material.[6] Place the absorbed material into a designated hazardous waste container.
3.3. Final Disposal
-
Waste material must be disposed of in accordance with national and local regulations through an approved waste disposal facility.
-
Do not dispose of this compound waste down the drain.[5]
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound, based on the specific laboratory task.
Caption: PPE selection workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3M Respirator Cartridges [selectsafetysales.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. fishersci.com [fishersci.com]
- 6. gloves.com [gloves.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
